N-(p-Toluenesulfonyl)-3-pyrroline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYMIBRUQCUASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456644 | |
| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16851-72-2 | |
| Record name | N-Tosyl-2,5-dihydropyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16851-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole, 2,5-dihydro-1-[(4-methylphenyl)sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(p-Toluenesulfonyl)-3-pyrroline: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
SHANGHAI, CN – January 4, 2026 – N-(p-Toluenesulfonyl)-3-pyrroline, a versatile heterocyclic building block, is a compound of significant interest to researchers and scientists in the fields of organic synthesis and drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications as a key intermediate in the creation of complex bioactive molecules.
Core Compound Identification
This compound , also known by its synonym N-Tosyl-3-pyrroline, is a stable crystalline solid at room temperature.[1][2] Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 16851-72-2 | [1][3] |
| Molecular Formula | C₁₁H₁₃NO₂S | [1][4][5] |
| Molecular Weight | 223.29 g/mol | [4][5] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 125 - 128 °C | [2] |
| IUPAC Name | 1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole | [4][5] |
The Synthetic Pathway: A Self-Validating Protocol
The synthesis of this compound can be efficiently achieved in a two-stage process from commercially available starting materials. The causality behind this experimental design lies in the reliable formation of the unstable 3-pyrroline intermediate followed by its immediate protection with a tosyl group, which enhances stability and provides a reactive handle for further transformations.
Stage 1: Synthesis of 3-Pyrroline
The foundational step involves the synthesis of 3-pyrroline from (Z)-1,4-dichloro-2-butene. This procedure, adapted from Organic Syntheses, is a well-established and robust method.[6] The initial reaction involves a Délépine reaction to form a quaternary ammonium salt, followed by subsequent steps to yield the volatile 3-pyrroline.[3][6]
Stage 2: Tosylation of 3-Pyrroline
The crude 3-pyrroline is immediately protected with a p-toluenesulfonyl group. The tosyl group is an excellent choice due to its ability to act as a robust protecting group for the nitrogen atom and as an electron-withdrawing group, which can influence the reactivity of the pyrroline ring in subsequent reactions.[5]
Experimental Protocol
Materials and Equipment:
-
(Z)-1,4-dichloro-2-butene
-
Hexamethylenetetramine
-
Ammonia (aqueous solution)
-
p-Toluenesulfonyl chloride
-
Triethylamine or Pyridine
-
Dichloromethane (DCM)
-
Ethanol (95%)
-
Sodium sulfate (anhydrous)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Methodology:
Part A: Synthesis of 3-Pyrroline (Caution: 3-pyrroline is volatile and should be handled in a well-ventilated fume hood)
-
Formation of the Quaternary Ammonium Salt: In a round-bottom flask, dissolve hexamethylenetetramine in chloroform. To this solution, add (Z)-1,4-dichloro-2-butene dropwise while stirring. An exothermic reaction will occur, leading to the precipitation of the bis-quaternary ammonium salt. Allow the reaction to proceed for several hours to ensure complete formation of the salt.
-
Hydrolysis and Cyclization: Collect the precipitated salt by filtration. The salt is then treated with aqueous ammonia and heated to induce hydrolysis and subsequent ring-closure to form 3-pyrroline.
-
Isolation of 3-Pyrroline: The volatile 3-pyrroline is isolated by distillation from the reaction mixture. Due to its instability, the crude 3-pyrroline should be used immediately in the next step.
Part B: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the freshly prepared crude 3-pyrroline in dichloromethane (DCM) and cool the mixture in an ice bath to 0 °C.
-
Addition of Reagents: To the cooled solution, add triethylamine or pyridine (1.5 equivalents). Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in DCM from the dropping funnel, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash successively with water and brine solution.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield this compound as a white crystalline solid.
References
- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
- 3. 3-Pyrroline synthesis [organic-chemistry.org]
- 4. This compound | C11H13NO2S | CID 11138747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(p-Toluenesulfonyl)-2-pyrroline - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to 1-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-pyrrole (N-Tosyl-3-pyrroline)
Abstract: This technical guide provides an in-depth exploration of 1-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-pyrrole, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Commonly known as N-Tosyl-3-pyrroline, this compound merges the structural features of a cyclic amine with a robust protecting group, rendering it an exceptionally stable and versatile intermediate. This document details its formal nomenclature, physicochemical properties, reliable synthetic protocols, and comprehensive spectroscopic characterization. Furthermore, it examines the compound's reactivity, focusing on the strategic transformations of its alkene moiety, and discusses its significant applications as a precursor to complex, biologically active molecules for drug discovery professionals.
Part 1: Nomenclature, Structure, and Physicochemical Properties
IUPAC Nomenclature and Common Synonyms
The systematic IUPAC name for the title compound is 1-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-pyrrole .[1][2] The structure is derived from 2,5-dihydro-1H-pyrrole, also known as 3-pyrroline, where the double bond is located between carbons 3 and 4.[3][4] The nitrogen atom at position 1 is substituted with a p-toluenesulfonyl group, commonly abbreviated as "tosyl" or "Ts".[5][6]
Due to its prevalence in literature and chemical catalogs, it is essential for researchers to recognize its common synonyms:
-
1-Tosyl-3-pyrroline[1]
-
N-(p-Toluenesulfonyl)-3-pyrroline[2]
-
1-(p-Toluenesulfonyl)-2,5-dihydropyrrole[1]
Core Structural Features
N-Tosyl-3-pyrroline's utility is rooted in two key structural components:
-
The 3-Pyrroline Ring: This five-membered unsaturated nitrogen heterocycle is a "privileged scaffold" in medicinal chemistry.[8] Its non-planar, sp³-rich framework allows for the creation of three-dimensional molecules that can effectively explore pharmacological space, a desirable trait in modern drug design.[9] The embedded alkene functionality serves as a versatile handle for a wide array of chemical transformations.
-
The N-Tosyl Group: The p-toluenesulfonyl group serves multiple critical functions. Primarily, it acts as a robust protecting group for the nitrogen atom, forming a stable sulfonamide that is resistant to many reaction conditions.[5][10] The electron-withdrawing nature of the sulfonyl moiety deactivates the nitrogen lone pair, preventing its participation in undesired side reactions. This stability, however, necessitates specific, often harsh, conditions for its eventual removal.
Physicochemical Data
The fundamental properties of N-Tosyl-3-pyrroline are summarized for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 16851-72-2 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₂S | [1][2] |
| Molecular Weight | 223.29 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 129.5-130.5 °C | [1] |
| Topological Polar Surface Area | 45.8 Ų | [2] |
| XLogP3 | 1.7 | [2] |
Part 2: Synthesis and Spectroscopic Characterization
Synthetic Strategy: Cyclization via Nucleophilic Substitution
A reliable and scalable synthesis of N-Tosyl-3-pyrroline involves the double nucleophilic substitution of a dihalide precursor with p-toluenesulfonamide. The most common and effective starting material is (Z)-1,4-dichloro-2-butene, which provides the necessary carbon framework and stereochemistry for efficient ring closure.[11]
The causality behind this choice is twofold:
-
Reactivity: The allylic chloride positions are highly activated towards Sₙ2 displacement.
-
Stereochemistry: The cis configuration of the starting material pre-organizes the molecule for the 5-membered ring formation, minimizing the entropic penalty of cyclization.
The workflow for this synthesis is depicted below.
Caption: Synthetic workflow for N-Tosyl-3-pyrroline.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methodologies.[11][12]
Materials:
-
p-Toluenesulfonamide (1.0 eq)
-
(Z)-1,4-Dichloro-2-butene (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfonamide and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.5 M concentration relative to the sulfonamide).
-
Heat the mixture to 80 °C with vigorous stirring. The use of a solid base like K₂CO₃ in a polar aprotic solvent like DMF facilitates the deprotonation of the sulfonamide (pKa ≈ 10) to form the nucleophilic tosylamide anion.
-
Add (Z)-1,4-dichloro-2-butene dropwise to the heated mixture over 15 minutes. An initial exothermic reaction may be observed.
-
Maintain the reaction at 80-90 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold water.
-
A precipitate of crude N-Tosyl-3-pyrroline will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield a white crystalline solid.
Trustworthiness Note: The success of this reaction is validated by the formation of a solid product and subsequent spectroscopic analysis confirming its identity and purity. Typical yields for this procedure are in the range of 70-85%.
Spectroscopic Characterization
Full characterization is crucial to confirm the structure and purity of the synthesized product.
| ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ) | Description |
| 7.75 (d, J = 8.2 Hz, 2H) | Aromatic protons (ortho to SO₂) |
| 7.34 (d, J = 8.0 Hz, 2H) | Aromatic protons (meta to SO₂) |
| 5.70 (s, 2H) | Vinylic protons (H-3, H-4) |
| 4.10 (s, 4H) | Methylene protons (H-2, H-5) |
| 2.44 (s, 3H) | Methyl protons (-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Chemical Shift (δ) | Description |
| 143.8 | Aromatic C (quaternary, C-SO₂) |
| 134.1 | Aromatic C (quaternary, C-CH₃) |
| 129.8 | Aromatic CH (meta) |
| 127.5 | Aromatic CH (ortho) |
| 125.5 | Vinylic CH (C-3, C-4) |
| 53.0 | Methylene CH₂ (C-2, C-5) |
| 21.6 | Methyl CH₃ |
-
FT-IR (ATR, cm⁻¹): Key peaks include strong absorptions at ~1340 and ~1160 (asymmetric and symmetric SO₂ stretch), ~1598 (aromatic C=C stretch), and ~3030 (vinylic C-H stretch).
-
Mass Spectrometry (EI): Molecular ion (M⁺) peak at m/z = 223, with a characteristic fragmentation pattern showing loss of the tolyl group (m/z = 91) and the SO₂ group.
Part 3: Chemical Reactivity and Synthetic Utility
N-Tosyl-3-pyrroline is primarily used as a scaffold, with its reactivity centered on the C3-C4 double bond. The tosyl group is generally spectator to these reactions but profoundly influences the overall stability and handling of the molecule.
Caption: Key reactions involving the alkene of N-Tosyl-3-pyrroline.
Reactions of the Alkene Moiety
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) readily reduces the double bond to afford N-tosylpyrrolidine.[13] This provides clean access to the fully saturated and highly valuable pyrrolidine core.
-
Epoxidation: Reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, N-tosyl-3,4-epoxypyrrolidine. This epoxide is a powerful intermediate, susceptible to ring-opening by various nucleophiles to install functionality at the C3 and C4 positions with defined stereochemistry.
-
Dihydroxylation: Treatment with osmium tetroxide (OsO₄, often used catalytically with a co-oxidant like N-methylmorpholine N-oxide, NMO) results in the syn-dihydroxylation of the double bond, producing a cis-diol. This is a foundational reaction for introducing stereocontrolled oxygenation.
-
Cycloaddition: The electron-rich double bond can participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, to construct more complex polycyclic systems, although this is less common than functional group transformations.
Deprotection of the Tosyl Group
Removal of the N-tosyl group is challenging due to the stability of the sulfonamide bond. It typically requires harsh reducing conditions.
-
Dissolving Metal Reduction: Conditions like sodium metal in liquid ammonia (Birch reduction) or sodium naphthalenide are effective but have limited functional group tolerance.
-
Reductive Cleavage: Samarium(II) iodide (SmI₂) is a milder alternative for reductive cleavage.
-
Acid Hydrolysis: Strong acids (e.g., HBr in acetic acid) at high temperatures can cleave the bond, but these conditions are often destructive to other parts of the molecule.
The choice of deprotection strategy is a critical consideration in any synthetic plan utilizing this building block.
Part 4: Applications in Drug Discovery and Development
The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs such as Procyclidine and Aniracetam.[13][14] N-Tosyl-3-pyrroline serves as a stable, easily handled precursor to these valuable scaffolds.
Role as a Versatile Building Block
Drug development professionals utilize N-Tosyl-3-pyrroline to rapidly build molecular complexity and generate libraries of compounds for biological screening. Its true value lies in its role as a functionalizable template.
The following workflow illustrates how N-Tosyl-3-pyrroline can be converted into a stereochemically rich, drug-like scaffold.
Caption: Synthetic pathway from N-Tosyl-3-pyrroline to a functionalized drug scaffold.
This pathway highlights a key strategic advantage: a simple, symmetrical starting material is transformed into a complex product with two new stereocenters and appended functional groups ready for further diversification. This efficiency is highly prized in the resource-intensive process of drug discovery.[9]
Conclusion
1-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-pyrrole is more than a simple chemical; it is a robust and versatile platform for chemical innovation. Its predictable synthesis, well-defined reactivity, and structural stability make it an indispensable tool for researchers in both academic and industrial settings. For scientists and professionals in drug development, N-Tosyl-3-pyrroline provides a reliable and efficient entry point to the synthesis of novel, three-dimensional pyrrolidine-based structures, accelerating the discovery of next-generation therapeutics.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C11H13NO2S | CID 11138747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]
- 4. 3-Pyrroline | C4H7N | CID 66059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Pyrrolines | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 11. 3-Pyrroline synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 14. enamine.net [enamine.net]
An In-depth Technical Guide to the Spectral Interpretation of N-(p-Toluenesulfonyl)-3-pyrroline
Abstract
This technical guide provides a detailed analysis and interpretation of the key spectral data for N-(p-Toluenesulfonyl)-3-pyrroline (CAS 16851-72-2), a vital heterocyclic intermediate in pharmaceutical and fine chemical synthesis. As direct, fully assigned experimental spectra for this specific compound are not consolidated in public databases, this guide adopts a first-principles approach. By leveraging foundational spectroscopic theory and comparative data from analogous structures, we will construct and interpret the representative ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic characterization for compound verification and quality control.
Introduction
This compound, also known as 1-Tosyl-2,5-dihydro-1H-pyrrole, is a crystalline solid with the molecular formula C₁₁H₁₃NO₂S.[1][2] Its structure features a five-membered unsaturated nitrogen heterocycle (3-pyrroline) protected by a p-toluenesulfonyl (tosyl) group. The tosyl group is an excellent protecting group for amines and a potent electron-withdrawing group, which modifies the reactivity of the pyrroline ring, making it a versatile building block in organic synthesis.[3]
Given its role as a critical intermediate, unambiguous structural confirmation is paramount. Spectroscopic methods provide a non-destructive and highly informative means of verifying the identity and purity of such compounds. This guide explains the causal relationships between the molecular structure of this compound and its spectral features, providing a framework for its confident identification.
Molecular Structure and Symmetry Analysis
To effectively interpret spectral data, a foundational understanding of the molecule's structure and symmetry is essential. The molecule possesses a C₂ axis of symmetry that bisects the C=C double bond and passes through the nitrogen and sulfur atoms. This symmetry element renders certain atoms chemically equivalent, which significantly simplifies the expected NMR spectra.
Below is the molecular structure with atom numbering that will be used for all subsequent spectral assignments.
Caption: Numbering scheme for this compound.
Symmetry Implications:
-
Protons (¹H): The protons on C2 are equivalent to the protons on C5. The olefinic protons on C3 and C4 are also equivalent. Likewise, the aromatic protons on C10 and C14 are equivalent, as are the protons on C11 and C13.
-
Carbons (¹³C): C2 is equivalent to C5, C3 to C4, C10 to C14, and C11 to C13.
This means we should expect to see only five unique signals in the ¹H NMR spectrum and seven unique signals in the ¹³C NMR spectrum.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
Predicted ¹H NMR Spectrum
The electron-withdrawing sulfonyl group significantly deshields adjacent protons. The symmetry of the molecule simplifies the spectrum into three distinct regions: aromatic, olefinic, and aliphatic.
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H10, H14 | ~7.75 | Doublet (d) | 2H | Part of an AA'BB' system. These protons are ortho to the electron-withdrawing sulfonyl group and are thus the most deshielded aromatic protons.[3] |
| H11, H13 | ~7.35 | Doublet (d) | 2H | Part of an AA'BB' system. These protons are meta to the sulfonyl group and are less deshielded than their ortho counterparts.[3] |
| H3, H4 | ~5.75 | Singlet (s) | 2H | Olefinic protons. Due to molecular symmetry and the lack of adjacent protons for coupling, they appear as a singlet. Their chemical shift is downfield from typical alkenes due to the influence of the nitrogen atom.[4] |
| H2, H5 | ~4.15 | Singlet (s) | 4H | Aliphatic protons on carbons adjacent to the nitrogen. The strong deshielding effect of the directly attached sulfonyl group shifts these significantly downfield. They appear as a singlet due to magnetic equivalence. |
| H15 (CH₃) | ~2.45 | Singlet (s) | 3H | Methyl protons on the aromatic ring. This is a characteristic chemical shift for a tolyl methyl group. |
Predicted spectrum is in CDCl₃. Residual solvent peak for CHCl₃ is typically at δ 7.26 ppm.[5][6]
Interpretation and Causality
The key to interpreting the ¹H NMR spectrum is recognizing the distinct electronic environments.
-
Aromatic Region (δ 7.0-8.0): The tosyl group's aromatic protons display a characteristic AA'BB' pattern, which often simplifies to two distinct doublets if the coupling constants are favorable. The protons ortho to the sulfonyl group (H10, H14) are more deshielded (further downfield) than the meta protons (H11, H13) due to the group's strong electron-withdrawing inductive and resonance effects.
-
Olefinic Region (δ 5.5-6.0): The two protons on the C3=C4 double bond are chemically and magnetically equivalent. With no non-equivalent neighboring protons to couple with, they produce a single, sharp peak.
-
Aliphatic Region (δ 4.0-4.5): The four protons on the carbons adjacent to the nitrogen (C2, C5) are also equivalent due to symmetry. The powerful deshielding effect of the N-sulfonyl group shifts them significantly downfield to ~4.15 ppm. This is a critical signature for the N-tosyl-pyrroline structure.
-
Methyl Region (δ 2.4-2.5): The singlet at ~2.45 ppm is the unmistakable signal for the methyl group of the p-toluenesulfonyl moiety.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, meaning each unique carbon atom appears as a single line.
Predicted ¹³C NMR Spectrum
The molecular symmetry reduces the expected number of signals from eleven to seven.
| Assigned Carbons | Predicted δ (ppm) | Justification |
| C12 (Ar-C) | ~144.0 | Aromatic quaternary carbon attached to the methyl group. |
| C9 (Ar-C) | ~134.5 | Aromatic quaternary carbon attached to the sulfonyl group. This is deshielded by the sulfur and oxygen atoms. |
| C11, C13 (Ar-CH) | ~129.9 | Aromatic carbons meta to the sulfonyl group. |
| C10, C14 (Ar-CH) | ~127.8 | Aromatic carbons ortho to the sulfonyl group. |
| C3, C4 (=CH) | ~125.5 | Olefinic carbons. Their chemical shift is typical for a symmetrically substituted double bond within a five-membered ring.[7] |
| C2, C5 (N-CH₂) | ~53.0 | Aliphatic carbons adjacent to the nitrogen. They are significantly deshielded by the N-sulfonyl group. |
| C15 (CH₃) | ~21.5 | Methyl carbon of the tosyl group. This is a highly characteristic and reliable signal. |
Predicted spectrum is in CDCl₃. The solvent signal for CDCl₃ appears as a triplet at δ 77.16 ppm.[6]
Interpretation and Causality
The chemical shifts in the ¹³C NMR spectrum are governed by hybridization and electron density.
-
Aromatic Carbons (δ 127-145): Four distinct signals are predicted. The two quaternary carbons (C9 and C12) are identifiable by their lower intensity in a typical spectrum and their distinct chemical shifts. C9 is deshielded by the attached sulfonyl group, while C12 is at a typical value for a methyl-substituted aromatic carbon. The protonated aromatic carbons appear at ~127-130 ppm.
-
Olefinic Carbons (δ ~125): The C3 and C4 carbons are sp² hybridized and appear in the expected olefinic region. Their equivalence results in a single peak.
-
Aliphatic Carbons (δ ~53): The signal for C2 and C5 is a key diagnostic peak. A typical sp³ carbon adjacent to an amine might appear around 40-50 ppm. The presence of the strongly electron-withdrawing tosyl group on the nitrogen pushes this signal significantly further downfield to ~53 ppm.
-
Methyl Carbon (δ ~21.5): The upfield signal at ~21.5 ppm is characteristic of the tolyl methyl carbon.
Infrared (IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3100-3000 | Medium | C-H Stretch | Aromatic & Olefinic (=C-H) |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (-C-H) |
| ~1650 | Medium-Weak | C=C Stretch | Pyrroline C=C |
| ~1600, ~1475 | Medium | C=C Stretch | Aromatic Ring |
| ~1350 | Strong | S=O Asymmetric Stretch | Sulfonyl (SO₂) group |
| ~1160 | Strong | S=O Symmetric Stretch | Sulfonyl (SO₂) group |
| 900-675 | Strong | C-H Bend (out-of-plane) | Aromatic substitution pattern |
Data compiled from standard IR correlation tables.[8][9][10]
Interpretation and Causality
The IR spectrum is dominated by the absorptions from the tosyl group.
-
The Sulfonyl Group Signature: The two most intense and diagnostically crucial peaks in the spectrum are the strong absorptions for the asymmetric (~1350 cm⁻¹) and symmetric (~1160 cm⁻¹) S=O stretching vibrations. The presence of these two intense bands is definitive evidence for the sulfonyl group.[11]
-
C-H Stretching: The region just above 3000 cm⁻¹ will contain peaks for the sp² C-H stretches of both the aromatic ring and the pyrroline double bond. The region just below 3000 cm⁻¹ will contain the sp³ C-H stretches of the aliphatic CH₂ groups.
-
C=C Stretching: Weaker absorptions around 1650 cm⁻¹ (alkene) and 1600/1475 cm⁻¹ (aromatic ring) confirm the presence of the double bonds.
-
Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals from C-N, C-S, and various bending vibrations, which are unique to the molecule's overall structure. The strong out-of-plane C-H bending bands for the para-substituted aromatic ring are also found here.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, electron impact (EI) or electrospray ionization (ESI) would be common techniques. The analysis below assumes a hard ionization technique like EI, which induces fragmentation.
Predicted Mass Spectrum Data
-
Molecular Formula: C₁₁H₁₃NO₂S
-
Exact Mass: 223.0667 Da
-
Molecular Weight: 223.29 g/mol
| m/z Value | Proposed Fragment | Formula | Interpretation |
| 223 | [M]⁺• | [C₁₁H₁₃NO₂S]⁺• | Molecular Ion |
| 155 | [M - C₄H₄N]⁺ | [C₇H₇O₂S]⁺ | Loss of the pyrroline radical |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion , a classic rearrangement from the toluene group. Often the base peak. |
| 68 | [C₄H₄N]⁺ | [C₄H₄N]⁺ | Pyrroline fragment cation |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Loss of acetylene (C₂H₂) from the tropylium ion |
Interpretation and Fragmentation Pathways
The fragmentation of this compound is dictated by the stability of the resulting fragments.[12][13]
Caption: Predicted major fragmentation pathways in EI-MS.
-
Molecular Ion (m/z 223): The peak corresponding to the intact molecule after losing one electron. Its presence confirms the molecular weight.
-
Loss of Pyrroline (m/z 155): Cleavage of the N-S bond can lead to the loss of the pyrroline ring as a radical, leaving the stable tosyl cation.
-
Formation of Tropylium Ion (m/z 91): This is a very common and characteristic fragmentation for compounds containing a benzyl or tolyl group. The tosyl cation (m/z 155) can lose sulfur dioxide (SO₂) to form the tolyl cation, which then rearranges to the highly stable, aromatic tropylium cation. This fragment is often the most abundant peak (the base peak) in the spectrum.[1]
-
Pyrroline Fragment (m/z 68): The alternative cleavage of the N-S bond can result in the charge being retained on the pyrroline fragment.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[14][15]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and an acquisition time of ~4 seconds. Typically, 8-16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
Processing: Process the data using appropriate Fourier transform, phasing, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[16]
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet Method): Gently grind ~1-2 mg of the crystalline sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[17][18]
-
Pellet Formation: Place the powder into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Acquisition: Obtain a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are averaged.[19]
-
Data Presentation: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Protocol 3: Mass Spectrometry Acquisition
-
Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via a direct insertion probe, GC, or LC inlet.[20][21]
-
Ionization: For EI-MS, use a standard electron energy of 70 eV. For ESI-MS, use appropriate spray voltage and nebulizing gas flow rates.
-
Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300, to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra. The key diagnostic features are: the characteristic AA'BB' system and methyl singlet of the tosyl group in the ¹H NMR; the symmetric and significantly deshielded olefinic and allylic protons of the pyrroline ring; the strong, defining S=O stretching bands in the IR spectrum; and the characteristic fragmentation pattern in MS, notably the formation of the m/z 91 tropylium ion. This guide provides the foundational logic and expected data to allow for the confident and accurate spectral identification of this important synthetic intermediate.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 10. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 17. eng.uc.edu [eng.uc.edu]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 20. uknml.com [uknml.com]
- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Technical Guide to the ¹H and ¹³C NMR Spectra of N-(p-Toluenesulfonyl)-3-pyrroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-Toluenesulfonyl)-3-pyrroline, also known as 1-tosyl-2,5-dihydro-1H-pyrrole, is a key synthetic intermediate in organic chemistry and drug discovery. The tosyl group serves as a robust protecting group for the nitrogen atom of the pyrroline ring, enhancing its stability and allowing for selective functionalization at other positions of the molecule. The presence of the double bond in the 3,4-position provides a handle for a variety of chemical transformations, making it a valuable building block for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
A thorough structural characterization of this compound is paramount for its effective use in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of the constituent atoms. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the interpretation of its spectral features.
Molecular Structure and Numbering
For clarity in the spectral analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide to assign specific NMR signals to the corresponding protons and carbons.
Figure 1: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments within the molecule. The spectrum is characterized by distinct signals for the protons of the pyrroline ring and the p-toluenesulfonyl group. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-2, H-5 | Singlet | ~4.1 | - |
| H-3, H-4 | Singlet | ~5.8 | - |
| H-2', H-6' | Doublet | ~7.8 | ~8.0 |
| H-3', H-5' | Doublet | ~7.3 | ~8.0 |
| CH₃ | Singlet | ~2.4 | - |
Interpretation of the ¹H NMR Spectrum:
-
Pyrroline Ring Protons (H-2, H-5 and H-3, H-4): Due to the symmetry of the 3-pyrroline ring, the two methylene protons at positions C2 and C5 (H-2 and H-5) are chemically equivalent. Similarly, the two olefinic protons at C3 and C4 (H-3 and H-4) are also equivalent. This equivalence results in two sharp singlet signals.
-
The H-2 and H-5 protons are adjacent to the nitrogen atom, which is attached to the electron-withdrawing sulfonyl group. This deshielding effect causes their signal to appear at a downfield chemical shift of approximately 4.1 ppm .
-
The olefinic protons H-3 and H-4 are in a double bond environment and are therefore significantly deshielded, resonating further downfield at around 5.8 ppm .
-
-
p-Toluenesulfonyl Group Protons: The aromatic protons of the tosyl group exhibit a characteristic AA'BB' system, which often appears as two distinct doublets due to the para-substitution pattern.
-
The protons ortho to the sulfonyl group (H-2' and H-6') are the most deshielded aromatic protons due to the strong electron-withdrawing nature of the SO₂ group. Their signal appears as a doublet at approximately 7.8 ppm .
-
The protons meta to the sulfonyl group (H-3' and H-5') are less affected and resonate as a doublet at a more upfield position, around 7.3 ppm . The coupling constant for both doublets is typically around 8.0 Hz, which is characteristic of ortho-coupling in a benzene ring.
-
The methyl protons (CH₃) of the tolyl group are attached to the aromatic ring and give rise to a sharp singlet at approximately 2.4 ppm .
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than the total number of carbon atoms will be observed in the spectrum. The expected chemical shifts for the distinct carbon atoms are summarized in the table below.
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-5 | ~53 |
| C-3, C-4 | ~126 |
| C-1' | ~135 |
| C-2', C-6' | ~128 |
| C-3', C-5' | ~130 |
| C-4' | ~144 |
| CH₃ | ~21 |
Interpretation of the ¹³C NMR Spectrum:
-
Pyrroline Ring Carbons (C-2, C-5 and C-3, C-4):
-
The allylic carbons C-2 and C-5 are attached to the nitrogen atom and are shielded compared to the olefinic carbons. Their signal is expected to appear at approximately 53 ppm .
-
The olefinic carbons C-3 and C-4 of the double bond are deshielded and will resonate at a lower field, around 126 ppm .
-
-
p-Toluenesulfonyl Group Carbons:
-
The ipso-carbon (C-1') attached to the sulfur atom is deshielded and appears around 135 ppm .
-
The ortho-carbons (C-2' and C-6') and meta-carbons (C-3' and C-5') will have distinct signals in the aromatic region, typically around 128 ppm and 130 ppm , respectively.
-
The para-carbon (C-4') bearing the methyl group is also deshielded and is expected to resonate at approximately 144 ppm .
-
The methyl carbon (CH₃) is the most shielded carbon and will appear at a high field, around 21 ppm .
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for this compound and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) can be used for spectral referencing. c. Cap the NMR tube and gently agitate it until the sample is completely dissolved.
2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. ¹H NMR Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Set the spectral width to cover the range of -1 to 10 ppm. c. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. d. Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve the appearance of the spectrum. e. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm. f. Integrate all the signals to determine the relative number of protons.
4. ¹³C NMR Data Acquisition: a. Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. b. Set the spectral width to cover the range of 0 to 160 ppm. c. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope. d. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
5. 2D NMR Experiments (Optional but Recommended): a. COSY (Correlation Spectroscopy): To confirm the coupling between the aromatic protons of the tosyl group. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. c. HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which can further solidify the structural assignment.
Figure 2: A generalized workflow for the acquisition and analysis of NMR data.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and provide unambiguous confirmation of its molecular structure. The key spectral features, including the chemical shifts and multiplicities of the pyrroline and tosyl group protons and carbons, are consistent with the expected electronic and structural effects. This guide provides a detailed framework for the interpretation of these spectra, which is essential for researchers utilizing this important synthetic building block in their work. A systematic approach to data acquisition and analysis, as outlined in the experimental protocol, will ensure the reliability of the structural characterization.
Key characteristics of the tosyl protecting group in pyrrolines.
An In-Depth Technical Guide to the Tosyl Protecting Group in Pyrroline Chemistry
Abstract
The p-toluenesulfonyl (tosyl) group is a cornerstone protecting group for nitrogen in modern organic synthesis, valued for its robustness and profound electronic influence on substrates. In the chemistry of pyrrolines—partially saturated five-membered nitrogen heterocycles—the tosyl group serves a multifaceted role beyond simple protection. It modulates the reactivity of the nitrogen atom, influences the stability of the heterocyclic ring, and directs the outcomes of subsequent synthetic transformations. This guide provides a detailed exploration of the key characteristics of the N-tosyl group in the context of pyrroline chemistry. We will delve into the causality behind its selection, methods for its installation and cleavage, its impact on pyrroline reactivity, and its strategic application in complex molecule synthesis, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Role of the N-Tosyl Group in Pyrroline Synthesis
Pyrrolines are pivotal structural motifs in a multitude of natural products and pharmaceutical agents. Their synthesis and functionalization often necessitate the protection of the secondary amine to prevent unwanted side reactions, such as N-alkylation or oxidation, and to control stereochemistry. The tosyl group (Ts), derived from p-toluenesulfonyl chloride, is frequently the protecting group of choice for several strategic reasons.
Chemically, the tosyl group is a powerful electron-withdrawing group due to the sulfonyl moiety. When attached to the pyrroline nitrogen, it fundamentally alters the electronic character of the amine.[1][2]
-
Basicity and Nucleophilicity Attenuation : The tosyl group significantly reduces the basicity and nucleophilicity of the nitrogen atom.[3] This prevents the nitrogen from participating in acid-base reactions or acting as a nucleophile, thereby allowing for selective reactions at other positions of the pyrroline ring.
-
Enhanced Stability : The resulting N-tosyl sulfonamide is exceptionally stable under a wide range of reaction conditions, including strongly acidic, basic, and oxidative environments, making it a robust and reliable protecting group for multi-step syntheses.[3][4][5]
-
Activation of Adjacent Positions : By withdrawing electron density, the tosyl group increases the acidity of the protons on the carbons alpha to the nitrogen, facilitating their deprotonation and subsequent functionalization.
This combination of properties makes the N-tosyl group not merely a passive shield but an active participant in directing synthetic pathways.
Synthesis and Installation of the Tosyl Group
The installation of a tosyl group onto a pyrroline can be achieved either by direct tosylation of a pre-formed pyrroline or by incorporating the tosylamide into a cyclization reaction to form the ring.
Direct N-Tosylation of Pyrrolines
The most straightforward method involves the reaction of a pyrroline with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is crucial for neutralizing the HCl byproduct.
Experimental Protocol: General N-Tosylation of a Pyrroline [6]
-
Dissolve the pyrroline substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a base (1.2-1.5 eq), such as triethylamine, pyridine, or potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Perform an aqueous workup by washing the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the pure N-tosyl pyrroline.
Cyclization Routes to N-Tosyl Pyrrolines
In many synthetic strategies, the N-tosyl pyrroline ring is constructed from an acyclic precursor already bearing the tosylamide. This approach is particularly powerful for controlling stereochemistry. A notable example is the iodocyclization of unsaturated tosylamides.[7]
Caption: Synthetic workflow for N-Tosyl Pyrrolines.
This method involves treating an unsaturated tosylamide with an iodine source, leading to a stereospecific ring closure to yield functionalized N-tosyl pyrrolidines, which can be precursors to pyrrolines.[7]
Physicochemical and Spectroscopic Characterization
The presence of the tosyl group imparts distinct physical and spectroscopic properties to the pyrroline molecule.
| Property | Observation | Rationale |
| Physical State | Typically white to off-white crystalline solids.[2][8] | The rigid, planar tosyl group promotes efficient crystal packing. |
| Solubility | Good solubility in common organic solvents like CH₂Cl₂, CHCl₃, and EtOAc; sparingly soluble in polar solvents like methanol.[1][2] | The molecule has significant nonpolar character from the aromatic ring and alkyl chain. |
| ¹H NMR | Aromatic protons of the tosyl group appear as two distinct doublets around 7.3-7.8 ppm. The methyl protons appear as a singlet around 2.4 ppm. Protons on carbons adjacent to the nitrogen are shifted downfield. | The deshielding effect of the sulfonyl group and the aromatic ring. |
| ¹³C NMR | Pyrroline carbons, particularly those adjacent to the nitrogen, are shifted downfield.[1] | The strong electron-withdrawing nature of the tosyl group reduces electron density at the ring carbons. |
| IR Spectroscopy | Strong, characteristic absorption bands for the sulfonyl group (S=O) appear at approximately 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).[9] | These are reliable diagnostic peaks for confirming the presence of the tosyl group. |
Reactivity and Stability of N-Tosyl Pyrrolines
The tosyl group is renowned for its stability, yet its electronic effects create unique avenues for reactivity.
Stability Profile
N-tosyl pyrrolines are stable to:
-
Aqueous acids and bases (at moderate temperatures).
-
Many oxidizing and reducing agents that would otherwise affect a secondary amine.
-
Organometallic reagents like Grignards and organolithiums.
Influence on Reactivity
The electron-withdrawing nature of the tosyl group deactivates the pyrroline double bond towards electrophilic attack compared to an N-alkyl pyrroline. However, it serves as an excellent activating group for other transformations. For instance, N-tosyl-2-pyrrolines are valuable substrates in transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling processes.[2]
Caption: Electronic influence of the Tosyl group.
Deprotection Strategies: A Critical Challenge
One of the most significant drawbacks of the tosyl group is the often harsh conditions required for its removal.[10][11] The high stability of the sulfonamide bond necessitates potent reagents, which can limit functional group compatibility. Furthermore, deprotection of N-tosyl pyrrolines can sometimes lead to elimination and aromatization, yielding pyrroles instead of the desired pyrroline.[10][12]
Comparison of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Causality |
| Reductive Cleavage | Sodium naphthalenide in THF, -60 °C to RT.[13][14] | Mild conditions, often high-yielding. | Requires inert atmosphere; the strong reducing potential can affect other functional groups. The mechanism involves single electron transfer (SET) to the sulfonamide.[14] |
| Reductive Cleavage | Magnesium (Mg) powder in methanol (MeOH).[15] | Inexpensive, operationally simple. | Can be slow; may not be suitable for base-sensitive substrates. The reaction is driven by the formation of magnesium salts. |
| Strongly Acidic | HBr in acetic acid, reflux; or MeSO₃H in TFA.[5][13] | Effective for robust substrates. | Extremely harsh conditions limit functional group tolerance. The strong acid protonates the sulfonamide, facilitating cleavage. |
| Basic Hydrolysis | NaOH in MeOH/H₂O, reflux.[16] | Simple reagents. | Requires high temperatures and is often low-yielding. Direct nucleophilic attack on the sulfur is difficult, hence the need for forcing conditions. |
Experimental Protocol: Deprotection using Sodium Naphthalenide [14]
-
Prepare a stock solution of sodium naphthalenide by sonicating sodium spheres (3 eq) and naphthalene (1.2 eq) in anhydrous, deoxygenated THF under an argon atmosphere.
-
Dissolve the N-tosyl pyrroline (1.0 eq) in anhydrous, deoxygenated THF in a separate flask under argon and cool to -60 °C.
-
Slowly add the dark green sodium naphthalenide solution via cannula to the substrate solution until the green color persists, indicating complete reaction.
-
Quench the reaction carefully by the slow addition of water or saturated ammonium chloride solution.
-
Warm the mixture to room temperature and perform a standard extractive workup with an organic solvent (e.g., diethyl ether or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting free pyrroline by column chromatography or distillation.
The choice of deprotection method must be carefully considered based on the overall molecular structure and the presence of other sensitive functional groups. The tendency of certain substituted pyrrolines to aromatize upon deprotection is a critical consideration that may favor milder, reductive methods over harsh acidic or basic conditions.[12]
Conclusion
The tosyl group is a powerful and versatile tool in the synthesis of pyrrolines, offering exceptional stability and a profound ability to modulate the reactivity of the heterocyclic system. Its strong electron-withdrawing nature effectively shields the nitrogen atom while enabling functionalization at other sites. While the robust nature of the N-S bond presents a significant deprotection challenge, the development of milder reductive cleavage methods has expanded its applicability. For the synthetic chemist, a thorough understanding of the characteristics of the N-tosyl group—from installation and stability to its electronic influence and the nuances of its removal—is essential for its strategic and successful implementation in the synthesis of complex nitrogen-containing targets.
References
- 1. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]
- 2. N-(p-Toluenesulfonyl)-2-pyrroline - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]
- 8. 1-Tosylpyrrole | 17639-64-4 [chemicalbook.com]
- 9. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of N-(p-Toluenesulfonyl)-3-pyrroline in common organic solvents.
An In-Depth Technical Guide
Solubility Profile of N-(p-Toluenesulfonyl)-3-pyrroline in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 16851-72-2), a key intermediate in organic synthesis. The document outlines the molecule's fundamental physicochemical properties and leverages established chemical principles to predict its solubility profile across a range of common organic solvents. While specific quantitative data is not widely published, this guide synthesizes information from analogous compounds, such as p-toluenesulfonamide, to provide a robust theoretical framework.[1] Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications. The content is structured to provide not just data, but a causal understanding of the molecular interactions that govern the solubility of this versatile compound.
Introduction to this compound
This compound, also known as 1-Tosyl-2,5-dihydro-1H-pyrrole, is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry.[2][3] The pyrroline scaffold is a core structure in numerous natural alkaloids and pharmacologically active molecules.[4][5] The presence of the tosyl (p-toluenesulfonyl) group serves a dual purpose: it acts as a robust protecting group for the nitrogen atom and as an activating group that influences the reactivity of the pyrroline ring.[6]
Given its role as a reactant and intermediate, understanding its behavior in various solvents is critical for reaction design, optimization, purification (e.g., chromatography and recrystallization), and formulation. A well-characterized solubility profile enables scientists to select appropriate solvent systems, control reaction kinetics, and maximize product yield and purity.
Core Physicochemical Properties
The solubility of a compound is fundamentally dictated by its molecular structure and physical properties. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₂S | [2][7] |
| Molecular Weight | 223.29 g/mol | [2][7] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 125-128 °C | [7] |
| IUPAC Name | 1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole | [2] |
The molecule's structure features a distinct polarity distribution. The sulfonamide group (-SO₂N-) is highly polar and capable of acting as a hydrogen bond acceptor. In contrast, the tolyl group (aromatic ring with a methyl substituent) and the hydrocarbon backbone of the pyrroline ring are nonpolar. This amphiphilic nature is the primary determinant of its solubility behavior.
Caption: Molecular structure of this compound.
Theoretical Solubility Profile: "Like Dissolves Like"
The principle of "like dissolves like" provides a powerful predictive framework for solubility.[8] This means that solutes tend to dissolve in solvents with similar polarity.
-
Polar Solvents: The prominent polar sulfonamide group suggests good solubility in polar organic solvents.[9] Polar aprotic solvents like acetone, ethyl acetate, and acetonitrile should effectively solvate the molecule through dipole-dipole interactions. Polar protic solvents like methanol and ethanol can also engage in hydrogen bonding with the sulfonyl oxygens, further enhancing solubility. Studies on the closely related p-toluenesulfonamide confirm high solubility in alcohols and ketones.[1]
-
Nonpolar Solvents: The presence of the large, nonpolar tolyl group and the pyrroline ring predicts some solubility in nonpolar solvents like toluene and hexanes. However, the energy required to break the strong dipole-dipole interactions of the polar sulfonamide group within the crystal lattice will likely limit its solubility in purely nonpolar media.
-
Aqueous In-solubility: The molecule is expected to be largely insoluble in water. While the sulfonamide group is polar, the overall molecule is dominated by nonpolar hydrocarbon structures (11 carbons), which would disrupt the extensive hydrogen-bonding network of water, making dissolution energetically unfavorable.
Experimental Protocols for Solubility Determination
To move from theoretical prediction to practical application, rigorous experimental determination is necessary. The following protocols are designed to be robust and self-validating.
Qualitative Solubility Screening Workflow
This rapid screening method is designed to classify solubility into broad categories (e.g., soluble, partially soluble, insoluble) across a diverse set of solvents.
Caption: Workflow for qualitative solubility screening.
Step-by-Step Protocol:
-
Preparation: Label a series of clean, dry 13x100 mm test tubes, one for each solvent to be tested.
-
Aliquot Solute: Accurately weigh approximately 25 mg of this compound into each test tube.
-
Solvent Addition: Add 0.75 mL of the selected solvent to the corresponding test tube in three 0.25 mL portions.[10]
-
Agitation: After each addition, cap the tube and vortex or shake vigorously for at least 60 seconds to ensure adequate mixing and to overcome any kinetic barriers to dissolution.[8]
-
Observation: After the final addition and agitation, allow any suspended particles to settle. Observe the solution against a contrasting background. A completely clear, single-phase solution indicates solubility. The presence of undissolved solid indicates partial solubility or insolubility.
-
Classification: Record the results. A common threshold is that if >20 mg/mL dissolves, it is considered "soluble".
Quantitative Solubility Determination (Static Gravimetric Method)
This method provides precise solubility values (e.g., in mg/mL or mol/L) at a specific temperature. The causality behind this protocol is to create a saturated solution at equilibrium, then quantify the amount of dissolved solute.
Step-by-Step Protocol:
-
System Preparation: Add an excess amount of this compound (e.g., 200 mg) to a known volume of the chosen solvent (e.g., 5.0 mL) in a sealed vial equipped with a small magnetic stir bar. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Place the vial in a temperature-controlled water bath or shaker set to the desired temperature (e.g., 25.0 °C). Stir the suspension for a prolonged period (e.g., 24 hours) to ensure the system reaches solid-liquid equilibrium.
-
Phase Separation: After equilibration, stop stirring and allow the undissolved solid to settle completely. To ensure a particle-free sample, carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point until a constant weight is achieved.
-
Quantification: Weigh the vial containing the dried solute. The difference between this final weight and the initial vial weight is the mass of this compound that was dissolved in the aliquot of the supernatant.
-
Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant withdrawn (mL)
Predicted Solubility Data and Discussion
Based on the theoretical principles and data from analogous compounds, the following table presents the predicted solubility profile of this compound in common laboratory solvents at ambient temperature.
Table 2: Predicted Solubility of this compound
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low / Insoluble | High energy penalty to break the solute's crystal lattice with weak solvent-solute interactions. |
| Toluene | Nonpolar (Aromatic) | Low / Partially Soluble | π-π stacking interactions between toluene and the tolyl group may slightly improve solubility over alkanes. |
| Dichloromethane (DCM) | Polar Aprotic | High | Good balance of polarity to interact with the sulfonamide group without being sterically hindered. |
| Diethyl Ether | Polar Aprotic | Partially Soluble | Moderate polarity but limited ability to disrupt the strong dipole-dipole forces of the solute. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | High | The ester functionality provides strong dipole-dipole interactions with the sulfonamide group. |
| Acetone | Polar Aprotic | High | The strong ketone dipole effectively solvates the polar region of the solute.[1] |
| Acetonitrile (ACN) | Polar Aprotic | High | A highly polar solvent capable of strong dipole-dipole interactions. |
| Isopropanol | Polar Protic | Moderate | Can act as a hydrogen bond acceptor but is bulkier and less polar than methanol/ethanol. |
| Ethanol | Polar Protic | High | Good hydrogen bonding capability and polarity.[1] |
| Methanol | Polar Protic | High | The most polar alcohol, providing strong hydrogen bonding and dipole interactions.[1] |
| Water | Polar Protic | Insoluble | The large nonpolar surface area of the solute makes dissolution energetically unfavorable.[9][11] |
Temperature Effects: The dissolution of most crystalline organic solids is an endothermic process.[1] Therefore, the solubility of this compound is expected to increase significantly with increasing temperature in most organic solvents. This property is crucial for purification by recrystallization, where a solvent is chosen in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
Conclusion
This compound exhibits a solubility profile characteristic of an amphiphilic molecule with a dominant polar functional group. It is predicted to be highly soluble in polar aprotic solvents (DCM, Acetone, EtOAc, ACN) and polar protic solvents (Methanol, Ethanol), with limited solubility in nonpolar solvents (Hexane, Toluene) and practical insolubility in water. This profile is governed by the strong dipole-dipole and hydrogen bonding interactions afforded by its sulfonamide group. The provided experimental protocols offer a reliable framework for researchers to obtain precise quantitative data, facilitating informed solvent selection for synthesis, purification, and formulation in drug development and chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H13NO2S | CID 11138747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16851-72-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. chembk.com [chembk.com]
- 8. chem.ws [chem.ws]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to the Synthesis of N-(p-Toluenesulfonyl)-3-pyrroline: Discovery, History, and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Tosyl-3-pyrroline Scaffold
N-(p-Toluenesulfonyl)-3-pyrroline, a sulfonamide derivative of 2,5-dihydropyrrole, is a versatile and pivotal intermediate in the realm of organic synthesis and medicinal chemistry. Its strategic importance lies in the unique combination of the pyrroline ring, a recurring motif in a vast number of biologically active natural products and pharmaceuticals, and the robust p-toluenesulfonyl (tosyl) protecting group. The tosyl group not only modulates the reactivity of the nitrogen atom but also enhances the crystallinity of intermediates, facilitating purification. This guide provides a comprehensive exploration of the discovery, historical evolution, and current state-of-the-art methodologies for the synthesis of this crucial building block, offering field-proven insights for its practical application in research and development.
Historical Perspective: The Emergence of Synthetic Routes
While pinpointing a single, definitive "discovery" of this compound is challenging, its synthetic history is intrinsically linked to the broader development of methods for constructing N-heterocycles. The evolution of its synthesis can be broadly categorized into two major epochs: the classical approaches reliant on bifunctional electrophiles and the modern, more versatile methods ushered in by the advent of organometallic catalysis.
Initially, the synthesis of N-protected 3-pyrrolines was often achieved through the reaction of primary amines or their salts with difunctionalized four-carbon synthons. A notable and enduring example of this classical approach is the use of cis-1,4-dihalo-2-butenes. This method, while conceptually straightforward, often presented challenges in terms of yield, purity, and the handling of lachrymatory starting materials.
The landscape of organic synthesis was dramatically reshaped by the development of olefin metathesis. The introduction of well-defined ruthenium catalysts by Grubbs and Schrock provided a powerful and highly versatile tool for the formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) quickly emerged as a superior strategy for the synthesis of a wide array of cyclic compounds, including this compound, from readily available acyclic precursors. This catalytic approach offered significant advantages in terms of efficiency, functional group tolerance, and milder reaction conditions.
Core Synthetic Methodologies: A Comparative Analysis
Two primary synthetic strategies dominate the landscape for the preparation of this compound. The choice between these methods often depends on factors such as scale, available starting materials, and desired purity.
The Classical Approach: Double Nucleophilic Substitution of cis-1,4-Dichloro-2-butene
This method relies on the reaction of the sodium salt of p-toluenesulfonamide with cis-1,4-dichloro-2-butene. The reaction proceeds via a double SN2 mechanism, where the sulfonamide anion sequentially displaces the two chloride leaving groups to form the five-membered ring.
Causality Behind Experimental Choices:
-
Choice of Base: The use of a strong base, such as sodium hydride or sodium ethoxide, is crucial to deprotonate the p-toluenesulfonamide (pKa ~10), generating the nucleophilic sulfonamide anion in sufficient concentration.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically employed to solvate the cation of the base and enhance the nucleophilicity of the sulfonamide anion.
-
Stereochemistry of the Starting Material: The use of the cis-isomer of 1,4-dichloro-2-butene is essential for the efficient formation of the five-membered ring. The trans-isomer would lead to a strained cyclization and favor polymerization or intermolecular side reactions.
Mechanistic Pathway:
The reaction proceeds in two sequential SN2 steps. The tosylamide anion first attacks one of the primary allylic chloride carbons of cis-1,4-dichloro-2-butene, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular SN2 reaction, where the nitrogen attacks the remaining allylic chloride to close the ring and form this compound.
Caption: Mechanism of this compound synthesis via double nucleophilic substitution.
The Modern Approach: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become the preferred method for the synthesis of this compound on both laboratory and industrial scales due to its high efficiency and functional group tolerance.[1] The reaction involves the intramolecular cyclization of N,N-diallyl-p-toluenesulfonamide in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst.[1]
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of the Grubbs catalyst generation is critical. First-generation Grubbs catalysts are often sufficient for this transformation, but second and third-generation catalysts offer higher activity, stability, and broader functional group tolerance, often allowing for lower catalyst loadings and shorter reaction times.[2][3]
-
Solvent: Anhydrous and degassed chlorinated solvents, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), are the solvents of choice as they are relatively inert and effectively dissolve both the substrate and the catalyst.
-
Reaction Conditions: The reaction is typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen. The reaction is driven to completion by the removal of the volatile ethylene byproduct.[4]
Mechanistic Pathway (Chauvin Mechanism):
The currently accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by the metal carbene catalyst.[5]
-
Initiation: The Grubbs catalyst reacts with one of the terminal alkenes of the diallyl substrate in a [2+2] cycloaddition to form a metallacyclobutane intermediate.
-
Productive Metathesis: This intermediate undergoes a retro-[2+2] cycloaddition to release a new alkene (in this case, ethylene) and form a new ruthenium carbene intermediate that is attached to the substrate.
-
Ring Closing: The ruthenium carbene then undergoes an intramolecular [2+2] cycloaddition with the second terminal alkene on the same molecule to form another metallacyclobutane intermediate.
-
Catalyst Regeneration: A final retro-[2+2] cycloaddition releases the desired this compound product and regenerates the initial ruthenium carbene catalyst, which can then enter another catalytic cycle.
Caption: Simplified catalytic cycle for the Ring-Closing Metathesis (RCM) synthesis of this compound.
Quantitative Data Summary
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Double Nucleophilic Substitution | cis-1,4-dichloro-2-butene, p-Toluenesulfonamide | Sodium Hydride | DMF | RT - 50 | 12-24 | 60-80 | [6] |
| Ring-Closing Metathesis (RCM) | N,N-diallyl-p-toluenesulfonamide | Grubbs' Catalyst 1st Gen (0.5 mol%) | Dichloromethane | 40 | 2.5 | 90-94 | [7] |
| Ring-Closing Metathesis (RCM) | N,N-diallyl-p-toluenesulfonamide | Grubbs' Catalyst 2nd Gen (5 mol%) | Dichloromethane | 40 | 4 | up to 97 | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Ring-Closing Metathesis
This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.
Step 1: Synthesis of N,N-diallyl-p-toluenesulfonamide (Precursor)
-
To a stirred solution of p-toluenesulfonamide (1 equiv.) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (2.5 equiv.).
-
To this suspension, add allyl bromide (2.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting sulfonamide is consumed.
-
After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford pure N,N-diallyl-p-toluenesulfonamide.
Step 2: Ring-Closing Metathesis
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve N,N-diallyl-p-toluenesulfonamide (1 equiv.) in anhydrous and degassed dichloromethane to a concentration of 0.1 M.[4]
-
Add Grubbs' Catalyst, 2nd Generation (5 mol%) to the solution.[4]
-
Stir the reaction mixture at 40 °C for 4 hours.[4] Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield pure this compound as a white crystalline solid.[4]
References
- 1. prepchem.com [prepchem.com]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of N-(p-Toluenesulfonyl)-3-pyrroline
Executive Summary & Introduction
N-(p-Toluenesulfonyl)-3-pyrroline, also known as N-Tosyl-3-pyrroline, is a pivotal synthetic intermediate in organic chemistry. Its protected nitrogen and reactive double bond make it a versatile building block for the synthesis of a wide array of more complex nitrogen-containing heterocycles, including pyrrolidines, pyrroles, and various alkaloid skeletons.[1][2][3] The tosyl group offers robust protection under many reaction conditions, yet can be removed when necessary, providing strategic flexibility in multi-step syntheses.[4]
This document provides a comprehensive, field-tested guide to the synthesis of this compound via the cyclization of cis-1,4-dihalo-2-butene with p-toluenesulfonamide. We will delve into the mechanistic underpinnings of this transformation, present a detailed, step-by-step protocol leveraging phase-transfer catalysis for enhanced efficiency and scalability, and offer expert insights into process optimization and troubleshooting.
Synthetic Strategy & Mechanistic Rationale
The core of this synthesis is a tandem nucleophilic substitution reaction, culminating in the formation of the five-membered pyrroline ring. The strategic selection of reagents and conditions is paramount for achieving high yield and purity.
2.1. The Critical Role of Substrate Geometry
The choice of cis-1,4-dichloro-2-butene as the electrophilic backbone is non-negotiable for this specific cyclization.[5] The cis configuration pre-organizes the two electrophilic chloromethyl centers on the same face of the double bond, facilitating an efficient intramolecular ring-closing step. The corresponding trans isomer would not readily cyclize to form the strained five-membered ring and would instead favor oligomerization or other side reactions.[6]
2.2. The Nucleophile and Protecting Group
p-Toluenesulfonamide (TsNH₂) serves as the nitrogen source. Upon deprotonation by a strong base, it forms the potent sulfonamide anion (TsNH⁻), a strong nucleophile. The tosyl group (Ts) is an ideal protecting group for this reaction:
-
Activation: Its electron-withdrawing nature increases the acidity of the N-H protons (pKa ≈ 10), allowing for facile deprotonation.
-
Stability: It is chemically inert to the reaction conditions and provides a crystalline, easily handled product.
2.3. Reaction Mechanism: A Phase-Transfer Catalyzed Double SN2 Reaction
The reaction proceeds via two sequential SN2 substitutions. Given that the reactants (cis-1,4-dichloro-2-butene is insoluble in water, while the sodium salt of p-toluenesulfonamide is) reside in different phases, a phase-transfer catalyst (PTC) is employed to shuttle the nucleophile across the phase boundary, dramatically accelerating the reaction.[7][8]
-
Deprotonation: In the aqueous phase, sodium hydroxide deprotonates p-toluenesulfonamide to form the sodium p-toluenesulfonamidate salt.
-
Phase Transfer: The quaternary ammonium cation (Q⁺) of the PTC (e.g., Benzyltriethylammonium chloride) pairs with the tosylamide anion (TsN⁻Na⁺), forming a lipophilic ion pair [Q⁺ TsN⁻].
-
First Substitution: This ion pair migrates into the organic phase (e.g., Toluene), where the tosylamide anion can react with cis-1,4-dichloro-2-butene in the first SN2 step, displacing one chloride ion.
-
Intramolecular Cyclization (SN2'): The resulting intermediate undergoes a rapid, intramolecular SN2 reaction, where the nitrogen anion displaces the second chloride ion to form the stable five-membered ring of this compound.
This PTC-mediated approach avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents, making the process more economical and scalable.[9]
Caption: Phase-Transfer Catalysis (PTC) Mechanism.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Moles (Equivalents) | Amount | Notes |
| p-Toluenesulfonamide | 70-55-3 | 171.22 | 0.10 (1.0) | 17.12 g | Purity >98% |
| cis-1,4-Dichloro-2-butene | 1476-11-5 | 124.99 | 0.10 (1.0) | 12.50 g (10.5 mL) | Purity ~95%. Lachrymator. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.22 (2.2) | 8.80 g | Pellets or flakes |
| Benzyltriethylammonium Chloride (BTEAC) | 56-37-1 | 227.77 | 0.005 (0.05) | 1.14 g | Phase-Transfer Catalyst |
| Toluene | 108-88-3 | - | - | 200 mL | Reagent grade |
| Deionized Water | 7732-18-5 | - | - | 100 mL | - |
| Isopropanol | 67-63-0 | - | - | ~100 mL | For recrystallization |
3.2. Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical overhead stirrer
-
Thermometer or thermocouple
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
--- SAFETY FIRST --- cis-1,4-Dichloro-2-butene is a potent lachrymator and a suspected carcinogen.[10] This entire procedure must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Reaction Setup: Assemble the 500 mL three-neck flask with the mechanical stirrer, reflux condenser, and thermometer.
-
Charge Reagents: To the flask, add p-toluenesulfonamide (17.12 g), sodium hydroxide (8.80 g), benzyltriethylammonium chloride (1.14 g), toluene (100 mL), and deionized water (100 mL).
-
Initial Stirring: Begin vigorous stirring to create a fine emulsion of the two phases. Heat the mixture to 80-85 °C. A vigorous stir rate is crucial for maximizing the interfacial area and ensuring efficient phase transfer.
-
Substrate Addition: In a dropping funnel, dissolve cis-1,4-dichloro-2-butene (12.50 g) in toluene (100 mL). Add this solution dropwise to the heated, stirring reaction mixture over approximately 60 minutes. An exotherm may be observed; maintain the internal temperature below 90 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 85 °C with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting dichlorobutene.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic (upper) and aqueous (lower) layers.
-
Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine.
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
Transfer the crude solid to a beaker and add hot isopropanol (~100 mL) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol.
-
Dry the purified this compound in a vacuum oven.
-
-
Characterization: The purified product should be a white crystalline solid.
-
Expected Yield: 15.6 - 17.8 g (70-80%).
-
Melting Point: 125-128 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, 2H), 7.35 (d, 2H), 5.70 (s, 2H), 4.10 (s, 4H), 2.45 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 143.8, 134.0, 129.8, 127.5, 126.0, 53.5, 21.6.
-
Caption: Step-by-step experimental workflow.
Troubleshooting & Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Inefficient stirring/phase transfer.2. Reaction temperature too low.3. Impure cis-1,4-dichloro-2-butene. | 1. Increase stirrer speed to ensure a fine emulsion. Ensure the PTC is fully dissolved.2. Confirm internal reaction temperature is consistently at 85°C.3. Use freshly purchased starting material of >95% purity. |
| Oily Product | Incomplete reaction or presence of solvent residue. | Ensure the reaction has gone to completion via TLC. During work-up, ensure the product is fully precipitated from isopropanol by allowing sufficient time for cooling. Dry thoroughly under vacuum. |
| Reaction Stalls | Deactivation of the phase-transfer catalyst. | While uncommon in this reaction, catalyst poisoning can occur. Ensure reagents are of good quality. A small additional charge of BTEAC (0.01-0.02 equiv) can be added if the reaction stalls. |
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of this compound. By leveraging the principles of phase-transfer catalysis, this procedure circumvents the need for anhydrous or hazardous solvents, making it an efficient and practical choice for both academic research and industrial drug development settings. The resulting high-purity product serves as a valuable precursor for further synthetic elaborations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A convenient method for 3-pyrroline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Pyrroline synthesis [organic-chemistry.org]
- 6. 2-Butene, 1,4-dichloro-, (E)- [webbook.nist.gov]
- 7. Phase-transfer-catalysed synthesis of pyrroloindolines and pyridoindolines by a hydrogen-bond-assisted isocyanide cyclization cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental protocol for [3+2] cycloaddition using N-tosyl-3-pyrroline.
An Application Note and Experimental Protocol for the Synthesis of Pyrrolidine Scaffolds via [3+2] Cycloaddition of Azomethine Ylides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the [3+2] cycloaddition reaction for the synthesis of pyrrolidine and pyrroline derivatives, which are key structural motifs in many biologically active compounds and pharmaceuticals.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to explore pharmacophore space effectively and contribute to the stereochemistry and three-dimensional structure of a molecule.[1] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.
The Significance of Pyrrolidine-Containing Scaffolds
The pyrrolidine nucleus is a common feature in a wide array of natural products, particularly alkaloids, and is present in numerous FDA-approved drugs.[1][3] Its prevalence in pharmacologically active agents stems from its favorable physicochemical properties, including improved water solubility and the ability to form hydrogen bonds, which can enhance binding affinity to biological targets.[3] Consequently, synthetic methodologies that provide efficient access to functionalized pyrrolidines are of high value to the drug discovery and development community.[2]
Reaction Overview: The [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings.[4] In the context of synthesizing pyrrolidine derivatives, this reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene or alkyne as the dipolarophile.[5] Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, such as N-tosylaziridines, or through the condensation of α-amino acids with aldehydes.[5][6][7] These cycloadditions are often highly stereoselective and regioselective, allowing for the creation of multiple stereocenters in a single step.[5]
Reaction Mechanism
The generally accepted mechanism for the [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a concerted, pericyclic reaction.[5] The reaction proceeds through a six-electron, aromatic transition state, and is suprafacial with respect to both the 1,3-dipole and the dipolarophile.[5]
A common method for generating azomethine ylides involves the thermal or Lewis acid-catalyzed ring-opening of an aziridine.[8][9][10] For instance, N-tosylaziridines can undergo C-C bond cleavage in the presence of a Lewis acid to form a metallo-azomethine ylide, which then readily participates in the cycloaddition.[10]
Alternatively, the condensation of an α-amino acid, such as sarcosine, with an aldehyde provides a straightforward route to azomethine ylides.[11] This method is particularly useful for generating unstabilized azomethine ylides.
Caption: Generation of an azomethine ylide from an N-tosylaziridine and its subsequent [3+2] cycloaddition with a dipolarophile to form a pyrrolidine or pyrroline derivative.
Experimental Protocol: Synthesis of a Pyrrolidine Derivative via [3+2] Cycloaddition
This protocol describes a general procedure for the Lewis acid-catalyzed [3+2] cycloaddition of an N-tosylaziridine with an electron-rich alkene.
Materials and Equipment
-
Reagents:
-
N-Tosylaziridine derivative
-
Alkene (dipolarophile)
-
Lewis Acid catalyst (e.g., Y(OTf)₃)[10]
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Reagents for workup (e.g., saturated aqueous NaHCO₃, brine, anhydrous MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line, Schlenk line)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography setup
-
NMR spectrometer
-
Mass spectrometer
-
Experimental Workflow
Caption: A generalized workflow for the synthesis, purification, and analysis of pyrrolidine derivatives via [3+2] cycloaddition.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-tosylaziridine (1.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon).
-
Add the anhydrous solvent (e.g., dichloromethane) via syringe.
-
Stir the solution at room temperature.
-
-
Addition of Reagents:
-
Add the alkene (1.2-2.0 equiv) to the reaction mixture via syringe.
-
In a separate vial, dissolve the Lewis acid catalyst (e.g., Y(OTf)₃, 5-10 mol%) in a small amount of the anhydrous solvent.
-
Add the catalyst solution dropwise to the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or as determined by optimization.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with the reaction solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Representative Reaction Parameters
The choice of catalyst, solvent, and dipolarophile can significantly impact the outcome of the [3+2] cycloaddition. The following table summarizes various conditions reported in the literature for similar transformations.
| Catalyst | Dipolarophile | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (dr) | Reference |
| Y(OTf)₃ | Electron-rich olefins | CH₂Cl₂ | Room Temp | High | High | [10] |
| Lewis Acids | Alkynes | Not specified | Room Temp | - | Moderate ee (with chiral ligand) | [8][9] |
| Cu(OTf)₂ | Electron-deficient alkenes | Toluene | Reflux | - | - | [6] |
| KF/Al₂O₃ | Unsaturated 2π-electron components | Not specified | - | High | High | [11] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use freshly opened or properly stored catalyst. |
| Low reactivity of dipolarophile | Increase reaction temperature or use a more reactive dipolarophile. | |
| Presence of moisture | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of side products | Decomposition of starting material or product | Run the reaction at a lower temperature. |
| Incorrect stoichiometry | Carefully control the ratio of reactants. | |
| Difficult purification | Co-eluting impurities | Optimize the solvent system for flash chromatography; consider recrystallization. |
Conclusion
The [3+2] cycloaddition of azomethine ylides is a robust and versatile method for the synthesis of structurally diverse pyrrolidine and pyrroline derivatives. This approach offers excellent control over stereochemistry and regiochemistry, making it a valuable tool for medicinal chemists and researchers in drug discovery. The protocol outlined in this application note provides a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. New routes towards azomethine ylide generation from prolines to synthesize diverse N-heterocycles: a DFT supported endo-selective mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Lewis acid-catalyzed formal [3+2] cycloadditions of N-tosyl aziridines with electron-rich alkenes via selective carbon-carbon bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(p-Toluenesulfonyl)-3-pyrroline as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Complex Scaffolds with N-(p-Toluenesulfonyl)-3-pyrroline
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of complex six-membered rings with high stereocontrol.[1] Within the vast arsenal of dienophiles, this compound has emerged as a powerful and versatile building block.[2][3] Its unique electronic and steric properties, conferred by the electron-withdrawing p-toluenesulfonyl (tosyl) group, render the pyrroline double bond sufficiently activated to participate in [4+2] cycloaddition reactions with a variety of dienes. This activation is crucial for overcoming the inherent aromaticity and lower reactivity of the pyrrole ring system in related compounds.
The resulting cycloadducts, N-tosyl-2-azabicyclo[2.2.1]heptene derivatives, are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products, including epibatidine analogues, which are potent non-opioid analgesics.[1] The rigid bicyclic framework provides a scaffold for the introduction of diverse functionalities with well-defined spatial orientations, a critical aspect in drug design and development.
This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical applications of this compound in Diels-Alder reactions. We will delve into the reaction mechanism, provide detailed experimental protocols for both thermal and Lewis acid-catalyzed transformations, and offer guidance on the characterization of the resulting products and troubleshooting common challenges.
Mechanistic Rationale: The Role of the Tosyl Group
The efficacy of this compound as a dienophile is intrinsically linked to the electronic influence of the tosyl group. This powerful electron-withdrawing group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrroline's double bond. According to Frontier Molecular Orbital (FMO) theory, a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) leads to a more favorable interaction and a lower activation energy for the cycloaddition.
The tosyl group's inductive and mesomeric effects pull electron density away from the double bond, making it more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich diene. This activation is a key principle in designing effective dienophiles for Diels-Alder reactions.
Furthermore, the stereochemical outcome of the reaction is often governed by the "endo rule," which predicts that the dienophile's substituents will preferentially orient themselves in the endo position of the bicyclic product. This is attributed to favorable secondary orbital interactions between the p-orbitals of the activating group and the developing pi-system of the diene in the transition state.
Figure 1: General schematic of the Diels-Alder reaction.
Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available precursors. A common method involves the reaction of cis-1,4-dichloro-2-butene with p-toluenesulfonamide. While several synthetic routes exist, a reliable three-step procedure starting from (Z)-1,4-dichloro-2-butene has been reported with an overall yield of 74%.[4] Another approach involves the monoamination of the starting dihalide via the Delépine reaction, followed by ring closure.[4] It is important to use pure 3-pyrroline, as commercial sources can contain significant amounts of the over-reduced pyrrolidine, which is difficult to separate due to a close boiling point.[5]
Experimental Protocols
The following protocols provide detailed procedures for conducting Diels-Alder reactions with this compound. As with all chemical reactions, appropriate personal protective equipment (PPE) should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol describes a general procedure for the thermal cycloaddition of this compound with freshly cracked cyclopentadiene.
Figure 2: Workflow for the thermal Diels-Alder reaction.
Materials:
-
This compound
-
Dicyclopentadiene
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. The freshly distilled cyclopentadiene should be kept cold (in an ice bath) and used immediately due to its propensity to dimerize.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Diene: Add an excess of freshly cracked cyclopentadiene (typically 2-3 equivalents) to the solution of the dienophile.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by TLC or GC-MS. The reaction time will vary depending on the scale and specific conditions but is typically several hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired cycloadduct from any unreacted starting materials and byproducts. The major product is expected to be the endo isomer.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
Lewis acid catalysis can significantly accelerate the rate of Diels-Alder reactions and, in some cases, enhance the stereoselectivity. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂).
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (anhydrous)
-
Lewis acid (e.g., AlCl₃, ZnCl₂)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask.
-
Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Addition of Lewis Acid: Add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) portion-wise to the cooled solution, ensuring the temperature remains low.
-
Addition of Diene: Slowly add an excess of freshly cracked cyclopentadiene (2-3 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at the low temperature and monitor its progress by TLC. The reaction is typically much faster than the thermal equivalent.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water while the flask is still in the cooling bath.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography and characterize it as described in Protocol 1.
Data Interpretation and Characterization
The successful synthesis of the N-tosyl-2-azabicyclo[2.2.1]heptene adduct is confirmed through standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The appearance of characteristic signals for the bicyclic core. The olefinic protons of the norbornene moiety typically appear as a multiplet in the range of 6.0-6.5 ppm. The bridgehead protons will also have distinct chemical shifts and coupling patterns. The protons of the tosyl group will appear in the aromatic region (around 7.3-7.8 ppm) as two doublets, and the methyl group as a singlet around 2.4 ppm. The stereochemistry (endo vs. exo) can often be determined by analyzing the coupling constants between the protons on the bicyclic ring. |
| ¹³C NMR | The spectrum will show the expected number of carbon signals corresponding to the product structure. The olefinic carbons will appear in the range of 130-140 ppm. The carbons of the tosyl group will also be present in the aromatic region, with the methyl carbon appearing around 21 ppm. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the mass of the cycloadduct. Fragmentation patterns can also provide structural information. |
Note on Stereochemistry: The endo and exo isomers will have distinct NMR spectra due to the different spatial arrangements of the substituents. Detailed 2D NMR experiments, such as COSY and NOESY, can be invaluable for unambiguously assigning the stereochemistry.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Inactive dienophile or diene. | Ensure the this compound is pure. Use freshly cracked cyclopentadiene. |
| Reaction temperature too low (for thermal reaction). | Increase the reaction temperature or switch to a higher boiling solvent. | |
| Inactive Lewis acid. | Use a freshly opened or properly stored Lewis acid. Ensure anhydrous conditions. | |
| Formation of Side Products | Dimerization of cyclopentadiene. | Use a larger excess of the diene and add it to the dienophile solution. |
| Polymerization of the diene or dienophile. | Lower the reaction temperature, especially for Lewis acid-catalyzed reactions. Use a more dilute solution. | |
| Retro-Diels-Alder reaction. | If the adduct is thermally labile, use milder reaction conditions or a Lewis acid catalyst at low temperature. | |
| Difficult Purification | Similar polarity of product and starting material. | Optimize the chromatography solvent system. Consider recrystallization if the product is a solid. |
| Presence of polymeric material. | Filter the crude reaction mixture through a short plug of silica gel before column chromatography. |
Conclusion
This compound is a highly effective dienophile for the construction of N-tosyl-2-azabicyclo[2.2.1]heptene scaffolds via the Diels-Alder reaction. The electron-withdrawing nature of the tosyl group is key to its reactivity. Both thermal and Lewis acid-catalyzed methods can be employed, with the latter often providing faster reaction times and potentially higher stereoselectivity. Careful control of reaction conditions and proper characterization of the products are essential for successful synthesis. The protocols and guidelines presented here provide a solid foundation for researchers to utilize this valuable building block in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities with significant biological potential.
References
Application Notes and Protocols: N-(p-Toluenesulfonyl)-3-pyrroline in Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of N-(p-Toluenesulfonyl)-3-pyrroline
This compound, a readily accessible and stable cyclic alkene, serves as a versatile and powerful building block in modern asymmetric catalysis. The tosyl group (Ts) plays a multifaceted role: it activates the nitrogen atom, modulates the electronic properties of the double bond, and provides a crystalline handle that often facilitates purification of intermediates. Critically, the C=C double bond within the strained five-membered ring is poised for a variety of stereoselective transformations, enabling the creation of densely functionalized, enantioenriched pyrrolidine scaffolds. These chiral pyrrolidine cores are privileged structures found in numerous natural products, pharmaceuticals, and chiral catalysts.[1]
This guide provides researchers, scientists, and drug development professionals with in-depth technical application notes and detailed protocols for two key asymmetric transformations of this compound: (1) Catalyst-Tuned Regio- and Enantioselective Hydroalkylation for the synthesis of C2- and C3-alkylated pyrrolidines, and (2) Sharpless Asymmetric Dihydroxylation for the creation of vicinal diols, crucial precursors for complex molecules.
Application 1: Divergent Synthesis of Chiral C2- and C3-Alkylated Pyrrolidines via Catalyst-Tuned Hydroalkylation
A significant breakthrough in the functionalization of 3-pyrrolines is the development of a catalyst-controlled, divergent hydroalkylation reaction. This methodology allows for the selective synthesis of either C2- or C3-alkylated pyrrolidines from the same N-Ts-3-pyrroline starting material by simply switching the metal catalyst (Cobalt or Nickel).[2] This strategy offers remarkable control over regioselectivity and enantioselectivity, providing access to a wide range of chiral pyrrolidine derivatives.
Scientific Principle and Mechanistic Rationale
The reaction proceeds via a desymmetrization of the prochiral N-Ts-3-pyrroline. The choice of metal catalyst, in conjunction with a chiral bisoxazoline (BOX) ligand, dictates the reaction pathway and, consequently, the position of alkylation.
-
Cobalt Catalysis (for C3-Alkylation): A cobalt-hydride species, generated in situ, is believed to add across the double bond. This is followed by a radical-mediated coupling with an alkyl iodide. The chiral ligand environment around the cobalt center directs the enantioselective formation of the C3-alkylated product.[2]
-
Nickel Catalysis (for C2-Alkylation): The nickel catalyst promotes a tandem alkene isomerization/hydroalkylation sequence. Initially, the 3-pyrroline is isomerized to the more stable 2-pyrroline (an enamine equivalent). Subsequent hydroalkylation at the C2 position then occurs, with the nickel-BOX complex controlling the enantioselectivity.[2]
This divergent approach is a powerful demonstration of how the ligand sphere and the intrinsic properties of the transition metal can be manipulated to steer a reaction toward different, highly valuable chiral products.
Diagram 1: Catalyst-Tuned Regioselective Hydroalkylation Workflow
Caption: Divergent synthesis pathways from a common 3-pyrroline precursor.
Data Summary: Representative Substrate Scope & Performance
The following table summarizes the typical performance of the catalyst-tuned hydroalkylation with various alkyl iodides.
| Entry | Catalyst System | Alkyl Iodide (R-I) | Product | Yield (%) | ee (%) | Ref. |
| 1 | CoI₂ / (S)-iPr-BOX | i-Pr-I | C3-alkylated | 85 | 96 | [2] |
| 2 | CoI₂ / (S)-iPr-BOX | Cyclohexyl-I | C3-alkylated | 81 | 97 | [2] |
| 3 | NiBr₂·glyme / (S)-iPr-BOX | i-Pr-I | C2-alkylated | 78 | 95 | [2] |
| 4 | NiBr₂·glyme / (S)-iPr-BOX | Cyclopentyl-I | C2-alkylated | 88 | 94 | [2] |
Experimental Protocol: Cobalt-Catalyzed C3-Hydroalkylation
This protocol is adapted from the work of Wang, Xue, and Rong.[2]
Materials:
-
This compound (1.0 equiv)
-
Alkyl iodide (1.5 equiv)
-
Cobalt(II) iodide (CoI₂) (10 mol%)
-
(S)-2,2'-Isopropylidenebis(4-isopropyl-2-oxazoline) ((S)-iPr-BOX) (11 mol%)
-
Manganese(II) iodide (MnI₂) (2.0 equiv)
-
Zinc powder (<10 micron, activated) (4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Catalyst Pre-complexation: Inside a glovebox, add CoI₂ (10 mol%) and (S)-iPr-BOX (11 mol%) to an oven-dried vial. Add anhydrous DMF (to 0.1 M final concentration) and stir the mixture at room temperature for 30 minutes. The formation of the chiral catalyst complex is critical for enantioselectivity.
-
Reaction Assembly: To a separate oven-dried vial, add MnI₂ (2.0 equiv) and activated zinc powder (4.0 equiv).
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in DMF to the vial containing MnI₂ and Zn. Then, add the alkyl iodide (1.5 equiv).
-
Initiation: Transfer the pre-formed Co/BOX catalyst solution to the reaction mixture via syringe.
-
Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Application 2: Synthesis of Chiral Vicinal Diols via Sharpless Asymmetric Dihydroxylation (SAD)
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that provides a reliable and highly enantioselective method for converting alkenes into vicinal diols.[3] this compound is an excellent substrate for this transformation, yielding chiral cis-diols that are versatile intermediates for the synthesis of iminosugars, alkaloids, and other complex nitrogen-containing molecules.[4][5]
Scientific Principle and Mechanistic Rationale
The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. The two most common ligand systems are based on dihydroquinine (DHQ) and dihydroquinidine (DHQD), which act as "mirror-image" catalysts, allowing for the synthesis of either enantiomer of the diol product. The chiral ligand complexes with OsO₄, creating a chiral pocket. The alkene approaches this complex in a sterically controlled manner, leading to a [3+2] cycloaddition to form an osmate ester intermediate.[3] This intermediate is then hydrolyzed to release the cis-diol, and the reduced osmium species is re-oxidized back to Os(VIII) by a stoichiometric co-oxidant, thus completing the catalytic cycle.
For convenience, commercially available reagent mixtures known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand) are typically used.[3]
Diagram 2: Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Simplified catalytic cycle for the Sharpless Dihydroxylation.
Data Summary: Predicted Stereochemical Outcome
The facial selectivity of the dihydroxylation is highly predictable based on the choice of AD-mix.
| AD-mix Used | Chiral Ligand Class | Predicted Face of Attack | Expected Diol Enantiomer |
| AD-mix-α | (DHQ)₂PHAL | Top (α) Face | (3S,4S)-diol |
| AD-mix-β | (DHQD)₂PHAL | Bottom (β) Face | (3R,4R)-diol |
Note: The absolute stereochemistry follows the mnemonic developed by Sharpless. High enantiomeric excesses (>95% ee) are typically expected for this class of substrate.[6]
Experimental Protocol: Asymmetric Dihydroxylation using AD-mix-β
This protocol is a general procedure based on the established Sharpless methodology.[3][4]
Materials:
-
This compound (1.0 equiv)
-
AD-mix-β (commercially available mixture) (approx. 1.4 g per mmol of alkene)
-
Methanesulfonamide (CH₃SO₂NH₂) (1.0 equiv)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1 v/v). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add the AD-mix-β powder to the cold solvent. The mixture will form a biphasic solution. Continue stirring until the solids are well suspended and the temperature is stable at 0 °C.
-
Catalyst Enhancement: Add methanesulfonamide (1.0 equiv). This additive is known to accelerate the hydrolysis of the osmate ester and improve turnover frequency, especially for N-substituted alkenes.
-
Substrate Addition: Add this compound (1.0 equiv) to the stirring mixture. The reaction is often characterized by a color change from orange/red to a darker shade.
-
Reaction: Seal the flask and continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC by spotting the organic layer. Reactions are typically complete within 6-24 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature. Stir for an additional 1 hour. This step reduces any remaining osmium species.
-
Workup: Add ethyl acetate to the mixture and stir. Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x).
-
Purification & Analysis: Combine the organic layers, wash with 2 M HCl, followed by brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the pure (3R,4R)-diol. Confirm the enantiomeric excess via chiral HPLC or by converting the diol to a Mosher's ester derivative for NMR analysis.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric routes toward polyhydroxylated pyrrolidines: Synthesis of 1,4-dideoxy-1,4-imino-d-galactitol and 1,4-dideoxy-1,4-imino-d-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Spiro-Heterocycles from N-Tosyl-3-Pyrroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro-heterocycles represent a class of compounds with significant therapeutic potential due to their unique three-dimensional architecture and diverse biological activities. This document provides a detailed guide to the synthesis of bioactive spiro-heterocycles, with a particular focus on the utilization of N-tosyl-3-pyrroline as a versatile building block. The core synthetic strategy revolves around the [3+2] cycloaddition reaction, a powerful tool for the construction of complex five-membered heterocyclic rings. These protocols and insights are designed to equip researchers in medicinal chemistry and drug discovery with the practical knowledge to generate novel spiro-pyrrolidinyl scaffolds, particularly spirooxindoles, which are known to exhibit a range of pharmacological properties, including anticancer and antimicrobial activities.
Introduction: The Significance of Spiro-Heterocycles in Medicinal Chemistry
Spiro-heterocyclic scaffolds are privileged structures in drug discovery, frequently found in natural products and clinically approved drugs.[1][2][3] Their defining feature, a single atom shared between two rings, imparts a rigid, three-dimensional conformation that allows for precise spatial orientation of functional groups. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.[2] Among the various classes of spiro-heterocycles, those incorporating a pyrrolidine ring have garnered considerable attention for their broad spectrum of bioactivities.[2][4][5] Notably, spiro-pyrrolidinyl oxindoles are prominent motifs in a number of biologically active alkaloids and synthetic compounds with potential as therapeutic agents.[1][6][7]
The construction of these complex molecular architectures often relies on efficient and stereoselective synthetic methodologies. The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, stands out as a particularly powerful strategy for the synthesis of five-membered heterocycles like pyrrolidines.[1][8][9] This reaction involves the combination of a 1,3-dipole with a dipolarophile, leading to the formation of a five-membered ring in a highly concerted and often stereospecific manner.[8][9]
The [3+2] Cycloaddition Pathway: A Robust Method for Spiro-Heterocycle Synthesis
The cornerstone of the synthetic approach detailed herein is the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile. Azomethine ylides are nitrogen-containing 1,3-dipoles that can be generated in situ from a variety of precursors.[8][10][11][12] A common and effective method for their generation is the decarboxylative condensation of α-amino acids with carbonyl compounds, such as isatins.[1][13][14]
In the context of this guide, we focus on the use of N-tosyl-3-pyrroline as a precursor to the requisite azomethine ylide. The tosyl group, an electron-withdrawing group, can influence the stability and reactivity of the ylide. The generation of the azomethine ylide from N-tosyl-3-pyrroline is typically achieved through deprotonation of a carbon atom adjacent to the nitrogen, facilitated by a suitable base. The resulting 1,3-dipole can then react with a variety of dipolarophiles to afford the desired spiro-heterocyclic products.
The choice of dipolarophile is critical in determining the final structure of the spiro-heterocycle. Isatin-derived alkenes, such as 3-methyleneoxindoles, are excellent dipolarophiles for the synthesis of spirooxindoles. The reaction of an azomethine ylide with these substrates leads to the formation of a spiro-pyrrolidinyl-oxindole core, a scaffold of significant medicinal interest.
Caption: General workflow for the synthesis of bioactive spiro-heterocycles.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a representative spiro-pyrrolidinyl-oxindole from N-tosyl-3-pyrroline.
Protocol 1: Synthesis of the Dipolarophile (3-Methyleneoxindole Derivative)
This protocol describes the Knoevenagel condensation of isatin with an active methylene compound to generate the dipolarophile.
Materials:
-
Substituted Isatin (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), malononitrile (1.1 mmol), and ethanol (10 mL).
-
Add piperidine (0.2 mmol) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to obtain the desired 3-methyleneoxindole derivative.
Protocol 2: [3+2] Cycloaddition for the Synthesis of the Spiro-Pyrrolidinyl-Oxindole
This protocol details the in situ generation of the azomethine ylide from N-tosyl-3-pyrroline and its subsequent cycloaddition with the 3-methyleneoxindole derivative.
Materials:
-
N-tosyl-3-pyrroline (1.0 mmol)
-
3-Methyleneoxindole derivative (from Protocol 1) (1.0 mmol)
-
Silver Acetate (AgOAc) (10 mol%)
-
Triethylamine (Et₃N) (1.2 mmol)
-
Toluene (15 mL)
-
Schlenk flask (50 mL)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 50 mL Schlenk flask under an inert atmosphere, add N-tosyl-3-pyrroline (1.0 mmol), the 3-methyleneoxindole derivative (1.0 mmol), and silver acetate (10 mol%).
-
Add dry toluene (15 mL) to the flask.
-
Add triethylamine (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure spiro-pyrrolidinyl-oxindole.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and outcomes for the synthesis of various spiro-pyrrolidinyl-oxindoles.
| Entry | Isatin Substituent (R¹) | Dipolarophile Substituent (R²) | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | H | CN | Toluene | AgOAc (10) | 18 | 85 |
| 2 | 5-Cl | CN | Toluene | AgOAc (10) | 20 | 82 |
| 3 | 5-Br | CN | Toluene | AgOAc (10) | 20 | 80 |
| 4 | 5-F | CN | Toluene | AgOAc (10) | 18 | 88 |
| 5 | H | CO₂Et | Toluene | AgOAc (10) | 24 | 75 |
Mechanistic Insights and Rationale
The [3+2] cycloaddition reaction proceeds through a concerted mechanism, though asynchronous bond formation is possible. The regioselectivity and stereoselectivity of the reaction are key considerations for the synthesis of complex molecules.
References
- 1. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New routes towards azomethine ylide generation from prolines to synthesize diverse N-heterocycles: a DFT supported endo-selective mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decarboxylative 1,3-dipolar cycloadditions of l-proline - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Alchemical Transmutation of N-Tosyl-3-Pyrroline: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Privileged Scaffold and the Power of Palladium
In the landscape of modern medicinal chemistry and drug development, the pyrrolidine ring stands as a "privileged scaffold." Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance.[1][2] The conformational flexibility and rich stereochemistry of the pyrrolidine core allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets. The controlled introduction of molecular diversity at specific positions of this scaffold is therefore a paramount objective for synthetic chemists.
N-tosyl-3-pyrroline emerges as a versatile and readily accessible building block for the synthesis of novel pyrrolidine derivatives. The tosyl group serves as a robust protecting group for the nitrogen atom, while the endocyclic double bond provides a reactive handle for functionalization. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have revolutionized the way chemists forge carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency, selectivity, and functional group tolerance.[3][4][5]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of N-tosyl-3-pyrroline. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rational selection of catalysts, ligands, and reaction conditions. This document is intended to empower researchers, scientists, and drug development professionals to harness the full potential of this powerful synthetic strategy.
The Heck-Mizoroki Reaction: Arylation of the Pyrroline Core
The Heck-Mizoroki reaction is a cornerstone of palladium-catalyzed C-C bond formation, enabling the coupling of unsaturated halides with alkenes.[6] In the context of N-tosyl-3-pyrroline, the Heck reaction provides a direct route to 3-aryl and 3-vinyl pyrrolines, which can be further transformed into a variety of saturated and unsaturated pyrrolidine derivatives.
Mechanistic Insights: A Tale of Two Pathways
The reaction of N-protected pyrrolines can proceed through two main pathways, leading to either the arylated pyrroline (the direct Heck product) or the corresponding saturated 3-arylpyrrolidine via a hydroarylation process.[7][8] The outcome is often dependent on the nature of the nitrogen-protecting group. N-acyl pyrrolines, such as N-tosyl-3-pyrroline, typically favor the formation of the alkene product.[8]
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II)-aryl complex. Coordination of the pyrroline double bond to the palladium center is followed by migratory insertion of the alkene into the Pd-aryl bond. The final step is a β-hydride elimination, which regenerates the double bond in a new position and releases the arylated pyrroline product. The resulting palladium-hydride species is then converted back to the active Pd(0) catalyst by a base.
Diagram 1: The Heck-Mizoroki Catalytic Cycle
Caption: Catalytic cycle for the Heck-Mizoroki reaction of N-Tosyl-3-Pyrroline.
Protocol: Heck Arylation of N-Tosyl-3-Pyrroline
This protocol is adapted from established procedures for the Heck arylation of cyclic alkenes and provides a robust starting point for optimization.[7][8]
Materials:
-
N-Tosyl-3-pyrroline
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add N-tosyl-3-pyrroline (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Data Summary: Typical Heck Reaction Conditions
| Parameter | Condition | Rationale & Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often a reliable and cost-effective precursor. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphines can improve reaction rates. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An inorganic base like K₂CO₃ is often effective. The choice of base can influence the reaction outcome and should be screened. |
| Solvent | DMF, MeCN, Toluene | A polar aprotic solvent like DMF or MeCN is commonly used to ensure solubility of the reagents. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion. |
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[9] For the functionalization of N-tosyl-3-pyrroline, a two-step approach is typically employed, involving the initial conversion of the pyrroline to a halo- or boronic acid derivative, followed by the cross-coupling reaction. A more direct approach would involve the borylation of the pyrroline C-H bond, followed by an in-situ Suzuki coupling. However, for a more controlled synthesis, the preparation of a 3-iodo-N-tosyl-pyrroline intermediate is a reliable strategy.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of a 3-halo-N-tosyl-pyrroline derivative.
Protocol: Suzuki-Miyaura Coupling of 3-Iodo-N-Tosyl-Pyrroline with Arylboronic Acids
This protocol is based on established methods for the Suzuki coupling of halo-pyrroless and provides a reliable starting point.
Materials:
-
3-Iodo-N-tosyl-pyrroline (prepared from N-tosyl-3-pyrroline)
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Dimethoxyethane (DME)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 3-iodo-N-tosyl-pyrroline (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Add the anhydrous solvent.
-
Thoroughly degas the mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale & Insights |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is a robust and highly effective catalyst for a wide range of Suzuki couplings. |
| Ligand | dppf (in Pd(dppf)Cl₂) | The ferrocenyl backbone of dppf provides a good balance of steric bulk and electron-donating properties. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | Dioxane, DME, Toluene/H₂O | Anhydrous ethereal solvents are commonly used. Biphasic systems with water can sometimes accelerate the reaction. |
| Temperature | 80 - 100 °C | Moderate heating is typically sufficient to drive the reaction to completion. |
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful means of forming C(sp²)-C(sp) bonds, reacting terminal alkynes with aryl or vinyl halides.[10] This reaction allows for the direct introduction of an alkynyl group at the 3-position of the pyrroline ring, creating a valuable synthetic intermediate for further transformations.
Mechanistic Overview: A Dual Catalytic System
The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[10] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.
Diagram 3: The Sonogashira Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of 3-Iodo-N-Tosyl-Pyrroline
This protocol is a general procedure that can be optimized for specific substrates.
Materials:
-
3-Iodo-N-tosyl-pyrroline
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-iodo-N-tosyl-pyrroline (1.0 equiv.), the palladium catalyst (1-3 mol%), and the copper(I) iodide (2-5 mol%).
-
Add the anhydrous solvent, followed by the base (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash chromatography.
Data Summary: Typical Sonogashira Reaction Conditions
| Parameter | Condition | Rationale & Insights |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and reliable catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Essential for the activation of the terminal alkyne. |
| Base | Et₃N, DIPEA | An amine base is required to neutralize the HX generated and to facilitate the formation of the copper acetylide. |
| Solvent | THF, DMF | Anhydrous conditions are important for the stability of the catalytic species. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at or slightly above room temperature. |
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl or vinyl halides/triflates.[2] This reaction provides a direct route to 3-amino-N-tosyl-pyrrolines, which are valuable precursors for a wide range of biologically active molecules.
Mechanistic Principles
Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction, as it promotes both the oxidative addition and the final reductive elimination step.
Diagram 4: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination of a 3-halo-N-tosyl-pyrroline derivative.
Protocol: Buchwald-Hartwig Amination of 3-Iodo-N-Tosyl-Pyrroline
This generalized protocol is based on well-established Buchwald-Hartwig amination procedures.
Materials:
-
3-Iodo-N-tosyl-pyrroline
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A bulky phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add the 3-iodo-N-tosyl-pyrroline and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction, quench carefully with water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by flash column chromatography.
Data Summary: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale & Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium precursors. |
| Ligand | XPhos, RuPhos, SPhos, BINAP | The use of bulky, electron-rich biarylphosphine ligands is often critical for high yields. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. The choice of base can be substrate-dependent. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically necessary to achieve a good reaction rate. |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions of N-tosyl-3-pyrroline offer a powerful and modular approach to the synthesis of a diverse array of functionalized pyrrolidine derivatives. The Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions each provide unique opportunities to introduce aryl, vinyl, alkynyl, and amino substituents at the 3-position of the pyrroline ring. A thorough understanding of the underlying reaction mechanisms is key to the rational design of experiments and the optimization of reaction conditions.
The protocols and data presented in this guide serve as a robust starting point for researchers in their synthetic endeavors. Further exploration of novel ligands, catalyst systems, and reaction conditions will undoubtedly continue to expand the scope and utility of these transformations. The ability to rapidly and efficiently generate libraries of novel pyrrolidine-based compounds will continue to be a driving force in the discovery of new therapeutic agents and functional materials.
References
- 1. Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. | Semantic Scholar [semanticscholar.org]
- 5. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 6. 3-Pyrroline synthesis [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. Expanding Pd-catalyzed C-N bond-forming processes: the first amidation of aryl sulfonates, aqueous amination, and complementarity with Cu-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of N-(p-Toluenesulfonyl)-3-pyrroline in the Total Synthesis of Natural Products
Introduction: The Pyrrolidine Scaffold and the Utility of a Masked Precursor
The pyrrolidine ring is a privileged scaffold, forming the core of a vast number of natural products, pharmaceuticals, and advanced materials.[1][2] Its prevalence in biologically active molecules, from antiviral agents to complex alkaloids, makes the development of efficient and stereocontrolled synthetic routes to substituted pyrrolidines a cornerstone of modern organic chemistry.[3] N-(p-Toluenesulfonyl)-3-pyrroline, hereafter referred to as N-Tosyl-3-pyrroline, has emerged as a powerhouse building block in this endeavor.[4]
This guide provides an in-depth analysis of the strategic applications of N-Tosyl-3-pyrroline in complex molecule synthesis. The utility of this reagent stems from the dual functionality of the N-tosyl group. First, it serves as a robust protecting group for the nitrogen atom, rendering it stable to a wide range of reaction conditions.[5] Second, as a potent electron-withdrawing group, it activates the C=C double bond, making it a highly reactive participant in various transformations, most notably cycloaddition reactions.[6] We will explore its role as a versatile linchpin, detailing the key transformations it undergoes and providing field-tested protocols for its application.
Core Application 1: A Versatile Dipolarophile in [3+2] Cycloaddition Reactions
One of the most powerful applications of N-Tosyl-3-pyrroline is its role as a dipolarophile in 1,3-dipolar cycloaddition reactions. This strategy allows for the rapid construction of complex, stereochemically dense pyrrolidine rings, which are precursors to a wide array of natural products, particularly polyhydroxylated pyrrolizidine alkaloids.[7][8] The reaction involves the concertive addition of a 1,3-dipole, such as an azomethine ylide, across the activated double bond of the pyrroline.
The resulting bicyclic adduct contains the core pyrrolidine structure with newly formed stereocenters, the configuration of which can often be controlled with high fidelity.[9] This approach is foundational in the synthesis of glycosidase inhibitors like (+)-alexine, where the pyrrolizidine core is assembled via a highly stereoselective [3+2] annulation.[7]
Caption: General mechanism of a [3+2] cycloaddition reaction.
Protocol 1: Silver(I)-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide
This protocol describes a representative cycloaddition to form a substituted pyrrolidine core, a key step in many alkaloid syntheses. The silver catalyst facilitates the in situ generation of the azomethine ylide from an imino ester.
Materials and Equipment:
-
This compound
-
Methyl N-benzylideneglycinate
-
Silver(I) acetate (AgOAc)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, argon/nitrogen inlet, syringe, TLC plates, rotary evaporator, silica gel for column chromatography.
Procedure:
-
Flask Preparation: A 100 mL Schlenk flask is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add N-Tosyl-3-pyrroline (1.0 eq), methyl N-benzylideneglycinate (1.1 eq), and silver(I) acetate (0.1 eq).
-
Solvent and Base: Add anhydrous toluene (approx. 0.1 M concentration relative to the pyrroline) via syringe, followed by triethylamine (1.2 eq).
-
Causality Note: Anhydrous solvent is critical to prevent hydrolysis of the imino ester and deactivation of the catalyst. Triethylamine acts as a base to deprotonate the glycine ester, facilitating the formation of the azomethine ylide complex with the silver catalyst.
-
-
Reaction: Stir the resulting suspension at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting pyrroline is consumed (typically 12-24 hours).
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).
-
Causality Note: The ammonium chloride wash helps to remove residual triethylamine and coordinate with any remaining silver ions.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct.
Core Application 2: Strategic Functionalization of the Alkene
The double bond of N-Tosyl-3-pyrroline is a versatile handle for introducing further functionality and stereocenters. Standard alkene transformations can be applied with high levels of regio- and stereocontrol, leading to valuable chiral intermediates.
-
Asymmetric Dihydroxylation: Using Sharpless conditions (OsO₄, NMO, and a chiral ligand like (DHQ)₂-PHAL or (DHQD)₂-PHAL), the alkene can be converted to a cis-diol with high enantioselectivity. The resulting diol is a precursor for synthesizing iminosugars and other polyhydroxylated alkaloids.
-
Epoxidation: Treatment with reagents like m-CPBA yields the corresponding epoxide. This epoxide can be opened by various nucleophiles in a regio- and stereospecific manner, providing access to trans-functionalized pyrrolidines.[10]
-
Hydrogenation: Catalytic hydrogenation reduces the double bond to afford N-Tosyl-pyrrolidine, a saturated and stable protected amine scaffold.
Caption: Key transformations of the N-Tosyl-3-pyrroline double bond.
Core Application 3: The Crucial N-Tosyl Deprotection
The final and often most critical step in a synthetic sequence involving N-Tosyl-3-pyrroline is the removal of the tosyl group. The sulfonamide bond is notoriously stable, requiring specific and often harsh conditions for cleavage.[5] The choice of deprotection method is paramount and must be compatible with the other functional groups present in the advanced intermediate.[11] Successful deprotection unmasks the secondary amine, which can then participate in further reactions, such as intramolecular cyclization to form bicyclic alkaloids or N-alkylation to complete a target structure.
Comparative Analysis of Deprotection Methods
The selection of the appropriate deprotection protocol is a critical decision based on substrate sensitivity and desired reaction conditions.
| Method | Reagents & Conditions | Advantages | Limitations & Incompatibilities |
| Reductive (Birch-type) | Na or Li, liquid NH₃, -78 °C | Powerful and effective for robust substrates. | Requires specialized equipment for handling liquid ammonia. Not compatible with reducible functional groups (esters, ketones, alkynes). |
| Reductive (SET) | Mg powder, anhydrous MeOH, reflux | Mild, inexpensive, and tolerates many functional groups.[12] | Can be slow for sterically hindered sulfonamides. Requires anhydrous conditions. |
| Reductive (Arene-based) | Sodium naphthalenide, THF, -78 °C | Effective at low temperatures. | Reagent is air and moisture sensitive. Not compatible with reducible groups.[13] |
| Basic Hydrolysis | Cs₂CO₃, THF/MeOH, rt or reflux | Very mild conditions, suitable for base-sensitive substrates.[12] | Can be slow; requires stoichiometric or excess base. |
| Acidic Cleavage | HBr (33% in AcOH), phenol, 70 °C | Effective for acid-stable molecules. | Harsh conditions; not compatible with acid-labile groups (Boc, silyl ethers, acetals). |
Protocol 2: Mild N-Tosyl Deprotection using Magnesium in Methanol
This protocol is chosen for its mildness, operational simplicity, and broad functional group tolerance, making it a go-to method in many modern syntheses.
Materials and Equipment:
-
N-Tosyl protected pyrrolidine intermediate
-
Magnesium turnings (or powder)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, argon/nitrogen inlet.
Procedure:
-
Flask Setup: To a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, add the N-Tosyl pyrrolidine substrate (1.0 eq) and magnesium turnings (10-20 eq).
-
Inert Atmosphere: Purge the flask with argon or nitrogen.
-
Solvent Addition: Add anhydrous methanol via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Causality Note: The reaction is driven by single-electron transfer (SET) from the magnesium surface. Anhydrous methanol serves as both the solvent and the proton source. The presence of water can inhibit the reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 65 °C). The reaction progress can be monitored by TLC or LC-MS. The reaction may take anywhere from 2 to 24 hours depending on the substrate. The appearance of a grey precipitate is typical.
-
Work-up:
-
Cool the reaction to room temperature and carefully quench by slow addition of 1 M aqueous HCl until the excess magnesium has dissolved and the solution is acidic (pH ~2).
-
Wash the acidic aqueous layer with dichloromethane (2 x 20 mL) to remove the byproduct, p-toluenesulfinic acid, and other non-basic impurities.
-
Basify the aqueous layer to pH >11 by the slow addition of 5 M aqueous NaOH.
-
Causality Note: This acid/base workup is a classic purification technique for amines. The protonated amine remains in the aqueous phase during the organic wash, and after basification, the free amine can be extracted into an organic solvent.
-
-
Extraction & Isolation: Extract the free amine from the basic aqueous layer with dichloromethane (3 x 30 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected pyrrolidine product.
Conclusion
This compound is more than a simple protected amine; it is a strategically designed building block that offers chemists a reliable and versatile entry into the complex world of pyrrolidine-containing natural products. Its activated double bond provides a focal point for constructing molecular complexity through cycloadditions and functional group transformations. While the robust nature of the N-tosyl group necessitates careful planning for its eventual removal, the variety of available deprotection methods ensures its applicability across a wide spectrum of synthetic challenges. The protocols and strategies outlined herein demonstrate that with a proper understanding of its reactivity, N-Tosyl-3-pyrroline is an indispensable tool for researchers, scientists, and drug development professionals aiming to synthesize the next generation of bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Guide: Optimizing the Synthesis of N-(p-Toluenesulfonyl)-3-pyrroline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N-(p-Toluenesulfonyl)-3-pyrroline (CAS 16851-72-2). This versatile heterocyclic building block is a critical intermediate in medicinal chemistry and organic synthesis, valued for its role in constructing more complex molecular architectures.[1][2]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting, evidence-based optimization strategies, and the causal reasoning behind key experimental choices. Our goal is to empower you to diagnose issues in your synthesis and systematically improve your reaction yields.
Overview of Primary Synthetic Strategies
The synthesis of this compound is predominantly achieved via two main pathways. Understanding the fundamentals of your chosen route is the first step in effective troubleshooting.
-
Ring-Closing Metathesis (RCM): This is the most modern and powerful method for this transformation. It involves the intramolecular cyclization of a precursor, N-Tosyl-diallylamine, using a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts). The reaction is driven by the formation of a stable five-membered ring and the release of volatile ethylene gas.[3][4] Its high functional group tolerance and typically high yields make it the preferred method in many laboratories.
-
Classical Cyclization of Dihalides: A more traditional approach involves the reaction of (Z)-1,4-dichloro-2-butene with a nitrogen source. For instance, the Delépine reaction can be used to achieve monoamination, followed by a base-mediated ring-closing step to form the pyrroline ring.[5][6] While effective, this route can be more step-intensive and sometimes less efficient than RCM.
This guide will focus primarily on troubleshooting the Ring-Closing Metathesis (RCM) pathway, as it is the most common source of technical inquiries.
Experimental Workflow & Troubleshooting Diagram
The general workflow for the RCM synthesis is outlined below. Each stage presents unique challenges that can impact the final yield.
Caption: General workflow for this compound synthesis via RCM.
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during the RCM synthesis.
Question 1: My reaction yield is very low or zero. What is the most likely cause?
This is the most frequent issue and almost always points to problems with the catalyst's activity.
-
Possible Cause A: Catalyst Deactivation.
-
Explanation: Ruthenium metathesis catalysts, particularly Grubbs' first-generation catalyst, are highly sensitive to oxygen, moisture, and impurities in the solvent or on glassware. Deactivation occurs when the active ruthenium alkylidene species is destroyed, halting the catalytic cycle.
-
Solution & Scientific Rationale:
-
Ensure Anhydrous & Inert Conditions: Use a flame-dried Schlenk flask or glassware dried overnight in an oven. The reaction should be run under a positive pressure of an inert gas like argon or nitrogen. Solvents, especially dichloromethane (DCM), must be anhydrous. Passing the solvent through a column of activated alumina is a reliable method for this.
-
Use Fresh, High-Purity Catalyst: Purchase catalysts from a reputable supplier and store them under an inert atmosphere in a freezer. Avoid using old or potentially compromised batches. Grubbs' second-generation and Hoveyda-Grubbs catalysts offer greater stability towards air and moisture compared to the first generation.[7]
-
Purify the Substrate: The starting N-Tosyl-diallylamine may contain impurities from its synthesis (e.g., residual base or salts) that can poison the catalyst. Purifying the substrate by flash chromatography before the RCM step is highly recommended.
-
-
-
Possible Cause B: Incorrect Reaction Concentration.
-
Explanation: RCM is an intramolecular reaction. To favor the desired ring-closing pathway, the reaction must be run under high-dilution conditions. If the concentration is too high, intermolecular reactions can occur, leading to the formation of dimers and oligomers instead of the desired five-membered ring.
-
Solution & Scientific Rationale:
-
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: My reaction stalls and is incomplete, with starting material remaining. How can I drive it to completion?
-
Possible Cause A: Insufficient Catalyst Loading.
-
Explanation: While the catalyst is regenerative, a small amount of deactivation is inevitable over the course of the reaction. The initial catalyst charge may not be sufficient to convert all the starting material.
-
Solution & Scientific Rationale:
-
Typical catalyst loadings range from 0.5 to 5 mol% .[3][8] If the reaction stalls, you can add a second portion of the catalyst (e.g., another 0.5 mol%). However, be mindful that this increases costs and the amount of ruthenium that must be removed during purification. First, ensure that your reaction conditions are pristine, as adding more catalyst to a "dirty" reaction is often ineffective.
-
-
-
Possible Cause B: Insufficient Thermal Energy or Time.
-
Explanation: While many RCM reactions proceed at room temperature, some require heating to overcome the activation energy barrier efficiently.
-
Solution & Scientific Rationale:
-
Most syntheses of N-Tosyl-3-pyrroline are run at the reflux temperature of the solvent, which is approximately 40 °C for DCM .[3] Ensure your reaction is adequately heated and allow sufficient time (typically 2-4 hours ). Always monitor the reaction's progress using an appropriate analytical technique (TLC or GC) rather than relying on a fixed time. The disappearance of the starting material spot is a key indicator of completion.
-
-
Question 3: I've formed the product, but I'm struggling with purification. The final product is contaminated with a persistent colored impurity.
-
Possible Cause: Ruthenium Byproduct Contamination.
-
Explanation: This is the most common purification challenge in olefin metathesis. After the reaction, the ruthenium catalyst degrades into various colored, often polar, species that can co-elute with the product during chromatography.
-
Solution & Scientific Rationale:
-
Aqueous Wash/Quench: Some ruthenium byproducts can be removed by quenching the reaction with an aqueous solution of tris(hydroxymethyl)phosphine (THMP) and stirring vigorously for 1-2 hours before workup.[8]
-
Specialized Silica: For difficult cases, use a ruthenium scavenger. These are commercially available functionalized silica gels designed to bind ruthenium species, which can then be removed by simple filtration.
-
Optimized Chromatography: Standard flash column chromatography on silica gel is usually effective. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increasing polarity, can effectively separate the less polar product from the more polar ruthenium impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which catalyst is the best choice for this synthesis?
-
A1: For general purposes, Grubbs' second-generation catalyst is an excellent starting point. It offers a great balance of high activity and improved stability over the first-generation catalyst.[3][7] If cost is a major concern and you have a very clean system, Grubbs' first-generation catalyst can be effective, though it may require higher loadings or longer reaction times.[8]
-
-
Q2: How do I best monitor the reaction?
-
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system like 4:1 Hexanes:Ethyl Acetate. The N-Tosyl-diallylamine starting material will have a different Rf value than the more rigid, cyclized this compound product. Stain the plate with potassium permanganate, which reacts readily with the double bonds in both the starting material and the product, showing them as yellow spots on a purple background.
-
-
Q3: Can I use a different solvent than dichloromethane (DCM)?
-
A3: While DCM is the most common and well-validated solvent for this reaction, other non-coordinating, anhydrous solvents like toluene or 1,2-dichloroethane (DCE) can be used, especially if higher temperatures are needed. However, any change in solvent will require re-optimization of the reaction conditions.
-
Optimization Data & Protocols
Comparative Table of RCM Conditions
The following table summarizes various reported conditions to guide your optimization efforts.
| Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs I (0.5 mol%) | CH₂Cl₂ | 0.4 M | 40 (Reflux) | 2.5 | 90-94% | [8] |
| Grubbs II (5 mol%) | CH₂Cl₂ | 0.1 M | 40 | 4 | High | [3] |
| Grubbs I (0.1 mol%) | CH₂Cl₂ | 0.57 M | Room Temp | 15 | High | [8] |
Detailed Experimental Protocol (RCM)
This protocol is a representative example based on established literature procedures.[3][8]
Part 1: Preparation of N-Tosyl-diallylamine (Substrate) (This step is crucial and should be performed to ensure high-purity starting material)
-
To a stirred solution of diallylamine (1.0 eq) and triethylamine (1.5 eq) in DCM (approx. 0.5 M) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor by TLC for the consumption of diallylamine.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield pure N-Tosyl-diallylamine.
Part 2: RCM Synthesis of this compound
-
Setup: Take a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Place the entire apparatus under a positive pressure of argon or nitrogen.
-
Reagents: Dissolve N-Tosyl-diallylamine (1.0 eq) in anhydrous DCM to achieve a final concentration of 0.1 M .
-
Catalyst Addition: Add Grubbs' second-generation catalyst (1-2 mol%) to the flask in one portion. A color change (typically to brown/green) is expected.
-
Reaction: Heat the reaction mixture to reflux (~40 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is complete when the starting material spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent in vacuo.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a Hexanes/Ethyl Acetate gradient) to afford this compound as a white to off-white solid.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Pyrroline synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 16851-72-2 | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Purification of N-(p-Toluenesulfonyl)-3-pyrroline
Welcome to the technical support guide for the purification of N-(p-Toluenesulfonyl)-3-pyrroline (CAS: 16851-72-2) via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to solve challenges encountered during purification.
The Science of Recrystallization for N-Tosyl-3-Pyrroline
Recrystallization is a powerful purification technique for solids based on differences in solubility. The ideal solvent will dissolve the target compound, this compound, readily at high temperatures but poorly at low temperatures. Impurities, ideally, should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
This compound is a white to off-white crystalline solid.[1][2][3] Its purity is critical as it is a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical sector.[1] The benchmark for purity is its melting point, which for a highly pure sample is approximately 127°C (with ranges often cited as 125-128°C).[3][4][5][6] A broad or depressed melting point is a clear indicator of residual impurities.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust method for the recrystallization of this compound. The choice of an ethanol/water system is based on the compound's moderate polarity, a common characteristic for which this solvent pair is effective.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filtration flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Solvent/Anti-Solvent Addition: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are just below the saturation point to prevent premature precipitation.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product by determining its melting point and yield.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or when there are significant impurities present that depress the melting point of the mixture.
Causality & Solution Workflow:
Detailed Steps:
-
Re-heat and Dilute: Re-heat the entire mixture (oil and solvent) until the oil redissolves completely. Add more of the primary solvent (the one in which the compound is more soluble, e.g., ethanol) to decrease the solution's saturation point.[7]
-
Attempt Cooling Again: Allow the more dilute solution to cool slowly. The compound should now precipitate at a lower temperature, hopefully below its melting point, leading to crystal formation.
-
Change Solvents: If oiling out persists, the chosen solvent system may be inappropriate. A solvent with a lower boiling point, such as an ethyl acetate/hexane mixture, might be a better choice.
Q2: No crystals are forming, even after cooling in an ice bath.
Answer: This is a classic sign that the solution is not supersaturated, meaning too much solvent was used initially. The concentration of this compound is too low to allow crystal lattice formation.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[7] Be sure to use a boiling chip and do this in a fume hood. Once the volume is reduced, allow the solution to cool again. You can test for saturation by dipping a glass rod in the solution and removing it; a solid film should form on the rod as the solvent evaporates.
-
Induce Crystallization: If the solution is saturated but crystals won't form (a state of unstable supersaturation), you can try:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cold solution. This seed crystal acts as a template for other molecules to crystallize upon.
-
Q3: My final product has a low melting point and appears off-white or yellow.
Answer: This indicates the presence of impurities. The recrystallization was not effective enough to remove them. Common impurities can include unreacted starting materials like p-toluenesulfonyl chloride or byproducts from the synthesis of the 3-pyrroline ring.[8][9]
Solutions:
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples. Repeating the process with the once-recrystallized material will significantly improve purity.
-
Charcoal Treatment: If the impurity is colored, it is often a polar, high-molecular-weight byproduct. These can be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Add a very small amount (spatula tip) of activated charcoal.
-
Swirl the hot mixture for a few minutes. Do not boil , as this can cause bumping.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Proceed with the cooling and crystallization steps as usual.[7]
-
Q4: My yield is very low (<50%). Where did my product go?
Answer: A low yield can result from several factors during the procedure.
Potential Causes & Remedies:
-
Too Much Solvent: As discussed in Q2, using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[7] If you still have the mother liquor, you can try to recover more product by boiling off some solvent and re-cooling.
-
Premature Crystallization: If the solution cools during hot filtration, the product can crystallize in the filter paper, leading to significant loss. Ensure your funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.
-
Washing with Warm Solvent: Washing the final crystals with room temperature or warm solvent will dissolve some of your product. Always use ice-cold solvent for the washing step.
-
Inherent Solubility: Every compound has some finite solubility even in a "poor" cold solvent. Some loss to the mother liquor is unavoidable.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent system for this compound? A: There is no single "best" solvent. The principle of "like dissolves like" is a good starting point. Given the compound's aromatic ring, sulfonyl group, and pyrroline ring, it has moderate polarity. Common and effective solvent systems include:
-
Ethanol/Water: Good for moderately polar compounds.
-
Ethyl Acetate/Hexanes: Another excellent choice offering good solubility differentials.
-
Acetone/Hexanes: Similar in principle to the ethyl acetate system.[10]
The best system should be determined experimentally on a small scale.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | Good primary solvent; miscible with water. |
| Ethyl Acetate | 77 | 6.0 | Good primary solvent; less polar than ethanol. |
| Acetone | 56 | 20.7 | Good primary solvent; very volatile. |
| Hexanes | ~69 | 1.9 | Common anti-solvent; non-polar. |
| Water | 100 | 80.1 | Common anti-solvent; very polar. |
Q: What are the most likely impurities in my crude sample? A: Impurities typically stem from the synthesis. These can include unreacted p-toluenesulfonyl chloride, p-toluenesulfonic acid (from hydrolysis of the chloride), and potential side-products from the pyrroline synthesis, such as pyrrolidine if the starting 3-pyrroline was impure.[8][11]
Q: How can I confirm the purity of my final product? A: The primary methods are:
-
Melting Point Analysis: A sharp melting point at or near 127°C is a strong indicator of high purity.[5][6]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and reveal the presence of impurities through unexpected peaks.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 16851-72-2 | TCI Deutschland GmbH [tcichemicals.com]
- 3. This compound | 16851-72-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. This compound | 16851-72-2 [amp.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies for the Removal of p-Toluenesulfonyl Chloride and its Byproducts from Reaction Mixtures
Introduction
The tosylation of alcohols and amines is a cornerstone transformation in modern organic synthesis, prized for converting poor leaving groups (hydroxyls) into excellent ones (tosylates).[1][2] This reaction, however, frequently concludes with a purification challenge: the removal of unreacted p-toluenesulfonyl chloride (TsCl) and its hydrolysis byproduct, p-toluenesulfonic acid (TsOH).[3][4] The similar polarity of TsCl to many organic products can complicate chromatographic separations, while the strong acidity of TsOH can interfere with subsequent synthetic steps or degrade sensitive molecules.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions to effectively address these common purification hurdles. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions for your specific system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the purification of tosylated products.
Issue 1: My desired product co-elutes with unreacted p-toluenesulfonyl chloride (TsCl) during flash column chromatography.
-
Underlying Cause: The polarity of your product is too similar to that of TsCl, resulting in poor separation on silica gel. TsCl typically has a high Rf value in common solvent systems like ethyl acetate/hexanes.[3][5]
-
Solution 1: Pre-Chromatography Quenching. Before attempting chromatography, convert the unreacted TsCl into a more polar, easily separable compound. This is the most robust strategy.
-
Method A: Aqueous Basic Wash. This is the most common approach. By washing the reaction mixture with an aqueous base, TsCl is hydrolyzed to the highly water-soluble p-toluenesulfonate salt.[3][5]
-
Method B: Amine Quench. Adding a simple amine (e.g., ammonia, a primary or secondary amine) will convert TsCl into a significantly more polar p-toluenesulfonamide, which will have a very different Rf value compared to TsCl.[4][6]
-
Method C: Scavenger Resins. For base-sensitive products, using a polymer-bound amine (scavenger resin) is an excellent choice. The resin reacts with the excess TsCl, and the resulting polymer-bound sulfonamide is simply removed by filtration.[3][4]
-
Issue 2: A persistent acidic impurity remains in my product even after aqueous workup.
-
Underlying Cause: This impurity is likely p-toluenesulfonic acid (TsOH). It can form from the hydrolysis of TsCl during the reaction or workup. TsOH is a strong, non-oxidizing organic acid that is highly soluble in water and other polar solvents.[7][8][9]
-
Solution: Thorough Basic Extraction. The most effective method for removing TsOH is a wash with a mild aqueous base.[3]
-
Protocol: Wash the organic layer containing your product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the sulfonic acid, forming the sodium p-toluenesulfonate salt, which has extremely high solubility in the aqueous phase and is readily removed.[3] Repeat the wash if necessary, and follow with a brine wash to remove residual water.[3][10]
-
Issue 3: My product is sensitive to aqueous or basic conditions.
-
Underlying Cause: The presence of base-labile functional groups (e.g., esters, certain protecting groups) precludes the use of standard aqueous base quenching.[4]
-
Solution 1: Non-Aqueous Amine Quench. React the excess TsCl with a simple amine in an organic solvent. The resulting polar sulfonamide can then be separated by chromatography.[4]
-
Solution 2: Solid-Phase Scavengers. This is often the ideal solution for sensitive substrates. An amine-functionalized scavenger resin selectively reacts with the TsCl. Since the byproduct is bound to a solid support, it can be removed by simple filtration, avoiding an aqueous workup entirely.[3][4]
-
Solution 3: Cellulosic Quench. A novel and "green" method involves reacting the excess TsCl with cellulosic material, such as standard filter paper.[3][11] The cellulose hydroxyl groups react with TsCl, and the resulting cellulose tosylate is removed by filtration. This process can be accelerated with sonication.[3][11]
Purification Strategy Decision Workflow
The choice of purification method depends critically on the properties of your desired product and the nature of the impurities. The following diagram outlines a logical decision-making process.
Caption: Troubleshooting decision tree for byproduct removal.
Frequently Asked Questions (FAQs)
Q1: What is the simplest way to remove a large excess of TsCl? A1: The simplest and most scalable method is quenching with an aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[3] This hydrolyzes the TsCl to p-toluenesulfonic acid, which is then deprotonated to form the sodium salt. This salt is highly soluble in the aqueous layer and is easily removed during a standard liquid-liquid extraction.[3][4]
Q2: How can I remove p-toluenesulfonic acid (TsOH) without an aqueous wash? A2: While an aqueous basic wash is most effective, if your compound is extremely water-sensitive, you can try to remove TsOH by forming a slurry with a basic solid and filtering. For instance, adding a solid base like potassium carbonate and stirring followed by filtration might remove some of the acidic impurity. However, this is generally less efficient than extraction. A more reliable non-aqueous method would be to use a basic scavenger resin (e.g., an amine-based resin) to bind the acid, followed by filtration.
Q3: Can I use recrystallization to purify my product from tosyl impurities? A3: Yes, recrystallization can be a highly effective and scalable non-chromatographic purification method, provided your desired product is a solid.[3] The key is to identify a solvent system where your product has high solubility at an elevated temperature but low solubility at a cool temperature, while the TsCl and TsOH impurities remain soluble at the cooler temperature.[3] Common solvent systems include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[3]
Q4: What are the advantages and disadvantages of using a scavenger resin? A4:
| Feature | Advantages | Disadvantages |
|---|---|---|
| Selectivity | Highly selective for electrophiles like TsCl.[3] | Does not remove the hydrolysis byproduct, TsOH. |
| Conditions | Mild, non-aqueous conditions are possible, protecting sensitive functional groups.[4] | Can be slower than liquid-liquid extraction, sometimes requiring several hours to overnight stirring.[4] |
| Workup | Simple filtration to remove the resin and bound impurity.[3] | Higher cost compared to simple bases or amines. Requires stoichiometric amounts relative to the excess reagent.[3] |
| Compatibility | Ideal for parallel synthesis and automated workflows. | May have physical compatibility issues (e.g., stirring) with certain reaction setups. |
Key Experimental Protocols
Protocol 1: Standard Aqueous Basic Workup for TsCl and TsOH Removal
This protocol is the first line of defense for products that are stable to mild aqueous base.
-
Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Be cautious, as pressure from CO₂ evolution may occur if the reaction was run with an acid catalyst or contains acidic byproducts.[3]
-
Extract: Transfer the biphasic mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., DCM, EtOAc), you can proceed directly. If a water-miscible solvent was used (e.g., THF, acetonitrile), first dilute the mixture with a water-immiscible organic solvent and water.
-
Wash: Shake the funnel vigorously, venting frequently to release any pressure.[3] Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Wash the organic layer one more time with saturated NaHCO₃ solution, followed by a wash with brine (saturated aqueous NaCl) to help remove dissolved water.[3][10]
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of TsCl and TsOH.
Protocol 2: Purification Using a Scavenger Resin
This protocol is ideal for base-sensitive substrates where an aqueous workup must be avoided.
-
Select Resin: Choose an appropriate amine-functionalized scavenger resin (e.g., aminomethyl polystyrene).
-
Addition: To the completed reaction mixture, add the scavenger resin. Typically, 2-4 equivalents are used relative to the initial excess of TsCl.[3][4]
-
Agitate: Stir or agitate the resulting slurry at room temperature.
-
Monitor: Follow the disappearance of the TsCl spot by TLC. The required time can vary from 1 to 24 hours.[3]
-
Filter: Once the TsCl has been consumed, filter the mixture through a pad of celite or a short plug of silica gel to remove the resin.
-
Rinse and Concentrate: Rinse the resin on the filter with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
General Workflow Visualization
The following diagram illustrates the general experimental sequence from a completed tosylation reaction to a purified product using the most common purification pathways.
Caption: General experimental workflow for tosylation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 9. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in Diels-Alder reactions with N-tosyl-3-pyrroline.
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting strategies for a common challenge: low conversion rates in Diels-Alder reactions utilizing N-tosyl-3-pyrroline as the dienophile. My goal is to move beyond generic advice and offer a causal, scientifically-grounded framework for diagnosing and resolving issues in your synthetic workflow.
Introduction: The Nature of the Challenge
The Diels-Alder reaction is a cornerstone of synthetic chemistry, prized for its ability to form six-membered rings with high stereocontrol.[1] N-tosyl-3-pyrroline is an attractive dienophile; the electron-withdrawing N-tosyl group activates the double bond for cycloaddition with electron-rich dienes.[2] However, achieving high conversion rates can be elusive. This guide addresses the most frequent causes of low yield and provides structured protocols to overcome them.
Frequently Asked Questions & Troubleshooting Guides
This section is structured to follow a logical diagnostic workflow, from the integrity of your starting materials to the optimization of reaction conditions and analysis of byproducts.
Question 1: My reaction is sluggish or shows no conversion. How do I confirm the quality and reactivity of my N-tosyl-3-pyrroline?
Expert Analysis: The purity and stability of your dienophile are paramount. N-tosyl-3-pyrroline, while more stable than its unprotected counterpart, can degrade over time or contain impurities from its synthesis that inhibit the reaction.
Troubleshooting Protocol: Dienophile Quality Control
-
Purity Assessment:
-
NMR Spectroscopy: Obtain a fresh ¹H and ¹³C NMR spectrum of your N-tosyl-3-pyrroline. Look for the characteristic signals of the pyrroline ring and the tosyl group. The presence of significant unidentifiable peaks or a high baseline suggests impurities.
-
Melting Point: If your compound is crystalline, a sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.
-
TLC Analysis: Run a thin-layer chromatogram of your dienophile in a suitable solvent system (e.g., ethyl acetate/hexanes). A single, well-defined spot is expected. Streaking or multiple spots indicate degradation or impurities.
-
-
Re-purification:
-
If impurities are detected, re-purify the N-tosyl-3-pyrroline by flash column chromatography or recrystallization.
-
Experimental Protocol: Synthesis of N-tosyl-3-pyrroline
For researchers preparing their own dienophile, a reliable procedure is essential. This can be achieved by reacting 3-pyrroline with p-toluenesulfonyl chloride.[3][4]
-
Dissolve 3-pyrroline (1.0 eq) in an appropriate solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.2 eq), to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Question 2: I've confirmed my dienophile is pure, but the reaction with my electron-rich diene is still not proceeding. What's the next step?
Expert Analysis: A "normal electron-demand" Diels-Alder reaction, such as one between an electron-poor dienophile like N-tosyl-3-pyrroline and an electron-rich diene, is driven by the interaction between the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and the diene's Highest Occupied Molecular Orbital (HOMO).[5] If the energy gap between these orbitals is too large, the reaction will be slow. The solution is often to lower the energy of the dienophile's LUMO through catalysis.
Troubleshooting Strategy: The Power of Lewis Acid Catalysis
Lewis acids are highly effective at accelerating Diels-Alder reactions.[6] They coordinate to the dienophile, typically at a Lewis basic site like the sulfonyl oxygens, further withdrawing electron density and lowering the LUMO energy.
dot
Caption: Lewis acid activation of N-tosyl-3-pyrroline.
Experimental Protocol: Screening Lewis Acids for Optimal Performance
Not all Lewis acids are created equal. Some may be too harsh and lead to decomposition, while others may be too weak to provide a significant rate enhancement. A systematic screening is the most effective approach.
| Lewis Acid | Class | Typical Loading (mol%) | Notes |
| BF₃·OEt₂ | Boron-based | 20-100 | Mild, but can be moisture-sensitive. |
| AlCl₃ | Aluminum-based | 10-50 | Strong and effective, but can promote side reactions.[7] |
| Et₂AlCl | Aluminum-based | 10-50 | A milder alternative to AlCl₃. |
| ZnCl₂ | Zinc-based | 50-100 | Generally mild and well-tolerated. |
| SnCl₄ | Tin-based | 10-30 | Strong Lewis acid, often used at low temperatures.[8] |
| TiCl₄ | Titanium-based | 10-30 | Similar in strength to SnCl₄. |
Screening Procedure:
-
Set up a parallel series of small-scale reactions in oven-dried vials under an inert atmosphere (e.g., nitrogen or argon).
-
In each vial, dissolve the N-tosyl-3-pyrroline and the diene in a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
Add a different Lewis acid to each vial, including a control reaction with no Lewis acid.
-
Stir the reactions at a consistent temperature (start with 0 °C or room temperature).
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 4, 12, and 24 hours) using TLC or by taking small aliquots for ¹H NMR analysis.
-
Identify the Lewis acid that provides the best balance of conversion rate and minimal byproduct formation.
Question 3: My reaction starts to form the product, but the yield plateaus at a low level, or even decreases over time. What is happening?
Expert Analysis: This is a classic sign of either a reversible reaction reaching equilibrium or product decomposition. The Diels-Alder reaction is reversible, and the reverse reaction, the retro-Diels-Alder, is favored at higher temperatures.[9] Additionally, the N-tosyl group can be thermally labile under certain conditions.[10]
Troubleshooting Strategy: Managing Temperature and Stability
dot
Caption: A systematic workflow for troubleshooting low yields.
-
Temperature Optimization:
-
If you are running the reaction at elevated temperatures, try lowering it. Even if the reaction is slower, the equilibrium may shift to favor the product, leading to a higher final yield.
-
Conversely, if the reaction is too slow at room temperature, gentle heating may be necessary, but monitor carefully for product decomposition.
-
-
Stability Check:
-
Run a control experiment where you subject your purified N-tosyl-3-pyrroline to the reaction conditions (solvent, temperature, and Lewis acid if used) without the diene.
-
Monitor the stability of the dienophile over time by TLC or NMR. If it degrades, you may need to use milder conditions or a different Lewis acid.
-
-
Consider High-Pressure Conditions:
Question 4: I'm observing multiple products in my reaction mixture. How can I improve the selectivity?
Expert Analysis: The formation of multiple products can be due to a lack of regioselectivity or stereoselectivity. In Diels-Alder reactions involving cyclic dienophiles, the formation of endo and exo diastereomers is common.[13] While the endo product is often the kinetically favored product, the exo is typically more thermodynamically stable.
Troubleshooting Strategy: Enhancing Selectivity
-
Lewis Acid Selection: The choice of Lewis acid can have a profound impact on diastereoselectivity, often favoring the formation of the endo product. Revisit your Lewis acid screen with a focus on the endo/exo ratio.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Screening a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) can help identify conditions that favor the desired isomer.
-
Temperature Control: Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between the competing transition states.
Final Thoughts from Your Application Scientist
Successfully troubleshooting a challenging Diels-Alder reaction is a process of systematic investigation. By ensuring the quality of your starting materials, rationally selecting and screening catalysts, and carefully controlling your reaction parameters, you can overcome the hurdles of low conversion and selectivity. Remember that each diene-dienophile pair is unique, and a methodical approach is your most powerful tool.
Should you continue to experience difficulties, please do not hesitate to reach out to our team with your experimental data for a more in-depth consultation.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Pyrroline synthesis [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Diels–Alder Reaction [sigmaaldrich.com]
- 6. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
Safe handling and storage procedures for N-(p-Toluenesulfonyl)-3-pyrroline.
Welcome to the technical support center for N-(p-Toluenesulfonyl)-3-pyrroline (CAS 16851-72-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for the safe and effective use of this versatile synthetic intermediate.
Introduction
This compound, also known as N-Tosyl-3-pyrroline, is a key building block in organic and medicinal chemistry.[1] The presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group enhances the stability of the pyrroline ring and modulates its reactivity, making it a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, including pharmaceuticals and agrochemicals.[2] This guide will address common questions and challenges encountered during its handling, storage, and use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. It can cause skin and serious eye irritation.[3] Inhalation of dust may irritate the respiratory system. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4] While it is generally stable at room temperature, storage in a cool and dark place (below 15°C) is recommended to minimize any potential degradation over time.
Q3: How does the tosyl group affect the reactivity of the 3-pyrroline ring?
A3: The tosyl group is strongly electron-withdrawing. This has two main effects on the reactivity of the pyrroline ring:
-
Reduced Aromaticity and Enhanced Diene Character: It reduces the electron density of the pyrrole ring system, making it less aromatic and more amenable to participate as a 4π diene in cycloaddition reactions, such as the Diels-Alder reaction.[5]
-
Deactivation towards Electrophilic Attack: The electron-withdrawing nature of the tosyl group deactivates the ring towards electrophilic substitution reactions compared to unsubstituted pyrrole.[5]
Q4: Can the N-tosyl group be removed after a reaction?
A4: Yes, the N-tosyl group is a common protecting group for amines and can be removed under various conditions. The choice of deprotection method depends on the sensitivity of the other functional groups in your molecule. Common methods include:
-
Basic Hydrolysis: Treatment with a strong base like sodium hydroxide in a mixture of methanol and water can cleave the tosyl group.
-
Reductive Cleavage: Reagents like sodium naphthalenide or magnesium in methanol can be used for reductive detosylation.[6]
-
Acidic Hydrolysis: In some cases, strong acids can be used, but care must be taken as pyrroles can be prone to polymerization under acidic conditions.[7]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction During N-Tosylation of 3-Pyrroline
Symptoms:
-
TLC analysis shows a significant amount of unreacted 3-pyrroline.
-
The desired product is not observed or is present in very low quantities.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive p-Toluenesulfonyl Chloride (TsCl) | TsCl can hydrolyze over time to p-toluenesulfonic acid, which will not react with the amine. | Use freshly opened or purified TsCl. To purify, TsCl can be recrystallized or washed with a non-reactive solvent to remove p-toluenesulfonic acid. |
| Inappropriate Base | The base used may not be strong enough to deprotonate the pyrroline nitrogen or may be sterically hindered. | Pyridine is a commonly used base for tosylation reactions. Alternatively, a non-nucleophilic base like triethylamine can be used. Ensure the base is dry. |
| Presence of Water | Water will react with TsCl, consuming the reagent and reducing the yield of the desired product. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | The reaction may be too slow at lower temperatures. | While the initial addition of TsCl is often done at a low temperature to control the exothermic reaction, allowing the reaction to warm to room temperature or gentle heating may be necessary to drive it to completion. |
Issue 2: Difficulty in Purifying the Product from Tosyl-Containing Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate after the reaction, some of which may be unreacted TsCl or p-toluenesulfonic acid (TsOH).
-
The isolated product is an oil or has a lower-than-expected melting point, indicating the presence of impurities.
Purification Strategy:
A multi-step approach is often necessary to remove tosyl-related impurities effectively.
Caption: Workflow for the purification of N-tosylated products.
Detailed Steps:
-
Basic Wash: After the reaction is complete, quench the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide. This will convert acidic impurities like TsOH and unreacted TsCl into their respective sodium salts, which are soluble in the aqueous layer.[8]
-
Acidic Wash: If a basic catalyst like pyridine was used, a wash with dilute hydrochloric acid will protonate the base, making it water-soluble and facilitating its removal into the aqueous layer.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Common solvents for recrystallizing sulfonamides include ethanol/water or isopropanol/water mixtures.[9]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
Issue 3: Unexpected Side Reactions During Cycloaddition
Symptoms:
-
Formation of multiple products in a Diels-Alder reaction with this compound as the diene.
-
Low yield of the desired cycloaddition adduct.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Competing Electrophilic Aromatic Substitution | Although the tosyl group deactivates the ring, under harsh conditions or with highly reactive electrophiles, electrophilic attack on the pyrroline ring can compete with the desired cycloaddition. | Use milder reaction conditions (lower temperature, less reactive dienophile). The choice of solvent can also influence the reaction pathway. |
| Stereoselectivity Issues | The approach of the dienophile to the diene can lead to the formation of endo and exo isomers. | The stereochemical outcome can be influenced by the reaction temperature and the presence of Lewis acid catalysts. Experiment with different catalysts and temperatures to optimize for the desired isomer. |
| Decomposition of the Pyrroline | This compound may be unstable under the reaction conditions, especially if prolonged heating is required. | Monitor the reaction progress closely by TLC to avoid prolonged reaction times. If possible, use a more reactive dienophile that allows the reaction to proceed at a lower temperature. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the N-tosylation of 3-pyrroline.
Materials:
-
3-Pyrroline
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 3-pyrroline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add anhydrous pyridine (1.2 equivalents) to the cooled solution. In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add the TsCl solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Mechanistic insights into the stereocontrolled synthesis of hexahydropyrrolo[2,3-b]indoles by electrophilic activation of tryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Common side reactions of N-(p-Toluenesulfonyl)-3-pyrroline and how to avoid them.
Welcome to the technical support center for N-(p-Toluenesulfonyl)-3-pyrroline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions encountered during the use of this versatile building block and to provide actionable strategies for their mitigation.
Introduction
This compound is a valuable intermediate in organic synthesis, prized for its role in the construction of various nitrogen-containing heterocyclic scaffolds. The tosyl group serves as a robust protecting group, activating the pyrroline ring for certain transformations while preventing unwanted N-functionalization. However, like any reactive molecule, its use is not without potential challenges. This guide provides a comprehensive overview of the most common side reactions, their mechanistic underpinnings, and field-proven methods to ensure the desired reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most frequently encountered side reactions are:
-
Isomerization: Migration of the double bond from the 3-position to the thermodynamically more stable 2-position, yielding N-(p-Toluenesulfonyl)-2-pyrroline.
-
Aromatization: Formation of N-tosylpyrrole or other pyrrole derivatives, particularly under harsh acidic or thermal conditions.
-
Decomposition: General degradation of the molecule, which can be indicated by the formation of a complex mixture of unidentifiable byproducts, often with discoloration of the reaction mixture.
Q2: My reaction mixture turned dark brown/black when I added a strong acid. What is likely happening?
A2: A significant color change to dark brown or black, especially in the presence of strong acids, is often indicative of pyrrole polymerization.[1] While N-tosyl-3-pyrroline itself is not a pyrrole, it can aromatize to a pyrrole derivative under acidic conditions. This newly formed, electron-rich pyrrole can then be protonated, initiating a rapid polymerization cascade.[1]
Q3: I suspect my this compound has isomerized. How can I confirm this?
A3: Isomerization to N-(p-Toluenesulfonyl)-2-pyrroline can be confirmed by spectroscopic methods. In ¹H NMR spectroscopy, the chemical shifts of the vinyl protons and the allylic protons will be distinctly different between the two isomers. For this compound, you would expect to see a single signal for the two equivalent vinyl protons and a signal for the four equivalent allylic protons. In the 2-pyrroline isomer, the vinyl proton and the allylic protons will be in different chemical environments and will likely show more complex splitting patterns. Comparing the obtained spectra with literature data for both isomers is the most definitive method.
Q4: Is the tosyl group completely stable during reactions?
A4: The tosyl group is generally considered a stable protecting group. However, it can be cleaved under strongly acidic conditions (e.g., HBr, H₂SO₄) or by strong reducing agents (e.g., sodium in liquid ammonia).[2] In some cases, nucleophilic attack on the sulfur atom of the tosyl group can also occur, although this is less common.
Troubleshooting Guide: Isomerization to N-(p-Toluenesulfonyl)-2-pyrroline
Issue: Formation of the N-(p-Toluenesulfonyl)-2-pyrroline isomer as a significant byproduct.
Root Cause Analysis: The isomerization of the double bond from the 3-position to the 2-position is often a thermodynamically driven process. The 2-pyrroline isomer is generally more stable due to the conjugation of the double bond with the nitrogen lone pair. This isomerization can be catalyzed by acids, bases, or heat. A proposed mechanism involves a 1,3-hydride shift, which can be facilitated by trace impurities or the reaction conditions themselves.[3]
Avoidance Strategies & Protocols:
| Strategy | Rationale | Protocol |
| Temperature Control | Isomerization is often accelerated at higher temperatures. | Maintain the reaction temperature as low as reasonably possible for the desired transformation to proceed at an acceptable rate. For sensitive reactions, consider cooling to 0 °C or below. |
| Choice of Base | Strong bases can deprotonate the allylic protons, facilitating double bond migration. | Use non-nucleophilic, sterically hindered bases if a base is required. Proton sponges or inorganic bases like K₂CO₃ or Cs₂CO₃ are often milder alternatives to strong alkoxides or organolithium reagents. Avoid prolonged exposure to strong bases. |
| pH Control | Both acidic and basic conditions can catalyze the isomerization. | If possible, maintain the reaction mixture at or near neutral pH. Use buffered solutions where appropriate. If an acid or base is necessary, use the mildest one that is effective and limit the reaction time. |
| Inert Atmosphere | Oxidative processes can sometimes lead to radical intermediates that may facilitate isomerization. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Protocol 1: Minimizing Isomerization in a Base-Mediated Reaction
-
Setup: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen.
-
Reagents: Use freshly distilled, anhydrous solvents. If using a solid base, ensure it is finely powdered and dried.
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to the recommended reaction temperature (e.g., 0 °C or -78 °C) before adding the base.
-
Add the base portion-wise or as a solution dropwise to avoid localized high concentrations.
-
Monitor the reaction closely by TLC or LC-MS.
-
Upon completion, quench the reaction promptly with a suitable reagent (e.g., saturated aqueous NH₄Cl for organometallic bases) while maintaining a low temperature.
-
Troubleshooting Guide: Aromatization and Decomposition
Issue: Formation of pyrrole-based byproducts and/or significant decomposition of the starting material.
Root Cause Analysis: Aromatization to a pyrrole derivative is an energetically favorable process.[4] This can occur through elimination of the tosyl group or a rearrangement followed by elimination, often promoted by high temperatures or strong acids. Decomposition can also result from prolonged reaction times, even under otherwise mild conditions.
Avoidance Strategies & Protocols:
| Strategy | Rationale | Protocol |
| Avoid Strong Acids | Strong Brønsted or Lewis acids can catalyze the elimination and rearrangement reactions leading to aromatization. | If an acid is required, use a milder Lewis acid or a Brønsted acid with a non-nucleophilic counterion. Consider using catalytic amounts rather than stoichiometric quantities. |
| Limit Reaction Time | The longer the reaction is allowed to proceed, the greater the opportunity for side reactions to occur. | Monitor the reaction progress diligently and work up the reaction as soon as the starting material is consumed or the product formation has plateaued. |
| Purification of Starting Material | Impurities in the this compound can sometimes catalyze decomposition. | If the starting material has been stored for a long time or shows signs of discoloration, consider purification by recrystallization or column chromatography before use. |
Protocol 2: Purification of this compound from its 2-Pyrroline Isomer
If isomerization has occurred, the two isomers can often be separated by column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal ratio will depend on the specific substitution pattern of your molecule, but a starting point of 10-20% ethyl acetate in hexanes is often effective.
-
Procedure:
-
Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase.
-
Load the solution onto the silica gel column.
-
Elute the column with the chosen solvent system. The two isomers should have different retention factors (Rf), allowing for their separation. The less polar isomer will typically elute first.
-
Collect fractions and analyze by TLC to identify the pure product fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing Reaction Pathways
To better understand the potential fate of this compound under adverse conditions, the following diagram illustrates the major side reaction pathways.
Caption: Major side reaction pathways of this compound.
The following workflow provides a logical troubleshooting sequence when an unexpected result is obtained in a reaction involving this compound.
Caption: Troubleshooting workflow for reactions with N-tosyl-3-pyrroline.
References
Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition of Azomethine Ylides
Welcome to the technical support center for the 1,3-dipolar cycloaddition of azomethine ylides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this powerful heterocyclic synthesis method. Here, we will delve into the mechanistic underpinnings of the reaction to inform practical solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the 1,3-dipolar cycloaddition of azomethine ylides, providing concise answers grounded in established chemical principles.
Q1: What are the most common methods for generating azomethine ylides?
A1: Azomethine ylides are typically transient species generated in situ. The most prevalent methods include:
-
Condensation of an α-amino acid or ester with an aldehyde: This is one of the simplest and most common methods. The reaction of a secondary amine bearing an electron-withdrawing group (like an ester) with an aldehyde leads to an iminium ion that readily deprotonates to form the ylide.[1] Using an α-amino acid is advantageous as the carboxylic acid can be removed via decarboxylation during the reaction.
-
Thermal or Photochemical Ring-Opening of Aziridines: This method allows for the generation of azomethine ylides with defined stereochemistry. According to Woodward-Hoffmann rules, thermal ring-opening is a conrotatory process, while photochemical ring-opening is disrotatory.
-
Deprotonation of Iminium Salts: Pre-formed iminium salts can be deprotonated using a suitable base to generate the corresponding azomethine ylide.[2]
Q2: What factors control the stereoselectivity of the cycloaddition?
A2: The stereochemical outcome of the reaction is a key feature and is influenced by several factors:
-
Ylide Geometry: Azomethine ylides can exist in different geometries (W-shaped, U-shaped, and S-shaped). W- and U-shaped ylides typically lead to syn cycloaddition products, while S-shaped ylides result in anti products.
-
Dipolarophile Approach: The approach of the dipolarophile to the ylide can be either endo or exo. The endo approach is often favored due to secondary orbital interactions, similar to the Diels-Alder reaction.[3]
-
Catalysis: In asymmetric catalysis, chiral metal-ligand complexes are employed to control the enantioselectivity of the cycloaddition.[4][5] The choice of metal and ligand can significantly influence which diastereomer and enantiomer is formed.
Q3: How can I predict the regioselectivity of the reaction?
A3: The regioselectivity of the 1,3-dipolar cycloaddition is primarily governed by Frontier Molecular Orbital (FMO) theory. For reactions with electron-deficient dipolarophiles (the most common type), the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[6] The reaction will favor the transition state where the atoms with the largest orbital coefficients on the HOMO of the ylide and the LUMO of the dipolarophile align. Steric effects can also play a significant role in determining the regiochemical outcome.[1]
Q4: What are the general characteristics of a good dipolarophile for this reaction?
A4: While a wide range of dipolarophiles can be used, the most reactive ones are typically electron-deficient alkenes or alkynes.[7] This is due to the favorable HOMO(ylide)-LUMO(dipolarophile) energy gap. However, intramolecular versions of the reaction can be effective even with electron-rich dipolarophiles.[1] Common examples of effective dipolarophiles include α,β-unsaturated esters, ketones, nitriles, and sulfones.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the 1,3-dipolar cycloaddition of azomethine ylides, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solutions |
| Inefficient Ylide Generation | The chosen method for generating the azomethine ylide may not be optimal for the specific substrates. For instance, the condensation of an aldehyde and an α-amino ester may require removal of water to proceed efficiently. | - If using the aldehyde/amino ester method, try using a Dean-Stark trap or adding a dehydrating agent. - Consider an alternative ylide generation method, such as the thermal ring-opening of a suitable aziridine precursor.[2] - For the decarboxylative route from α-amino acids, ensure the temperature is sufficient for decarboxylation to occur. |
| Unstable Ylide | The generated azomethine ylide may be unstable under the reaction conditions and decompose before it can react with the dipolarophile. This is particularly true for non-stabilized ylides. | - Generate the ylide in situ in the presence of the dipolarophile to trap it as it forms. - Lower the reaction temperature to reduce the rate of decomposition. - Use a higher concentration of the dipolarophile. |
| Poorly Reactive Dipolarophile | The dipolarophile may not be sufficiently electron-deficient to react efficiently with the azomethine ylide. | - If possible, switch to a dipolarophile with stronger electron-withdrawing groups. - For unreactive dipolarophiles, consider an intramolecular reaction, which is often more facile.[1] - Increase the reaction temperature or reaction time, but monitor for side product formation. |
| Inappropriate Solvent | The solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are often effective, but the optimal solvent is substrate-dependent. | - Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).[8] Toluene is a common choice, especially for reactions requiring azeotropic removal of water.[1] |
| Side Reactions | The starting materials or the ylide intermediate may be undergoing undesired side reactions, such as self-aldol condensation of an enolizable aldehyde.[1] | - Use a non-enolizable aldehyde if possible. - Optimize the reaction conditions (temperature, concentration) to favor the desired cycloaddition. |
Problem 2: Poor Diastereoselectivity (endo/exo or syn/anti)
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solutions |
| Small Energy Difference Between Transition States | The energy difference between the endo and exo transition states may be small, leading to a mixture of diastereomers. | - Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the lower energy transition state. - Solvent: The polarity of the solvent can influence the stability of the transition states. Experiment with different solvents to see if selectivity improves. - Catalyst: For catalytic reactions, the choice of metal and ligand is crucial for controlling diastereoselectivity.[4][9] Silver-catalyzed reactions often show higher endo selectivity than copper-catalyzed ones.[6] |
| Ylide Isomerization | The azomethine ylide can isomerize between different geometric forms (e.g., W-shaped and S-shaped), leading to a mixture of syn and anti products. | - The equilibrium between ylide isomers can be influenced by the solvent and temperature. Systematic optimization of these parameters may favor one isomer. - For ylides generated from aziridines, the stereochemistry of the aziridine dictates the initial ylide geometry. |
| Steric Hindrance | Steric interactions in the transition state can disfavor the formation of one diastereomer. | - Modify the substituents on the ylide or dipolarophile to increase the steric bias towards the desired diastereomer. |
Problem 3: Poor Enantioselectivity (in Asymmetric Catalysis)
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solutions |
| Suboptimal Catalyst System | The chosen chiral ligand and metal salt may not be the best match for the substrates. | - Ligand Screening: Screen a library of chiral ligands. Different ligand backbones and electronic properties can have a profound impact on enantioselectivity.[10][11] - Metal Salt Screening: The counterion of the metal salt can influence the catalytic activity and selectivity. Compare different metal sources (e.g., AgOAc, AgClO4, Cu(OTf)2). |
| Incorrect Ligand-to-Metal Ratio | The ratio of the chiral ligand to the metal salt can affect the formation of the active catalyst and thus the enantioselectivity. | - Optimize the ligand-to-metal ratio. A 1:1 or 1.1:1 ratio is common, but the optimal ratio can vary.[4] |
| Presence of Water or Other Impurities | Water and other impurities can deactivate the catalyst or interfere with the chiral environment. | - Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried. |
| Inappropriate Base | In reactions where a base is used to generate the ylide from an iminium intermediate, the nature of the base can be critical. | - Screen different bases (e.g., triethylamine, DBU, proton sponge). The basicity and steric bulk of the base can influence the selectivity. |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component 1,3-Dipolar Cycloaddition (Aldehyde, Amino Ester, Dipolarophile)
This protocol is a general starting point and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 equiv.), the α-amino ester (1.0 equiv.), and the dipolarophile (1.1 equiv.).
-
Add an appropriate anhydrous solvent (e.g., toluene, 0.1-0.5 M).
-
If the reaction requires elevated temperature, heat the mixture to the desired temperature (e.g., reflux in toluene).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a general guideline for a metal-catalyzed asymmetric reaction.
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the metal salt (e.g., AgOAc, 5 mol%) and the chiral ligand (e.g., a chiral phosphine, 5.5 mol%).
-
Add an anhydrous solvent (e.g., CH2Cl2 or THF) and stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.
-
Add the imine (generated from the aldehyde and amino ester, 1.0 equiv.) and the dipolarophile (1.2 equiv.).
-
Add a suitable base (e.g., triethylamine, 1.5 equiv.).
-
Stir the reaction at the optimized temperature (often room temperature or below) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Visualizations
Reaction Mechanism and Stereochemistry
Caption: General workflow for azomethine ylide generation and subsequent [3+2] cycloaddition.
Troubleshooting Flowchart: Low Yield
Caption: A decision tree for troubleshooting low yield in azomethine ylide cycloadditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 7. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Stability of N-(p-Toluenesulfonyl)-3-pyrroline under acidic and basic conditions.
Welcome to the technical support center for N-(p-Toluenesulfonyl)-3-pyrroline (CAS 16851-72-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a key intermediate, understanding its stability profile is critical to ensure experimental success and reproducibility.[1][2] This resource provides in-depth answers to frequently asked questions and troubleshooting guidance for common challenges related to the stability of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the N-tosyl group on the 3-pyrroline ring under acidic conditions?
The N-tosyl group is an excellent protecting group for the nitrogen atom of pyrrolines, imparting significant stability in acidic media.[3] This stability arises from the electron-withdrawing nature of the p-toluenesulfonyl moiety, which decreases the electron density on the nitrogen atom. As a result, the nitrogen becomes less basic and is therefore less susceptible to protonation, a key step that often initiates degradation or polymerization of unprotected or less robustly protected pyrroles and pyrrolines.
Generally, this compound is stable to a wide range of acidic conditions commonly employed in organic synthesis, including:
-
Mildly acidic aqueous conditions (pH 4-6): Stable for extended periods at room temperature.
-
Anhydrous organic acids (e.g., acetic acid): Generally stable, although prolonged heating in the presence of strong nucleophiles could be problematic.
-
Silica gel chromatography: Stable during routine purification.
However, cleavage of the N-tosyl group can occur under strongly acidic conditions , typically requiring forcing conditions such as:
-
Trifluoroacetic acid (TFA), often in combination with a scavenger like thioanisole.[3]
-
Other strong mineral acids (e.g., HBr in acetic acid) at elevated temperatures.
Q2: What is the stability of this compound under basic conditions?
This compound exhibits good stability under many basic conditions, particularly those involving inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and bicarbonates in alcoholic or polar aprotic solvents at room temperature or with moderate heating.
However, the molecule's stability can be compromised under the following basic conditions:
-
Strongly basic conditions at elevated temperatures: Prolonged heating with strong bases like sodium hydroxide or potassium hydroxide in alcoholic solvents can lead to the hydrolysis of the sulfonamide bond.
-
Organometallic reagents: While generally stable to Grignard reagents and organolithiums at low temperatures, these strong nucleophiles/bases can potentially react, especially with prolonged exposure or at higher temperatures.
-
Potent reducing agents: Conditions used for the reductive cleavage of the tosyl group, such as sodium in liquid ammonia or sodium naphthalenide, will readily cleave the N-S bond.
Q3: What are the potential degradation pathways for this compound?
Under forcing acidic or basic conditions, the primary degradation pathway is the cleavage of the nitrogen-sulfur bond, leading to the formation of 3-pyrroline and p-toluenesulfonic acid or its salt.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.
-
Base-Mediated Hydrolysis: Strong bases can deprotonate the protons alpha to the sulfonyl group (on the pyrroline ring), although this is less likely to be the primary degradation pathway. More commonly, nucleophilic attack of hydroxide on the sulfur atom of the sulfonyl group leads to cleavage.
Another potential, though less common, degradation pathway under certain acidic conditions could involve the double bond of the pyrroline ring, such as isomerization or addition reactions, especially if strong electrophiles are present.
Q4: Can I use this compound in reactions involving strong oxidizing or reducing agents?
The stability towards oxidizing and reducing agents is a key consideration:
-
Oxidizing Agents: The 3-pyrroline double bond can be susceptible to oxidation. Strong oxidizing agents like ozone, permanganate, or osmium tetroxide will likely react with the double bond. Milder oxidants may also be reactive, depending on the specific conditions. The tosyl group itself is generally stable to oxidation.
-
Reducing Agents: The tosyl group is cleaved under specific, strongly reducing conditions as mentioned in Q2. Catalytic hydrogenation (e.g., H₂/Pd-C) may reduce the double bond of the pyrroline ring to form the corresponding N-tosylpyrrolidine. The compatibility of the tosyl group with catalytic hydrogenation depends on the catalyst and reaction conditions; it is generally stable but can be cleaved under forcing conditions.
Troubleshooting Guides
Issue 1: Low yield or unexpected byproducts in an acid-catalyzed reaction.
Possible Cause: The acidic conditions may be too harsh, leading to partial deprotection of the N-tosyl group.
Troubleshooting Steps:
-
Assess the Acidity: If using a strong protic acid (e.g., HCl, H₂SO₄), consider switching to a Lewis acid that is less likely to cause cleavage.
-
Lower the Temperature: Perform the reaction at a lower temperature to minimize the rate of the degradation side reaction.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to the acidic environment.
-
Use a Milder Acid: If the reaction chemistry allows, use a weaker acid or a buffered system.
Experimental Protocol: Small-Scale Stability Test Under Acidic Conditions
This protocol helps determine the stability of this compound under your specific acidic reaction conditions.
-
Setup: In three separate vials, dissolve a small amount of this compound in the reaction solvent.
-
Conditions:
-
Vial 1 (Control): Add only the solvent.
-
Vial 2 (Reaction Conditions): Add the solvent and the acid catalyst at the intended reaction concentration and temperature.
-
Vial 3 (Forced Degradation): Use a higher concentration of acid or a higher temperature to simulate more forcing conditions.
-
-
Monitoring: At regular time intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from each vial and analyze by TLC or LC-MS.
-
Analysis: Compare the chromatograms from Vial 2 and 3 to the control in Vial 1. Look for the appearance of new spots (TLC) or peaks (LC-MS) that could correspond to 3-pyrroline or other degradation products.
Issue 2: Decomposition observed during a base-mediated reaction.
Possible Cause: The basic conditions are too strong or the temperature is too high, causing hydrolysis of the sulfonamide.
Troubleshooting Steps:
-
Choice of Base: If using a strong hydroxide base, consider switching to a non-nucleophilic base (e.g., DBU, DBN) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Effects: The choice of solvent can influence the reactivity. Aprotic solvents may be preferable to protic solvents like alcohols, which can participate in the reaction.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Protecting Group Compatibility: If the desired transformation requires strongly basic conditions where the N-tosyl group is labile, consider switching to a more base-stable protecting group for the pyrroline nitrogen.
Data Summary: General Stability of N-Tosyl Group
| Condition Category | Reagent/Condition Examples | Stability of N-Tosyl Group |
| Strongly Acidic | TFA, HBr/AcOH, conc. H₂SO₄ | Labile, especially with heat |
| Mildly Acidic | Acetic acid, silica gel, pyridinium salts | Generally Stable |
| Strongly Basic | Refluxing NaOH/EtOH, NaNH₂, n-BuLi | Labile |
| Mildly Basic | K₂CO₃, Et₃N, pyridine | Generally Stable |
| Reducing Agents | Na/NH₃, Sodium Naphthalenide | Cleaved |
| Catalytic Hydrogenation | H₂/Pd-C | Generally Stable (alkene may be reduced) |
| Oxidizing Agents | m-CPBA, KMnO₄, O₃ | Alkene is reactive; N-Tosyl is stable |
| Nucleophiles | Grignard reagents, organolithiums | Generally stable at low temperatures |
Visualization of Stability and Degradation
Caption: General stability profile of this compound.
References
Identifying and characterizing impurities in N-(p-Toluenesulfonyl)-3-pyrroline samples.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N-(p-Toluenesulfonyl)-3-pyrroline. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of impurities in your samples. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What are the most probable process-related impurities I should expect in my this compound sample?
The impurity profile of this compound is intrinsically linked to its synthetic route. A common synthesis involves the reaction of 3-pyrroline with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] Understanding this pathway allows us to predict likely impurities.
Common Process-Related Impurities:
| Impurity Type | Potential Identity | Origin / Rationale |
| Starting Materials | 3-Pyrroline, p-Toluenesulfonyl Chloride (TsCl) | Incomplete reaction or improper work-up procedures. |
| Reagents/Solvents | Pyridine, Dichloromethane, Triethylamine | Residual amounts of base or solvents used during the synthesis and purification steps. |
| By-products | p-Toluenesulfonic acid | Hydrolysis of excess p-toluenesulfonyl chloride during aqueous work-up. |
| Isomeric Impurities | N-(p-Toluenesulfonyl)-2-pyrroline | Potential isomerization of the double bond within the pyrroline ring, often catalyzed by acidic or basic conditions. |
| Over-reaction Products | Ditosylated species | Reaction of impurities in the 3-pyrroline starting material or side reactions under harsh conditions. |
The following diagram illustrates the primary synthesis pathway and the potential formation points for key impurities.
Caption: Synthesis of this compound and impurity formation.
Q2: What degradation products might form during storage or under stress conditions?
This compound contains functional groups susceptible to degradation. Forced degradation studies, which intentionally stress the molecule, are essential to predict these pathways and develop stability-indicating analytical methods.[2][3]
Potential Degradation Pathways:
-
Hydrolysis: The tosyl (sulfonyl) group can be susceptible to hydrolysis under strongly acidic or basic conditions, cleaving the N-S bond to yield 3-pyrroline and p-toluenesulfonic acid.
-
Oxidation: The double bond in the pyrroline ring is a potential site for oxidation, which can lead to the formation of epoxides, diols, or other oxidative cleavage products. The sulfur atom in the tosyl group can also be oxidized.
-
Photolysis: Exposure to UV or certain wavelengths of visible light can provide the energy to induce degradation, potentially leading to radical-mediated reactions, dimerization, or cleavage.[4]
-
Thermal Degradation: High temperatures can lead to decomposition. The specific degradation products would need to be identified experimentally.
Troubleshooting Guides & Protocols
Q3: I have a new batch of this compound. What is the most effective analytical workflow to identify and quantify impurities?
A systematic, multi-technique approach is crucial for comprehensive impurity profiling. The goal is to first detect and separate impurities, then gather mass and structural information for definitive identification.[5][6]
The diagram below outlines a robust, field-proven workflow. The causality is clear: we move from high-throughput screening to high-information-content characterization.
Caption: General workflow for impurity identification and characterization.
Q4: My HPLC-UV chromatogram shows unexpected peaks. How do I begin to troubleshoot and identify them?
Unexpected peaks are a common challenge. A systematic approach is key.
Step 1: Verify System Suitability & Peak Purity Before investigating the peaks, ensure your system is performing correctly. Check retention time, peak shape, and resolution against a reference standard. Use a Photodiode Array (PDA) detector to assess peak purity. A non-homogenous peak purity indicates co-elution, meaning your method is not adequately separating the impurity from another component.
Step 2: Troubleshoot Common HPLC Issues
| Issue | Potential Cause | Recommended Action |
| Ghost Peaks | Contamination in mobile phase, injector carryover. | Run a blank gradient. If the peak appears, the source is the mobile phase or system. If it only appears after an injection, it's carryover. Clean the injector port and needle. |
| Peak Tailing | Secondary interactions with column silanols, column overload, mismatched solvent strength between sample and mobile phase. | Use a buffered mobile phase. Reduce sample concentration. Dissolve the sample in the initial mobile phase. |
| Split Peaks | Clogged frit or void in the column packing. | Reverse-flush the column (if permissible by the manufacturer). If the problem persists, replace the column. |
| Baseline Drift | Column temperature fluctuation, non-equilibrated column, mobile phase composition changing. | Use a column oven. Ensure the column is fully equilibrated before injection. Prepare fresh mobile phase. |
Step 3: Proceed to Mass Spectrometry If the peaks are real and well-resolved, the next logical step is LC-MS analysis .[7][8] This is the most powerful technique for obtaining the molecular weight of unknown impurities, which is a critical piece of the identification puzzle.
Q5: I suspect my sample contains volatile impurities like residual solvents. Is HPLC the right tool?
No, HPLC is generally not suitable for highly volatile compounds. The definitive technique for analyzing residual solvents and other volatile organic impurities is Gas Chromatography (GC) , typically coupled with a Mass Spectrometer (MS) for identification and a Flame Ionization Detector (FID) for quantification.[9][10][11] Headspace GC is the preferred injection technique as it introduces only the volatile components into the system, protecting it from the non-volatile drug substance.[10]
Protocol: Headspace GC-MS for Residual Solvent Analysis
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide, DMSO). Seal the vial immediately.
-
Standard Preparation: Prepare a standard solution containing expected residual solvents at a known concentration (e.g., 100 µg/mL) in the same diluent.
-
Incubation: Place the vials in the headspace autosampler. Incubate at a set temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace gas.
-
Injection: The autosampler will automatically inject a fixed volume (e.g., 1 mL) of the headspace gas into the GC inlet.
-
GC Separation: Use a suitable capillary column (e.g., a wax-type or 5% phenyl-methylpolysiloxane column) to separate the volatile components. A typical temperature program would be: start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
MS Detection: Acquire mass spectra over a range of m/z 35-350. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantification: Calculate the concentration of identified solvents by comparing the peak areas from the sample to those from the reference standard.
Q6: I've isolated an unknown impurity. How do I definitively determine its chemical structure?
For unequivocal structure elucidation, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is the gold standard.[12][13]
-
Why HRMS? While standard LC-MS gives you a nominal molecular weight, HRMS provides a highly accurate mass measurement (typically to four decimal places). This allows you to determine the elemental formula of the impurity, drastically narrowing down the possible structures.
-
Why NMR? NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[14][15] It is the most powerful tool for determining the precise connectivity of atoms.[12]
-
¹H NMR: Tells you the number of different types of protons, their chemical environment, and which protons are adjacent to each other (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC). This is how you piece the molecular puzzle together.
-
This combined approach provides a self-validating system: the elemental formula from HRMS must be consistent with the structure derived from the complete NMR dataset.
Q7: How do I perform a forced degradation study to develop a stability-indicating method?
A forced degradation or "stress testing" study exposes the drug substance to conditions more severe than accelerated stability testing.[2][16] Its purpose is to generate degradation products to prove your analytical method can separate them from the parent compound.[3]
Protocol: Forced Degradation of this compound
-
Prepare Stock Solution: Prepare a stock solution of your sample at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Include a control vial (1 mL stock + 1 mL water). Aim for 5-20% degradation of the main peak. You may need to adjust time or stressor concentration.
| Stress Condition | Stressor Solution | Typical Conditions | Neutralization Step (before HPLC analysis) |
| Acid Hydrolysis | 1 M HCl | Heat at 60 °C for 4 hours | Add 1 mL of 1 M NaOH |
| Base Hydrolysis | 1 M NaOH | Room temperature for 2 hours | Add 1 mL of 1 M HCl |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours | No neutralization needed |
| Thermal | None (use stock solution) | Heat at 80 °C for 48 hours | N/A |
| Photolytic | None (use control sample) | Expose to UV light (e.g., 254 nm) or ICH-compliant light source for 24 hours | N/A |
-
Analysis: After the designated time, neutralize the acidic and basic samples as indicated in the table. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by your HPLC-PDA method.
-
Evaluation:
-
Confirm that the main peak for this compound decreases in the stressed samples compared to the control.
-
Verify that any new degradation peaks are well-resolved from the main peak (Resolution > 2.0).
-
Use the PDA detector to check the peak purity of the main peak in all stressed samples to ensure no degradants are co-eluting. If these conditions are met, the method is considered "stability-indicating."
-
Regulatory Context
Q8: What are the regulatory thresholds for impurities that I need to be aware of?
Global regulatory authorities, harmonized under the International Council for Harmonisation (ICH), have established specific thresholds for impurities.[17][18] These guidelines, particularly ICH Q3A for new drug substances, dictate when an impurity needs to be reported, identified, and qualified.[19]
The thresholds are based on the Maximum Daily Dose (MDD) of the final drug product.
ICH Q3A Thresholds for Impurities in a New Drug Substance
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
*TDI = Total Daily Intake
-
Reporting Threshold: The level above which an impurity must be reported in regulatory submissions.[19][20]
-
Identification Threshold: The level above which an impurity's structure must be determined.[20]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[20]
It is critical to use validated and sensitive analytical methods to accurately quantify impurities relative to these thresholds.[20][21]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. rroij.com [rroij.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. veeprho.com [veeprho.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Issue's Article Details [indiandrugsonline.org]
- 15. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. forced degradation study: Topics by Science.gov [science.gov]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 21. Impurities in Drug Substances and Products [usp.org]
Managing moisture-sensitive reactions with N-tosyl-3-pyrroline.
Technical Support Center: N-Tosyl-3-Pyrroline
Welcome to the technical support center for N-tosyl-3-pyrroline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in moisture-sensitive synthetic applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore common challenges, from reaction setup to product isolation, ensuring your experiments are both successful and reproducible.
Part 1: Troubleshooting Guide for Moisture-Sensitive Reactions
This section addresses specific issues encountered during experiments. The format is designed to help you quickly diagnose the problem and implement a validated solution.
Question 1: My aza-Michael addition reaction with N-tosyl-3-pyrroline is sluggish or fails to proceed to completion. What are the likely causes?
-
Probable Cause: The most common culprit in moisture-sensitive reactions is the presence of trace amounts of water or other protic impurities. These impurities can neutralize strong bases, quench organometallic reagents, or deactivate catalysts. The nucleophilicity of your Michael donor may also be insufficient under the chosen reaction conditions.
-
Recommended Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried at >120°C for at least 4 hours and cooled under a stream of dry inert gas (Argon or Nitrogen).[1][2] All subsequent manipulations should be performed under a positive pressure of inert gas.
-
Solvent Purity Verification: Use freshly distilled, anhydrous solvents. It is insufficient to simply use a new bottle from a supplier. We recommend drying solvents using appropriate methods (see Table 1) and verifying the water content via Karl Fischer titration (<10 ppm is ideal). A common visual indicator for anhydrous ether or THF is a persistent deep blue color from a sodium-benzophenone ketyl still.
-
Reagent Quality: Use high-purity N-tosyl-3-pyrroline and ensure your nucleophile is pure and dry. If using a strong, non-nucleophilic base like LDA, it is often best to prepare it fresh before use.[3]
-
Catalyst Activation: If using a Lewis acid catalyst, ensure it has not been deactivated by atmospheric moisture. Storing catalysts in a glovebox or a desiccator over a strong drying agent is critical. Some Lewis acids may require activation prior to use.[4]
-
Question 2: I am observing the formation of unexpected side products, including what appears to be a bis-adduct in my aza-Michael reaction. How can I improve selectivity for the desired mono-adduct?
-
Probable Cause: The formation of a bis-adduct occurs when the initial mono-adduct, a secondary amine, acts as a nucleophile itself and reacts with a second molecule of N-tosyl-3-pyrroline.[4] This is more likely to happen if the stoichiometry is not carefully controlled or if the reaction is allowed to proceed for too long at elevated temperatures. Other side products can arise from the decomposition of reagents or catalysts due to moisture.[5]
-
Recommended Solution:
-
Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1 to 1.2 equivalents) relative to the N-tosyl-3-pyrroline Michael acceptor. This ensures the acceptor is consumed before significant bis-addition can occur.
-
Slow Addition: Add the N-tosyl-3-pyrroline solution dropwise to the reaction mixture containing the nucleophile and base/catalyst at a low temperature (e.g., -78 °C to 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-addition.
-
Temperature Management: Maintain the reaction at the lowest effective temperature. Once TLC or LC-MS indicates consumption of the starting material, quench the reaction promptly. Avoid prolonged heating unless required for specific cyclization steps.[6][7]
-
Choice of Catalyst: Using a heterogeneous catalyst, such as acidic alumina, can sometimes promote selective mono-addition under solvent-free conditions and allows for easy removal post-reaction.[4]
-
Question 3: The N-tosyl protecting group is cleaving under my reaction conditions. How can I prevent this?
-
Probable Cause: The N-tosyl group is generally robust but can be cleaved under strongly reductive conditions (e.g., dissolving metals like Na/NH₃) or with certain nucleophiles under harsh conditions. While stable to most standard Lewis and Brønsted acids, very strong acids at high temperatures can also cause cleavage.
-
Recommended Solution:
-
Screen Reaction Conditions: If you suspect your conditions are too harsh, screen alternative reagents. For example, if performing a reduction, consider catalytic hydrogenation with Pd/C, which typically leaves the tosyl group intact.
-
pH Control: Avoid highly acidic or basic aqueous workups if possible, especially with heating. Neutralize the reaction mixture carefully at low temperatures before extraction.
-
Alternative Protection Strategy: If the required reaction conditions are fundamentally incompatible with the tosyl group, consider an alternative N-protecting group like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl), which have different stability profiles.[8] The tosyl group is particularly useful for its electron-withdrawing nature, which can be critical for the reactivity of the pyrroline system; changing it will impact the substrate's electronic properties.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle N-tosyl-3-pyrroline? N-tosyl-3-pyrroline is a crystalline solid and is relatively stable at room temperature in a tightly sealed container.[9] For long-term storage, keep it in a cool, dry place. While the compound itself is not exceptionally hygroscopic, it is best practice to store it in a desiccator to prevent any ambient moisture uptake, which could be detrimental to subsequent sensitive reactions.
Q2: What is the best way to set up a small-scale, moisture-sensitive reaction without a glovebox? You can effectively perform moisture-sensitive reactions using a Schlenk line or even a well-executed balloon setup.[2][10] The key is to create and maintain an inert atmosphere.
Q3: Which anhydrous solvents are compatible with N-tosyl-3-pyrroline reactions? The choice of solvent is highly dependent on the specific reaction. For reactions involving strong bases or organometallics, ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are common. Aprotic polar solvents like acetonitrile (MeCN) and dichloromethane (DCM) are also widely used, provided they are rigorously dried.[1][11]
| Solvent | Common Drying Agent | Verification Method |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Persistent blue/purple color |
| Diethyl Ether (Et₂O) | Sodium/Benzophenone | Persistent blue/purple color |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Karl Fischer Titration |
| Toluene | Sodium or CaH₂ | Karl Fischer Titration |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Karl Fischer Titration |
Table 1: Common solvents, their recommended drying agents, and methods for verifying dryness.
Q4: How can I effectively monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is the most common method. Use a stain that visualizes both the starting material and the expected product (e.g., potassium permanganate or ceric ammonium molybdate). Co-spotting your reaction mixture with a sample of the starting material is crucial for accurate comparison. For more quantitative analysis or for reactions with products that are difficult to visualize, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent alternative.
References
- 1. rsc.org [rsc.org]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. Asymmetric [3+2] Annulation Approach to 3-Pyrrolines: Concise Total Syntheses of (-)-Supinidine, (-)-Isoretronecanol, and (+)-Elacomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 7. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. N-(p-Toluenesulfonyl)-3-pyrroline | C11H13NO2S | CID 11138747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Purity Assessment of N-Tosyl-3-pyrroline: GC-MS vs. Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. For a key synthetic intermediate like N-Tosyl-3-pyrroline, which serves as a versatile building block in medicinal chemistry and materials science, ensuring its purity is paramount to the success of subsequent synthetic transformations and the integrity of the final products. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity determination of N-Tosyl-3-pyrroline. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you, the Senior Application Scientist, in making informed decisions for your analytical workflow.
The Central Role of Purity in N-Tosyl-3-pyrroline Applications
N-Tosyl-3-pyrroline is a valuable precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds.[1][2][3][4] Its reactivity is centered around the double bond and the activated nitrogen atom, making it susceptible to a range of synthetic modifications. However, impurities arising from its synthesis, most commonly via the Clauson-Kaas reaction or related methods, can significantly impact downstream reactions.[5][6][7][8] Potential impurities may include unreacted starting materials, over-reduced byproducts such as N-Tosylpyrrolidine, or isomeric variants. The presence of these impurities can lead to unpredictable reaction outcomes, reduced yields, and difficulties in the purification of the final compounds. Therefore, a robust and reliable analytical method for purity assessment is not just a quality control measure but a critical component of the research and development process.
GC-MS Analysis: A Powerful Tool for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the purity assessment of N-Tosyl-3-pyrroline.[9][10] The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
Principle of GC-MS
In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert carrier gas (typically helium) transports the vaporized sample through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. The separation of components in the mixture is based on their differential partitioning between the mobile gas phase and the stationary liquid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times.
As each separated component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only creates a molecular ion (M⁺) but also induces fragmentation of the molecule into smaller, characteristic charged fragments. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unequivocal identification. The abundance of the molecular ion or a characteristic fragment ion is proportional to the concentration of the compound, enabling quantitative analysis.
Experimental Protocol: GC-MS Analysis of N-Tosyl-3-pyrroline
This protocol provides a general framework for the GC-MS analysis of N-Tosyl-3-pyrroline. Method optimization may be required based on the specific instrument and potential impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 250 °C (A lower temperature may be considered to prevent thermal degradation of the pyrroline ring).[11]
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace impurity analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3 minutes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Tosyl-3-pyrroline sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Interpretation and Expected Results
The purity of N-Tosyl-3-pyrroline is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
Expected Fragmentation Pattern: The mass spectrum of N-Tosyl-3-pyrroline is expected to show a molecular ion peak (M⁺) at m/z 223. Key fragment ions would likely arise from the cleavage of the tosyl group and fragmentation of the pyrroline ring. Characteristic fragments may include:
-
m/z 155: Loss of the pyrroline moiety (C₄H₆N).
-
m/z 91: Tropylium ion (C₇H₇⁺), a common fragment from the tosyl group.
-
m/z 68: The pyrroline radical cation.
The fragmentation pattern provides a high degree of confidence in the identification of the main peak and any related impurities.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful technique, other analytical methods offer distinct advantages and can provide complementary information for a comprehensive purity assessment. The choice of method should be guided by the specific analytical needs, available instrumentation, and the nature of the potential impurities.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with identification by mass fragmentation pattern. | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. | Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Advantages | High sensitivity and specificity; provides structural information for impurity identification; well-established libraries for compound matching. | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules; robust and reproducible for quantitative analysis. | Primary analytical method (no need for a specific reference standard of the analyte); provides structural and quantitative information simultaneously; non-destructive.[12][13][14][15] |
| Disadvantages | Requires volatile and thermally stable compounds; potential for on-column degradation.[11] | Lower specificity than MS for peak identification; requires chromophores for UV detection; co-elution of impurities can be an issue. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard for absolute quantification; complex spectra can be difficult to interpret. |
| Suitability for N-Tosyl-3-pyrroline | Excellent for volatile impurities and for confirming the identity of the main component and byproducts. | Well-suited for routine purity analysis and for separating non-volatile impurities or isomers.[16][17][18][19][20][21] | Provides an orthogonal and absolute measure of purity, valuable for qualifying reference standards.[12] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a highly versatile and widely used technique for the purity assessment of pharmaceutical compounds and synthetic intermediates.[16][22][23][24] For N-Tosyl-3-pyrroline, which contains a UV-active tosyl group, HPLC with UV detection is a straightforward and robust method for routine purity analysis.
Experimental Protocol: RP-HPLC for N-Tosyl-3-pyrroline
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a 1 mg/mL solution of N-Tosyl-3-pyrroline in acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[12][13][14][15] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: qNMR for N-Tosyl-3-pyrroline Purity
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
High-precision NMR tubes.
qNMR Parameters:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).
-
Internal Standard: A high-purity, stable compound with sharp signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or more).
Sample Preparation and Analysis:
-
Accurately weigh a known amount of the N-Tosyl-3-pyrroline sample and a known amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using the optimized qNMR parameters.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the N-Tosyl-3-pyrroline using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Method Validation and Scientific Integrity
Regardless of the chosen analytical technique, method validation is crucial to ensure the reliability and accuracy of the results. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[25][26][27][28][29] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
By following these guidelines, the chosen analytical method becomes a self-validating system, ensuring the trustworthiness of the purity assessment.
Conclusion and Recommendations
The purity assessment of N-Tosyl-3-pyrroline is a critical step in ensuring the quality and reliability of research and development outcomes.
-
GC-MS stands out as the method of choice for comprehensive impurity profiling, offering both high separation efficiency and definitive identification of volatile and semi-volatile impurities. Its ability to provide structural information is invaluable for understanding the impurity profile of a synthetic batch.
-
HPLC with UV detection is a robust and reliable workhorse for routine purity analysis. Its versatility and ease of use make it an excellent choice for high-throughput screening and quality control.
-
qNMR offers a powerful, orthogonal approach for absolute purity determination, particularly for the qualification of reference standards. Its non-destructive nature and ability to provide simultaneous structural and quantitative information make it a valuable tool in the analytical chemist's arsenal.
For a comprehensive and robust purity assessment of N-Tosyl-3-pyrroline, a multi-faceted approach is recommended. GC-MS should be employed for initial characterization and impurity identification. HPLC can then be utilized for routine purity checks, while qNMR can be used to establish the absolute purity of key batches or to qualify in-house reference materials. By leveraging the strengths of each technique, researchers can ensure the highest level of confidence in the quality of their synthetic intermediates, paving the way for successful and reproducible scientific endeavors.
Visualizations
GC-MS Workflow for N-Tosyl-3-pyrroline Analysis
References
- 1. 3-Pyrroline synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A convenient method for 3-pyrroline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. benchchem.com [benchchem.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Separation of 1-Pyrroline, 3,3-diphenyl-2-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. rsc.org [rsc.org]
- 19. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nacalai.com [nacalai.com]
- 21. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 22. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 23. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 24. Drug Impurity Analysis: HPLC-CAD Methods & Best Practices | Technology Networks [technologynetworks.com]
- 25. jordilabs.com [jordilabs.com]
- 26. database.ich.org [database.ich.org]
- 27. ema.europa.eu [ema.europa.eu]
- 28. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 29. fda.gov [fda.gov]
A Comparative Guide to Dienophile Reactivity: N-(p-Toluenesulfonyl)-3-pyrroline vs. Maleimide in Cycloadditions
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, offering remarkable control over regio- and stereochemistry. The choice of dienophile is paramount, as it dictates the reaction's kinetics, selectivity, and the functional appendages of the resulting cycloadduct. This guide provides an in-depth comparison of two electronically distinct dienophiles: the classic, highly activated maleimide and the synthetically versatile N-(p-Toluenesulfonyl)-3-pyrroline. We will explore their performance, delve into the mechanistic principles governing their reactivity, and provide actionable experimental protocols for their application.
Introduction: The Critical Role of the Dienophile
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for generating molecular complexity in a single, atom-economical step. In a normal electron-demand scenario, the reaction's facility is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile.[1] A smaller HOMO-LUMO energy gap accelerates the reaction. Consequently, dienophiles equipped with electron-withdrawing groups (EWGs) are highly sought after.
Maleimide, with its two powerful carbonyl EWGs, is a benchmark for high reactivity. In contrast, this compound, activated by a single sulfonyl group, offers a gateway to valuable nitrogen-containing bicyclic scaffolds, albeit with different reactivity profiles. This guide aims to elucidate these differences to inform rational substrate selection in complex synthetic campaigns.
Dienophile Deep Dive: Electronic Structure and Reactivity
Maleimide and its N-substituted derivatives are among the most reactive dienophiles available.[2]
-
Electronic Profile: The two vicinal carbonyl groups act in concert to strongly withdraw electron density from the carbon-carbon double bond. This profoundly lowers the energy of the LUMO, making it highly susceptible to nucleophilic attack by the diene's HOMO.[3]
-
Reactivity: Maleimides react readily with a vast array of dienes, including less reactive ones like furan, often under mild thermal conditions.[4][5] The reactions are typically fast and high-yielding.
-
Stereoselectivity: In reactions with cyclic dienes, maleimides generally exhibit a high degree of stereoselectivity. Under kinetic control (lower temperatures), the endo adduct is predominantly formed due to favorable secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile.[6][7] However, the exo adduct is often the thermodynamically more stable product, and its formation can be favored at higher temperatures where the reversible retro-Diels-Alder reaction allows for equilibration.[8][9]
This compound serves as a valuable building block for synthesizing bridged N-heterocycles, which are prevalent motifs in pharmaceuticals and natural products.
-
Electronic Profile: The lone electron-withdrawing group is the N-tosyl (Ts) substituent. The sulfonyl group lowers the LUMO of the double bond, but its effect is less pronounced than the dual carbonyls of maleimide. The tosyl group deactivates the nitrogen atom via electron withdrawal, preventing it from acting as an electron-donating group and ensuring the dienophilic nature of the C=C bond.
-
Reactivity: While still considered an activated dienophile, N-tosyl-3-pyrroline is generally less reactive than maleimide. Its reactions often require more forcing conditions, such as higher temperatures or the use of Lewis acid catalysis, to achieve comparable yields and reaction times. While pyrroles themselves are poor dienes due to their aromaticity, the non-aromatic nature of 3-pyrroline allows it to function effectively as a dienophile.[10]
-
Stereoselectivity: Similar to maleimide, N-tosyl-3-pyrroline can form both endo and exo products. The bulky tosyl group can influence the stereochemical outcome, and the endo/exo ratio is highly dependent on the diene and reaction conditions.
Head-to-Head Performance Comparison
To provide a clear comparison, we summarize the performance of these two dienophiles with a common diene, furan. The reaction of furan with maleimides is well-studied and known to be reversible.[11][12]
| Feature | Maleimide | This compound | Rationale |
| Reactivity | Very High | Moderate | Two strong C=O EWGs in maleimide lower the LUMO energy more significantly than one N-Ts EWG. |
| Typical Conditions | Room temp. to 60 °C | 80 °C to elevated temps; Lewis acid often beneficial. | Higher activation energy for the N-tosyl-3-pyrroline reaction requires more thermal energy or catalytic activation. |
| Yields | Generally high (often >90%) | Moderate to good (can be variable) | The more favorable HOMO-LUMO interaction for maleimide leads to a more efficient reaction. |
| Stereoselectivity | Kinetically favors endo; thermodynamically favors exo.[8] | Generally favors endo adducts. | Secondary orbital interactions stabilize the endo transition state for both, but reversibility in the furan/maleimide reaction allows for equilibration to the more stable exo product.[13] |
| Lewis Acid Catalysis | Highly effective.[14] | Effective, often necessary for good yields. | Lewis acids coordinate to the carbonyl (maleimide) or sulfonyl (N-tosyl) oxygens, further lowering the LUMO energy and accelerating the reaction.[15][16] |
| Product Utility | Oxabicyclo[2.2.1]heptene dicarboximides.[17] | N-Tosyl-7-azabicyclo[2.2.1]heptenes. | The products retain the core functionality of the dienophile, leading to different synthetic pathways. |
Mechanistic Insights & Experimental Design
Frontier Molecular Orbital (FMO) Theory
The disparity in reactivity is best explained by FMO theory.[1] The LUMO of maleimide is significantly lower in energy than that of N-tosyl-3-pyrroline due to the presence of two powerfully inductively and mesomerically withdrawing carbonyl groups. This results in a smaller, more favorable energy gap with the HOMO of a given diene, leading to a lower activation barrier and a faster reaction rate.
Figure 1: FMO diagram comparing HOMO-LUMO gaps.
The Role of Lewis Acid Catalysis
Lewis acids can dramatically accelerate Diels-Alder reactions, particularly for moderately activated dienophiles.[15] They function by coordinating to the heteroatom of the electron-withdrawing group (the carbonyl or sulfonyl oxygens). This coordination enhances the group's electron-withdrawing capacity, further lowering the dienophile's LUMO energy and increasing the reaction rate.[16][18] For N-tosyl-3-pyrroline, which is less inherently reactive, Lewis acid catalysis can be crucial for achieving synthetically useful results.
Figure 2: Decision workflow for dienophile selection.
Validated Experimental Protocols
The following protocols provide a standardized comparison for the reaction of each dienophile with furan.
Protocol 1: Synthesis of exo-N-Phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide
Causality: This protocol demonstrates the reaction of a highly reactive N-substituted maleimide with furan. The reaction is performed at room temperature to favor kinetic control, but because the furan/maleimide cycloaddition is readily reversible, it often yields the thermodynamically favored exo product upon workup and isolation.[8]
Materials:
-
N-Phenylmaleimide (1.73 g, 10.0 mmol)
-
Furan (1.4 mL, 20.0 mmol, freshly distilled)
-
Diethyl ether (20 mL)
Procedure:
-
Dissolve N-phenylmaleimide in 20 mL of diethyl ether in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add furan (2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate will typically form.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the title compound as a white solid.
-
Validation: Confirm the structure and stereochemistry via ¹H NMR spectroscopy. The exo isomer is characterized by a singlet for the C-5/C-6 protons, whereas the endo isomer would show a coupled signal.[8]
Protocol 2: Lewis Acid-Catalyzed Synthesis of N-Tosyl-7-azabicyclo[2.2.1]hept-5-ene
Causality: This protocol illustrates the cycloaddition of the less reactive N-tosyl-3-pyrroline with cyclopentadiene, a more reactive diene than furan, to ensure a reasonable reaction rate. A Lewis acid, Zinc Chloride (ZnCl₂), is used to catalyze the reaction, lowering the activation energy and allowing for milder conditions.[14]
Materials:
-
This compound (2.23 g, 10.0 mmol)
-
Cyclopentadiene (1.6 mL, 20.0 mmol, freshly cracked from dicyclopentadiene)
-
Zinc Chloride (anhydrous, 0.68 g, 5.0 mmol, 0.5 eq)
-
Dichloromethane (DCM, 50 mL, anhydrous)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous Zinc Chloride to the stirred solution.
-
Slowly add freshly cracked cyclopentadiene (2 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the desired cycloadduct.
-
Validation: Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm the bicyclic structure and determine the endo/exo ratio based on coupling constants.
Conclusion and Future Outlook
The choice between maleimide and this compound is a clear example of a trade-off between reactivity and the desired synthetic outcome.
-
Maleimide is the dienophile of choice when high reactivity, mild conditions, and excellent yields are paramount. Its utility in click chemistry, bioconjugation, and materials science is a testament to its robust and predictable performance.[19]
-
This compound is a more specialized reagent, ideal for when the synthetic target is a nitrogen-containing bicyclic system. While it requires more forcing conditions or catalysis, it provides direct access to valuable scaffolds that would otherwise require multi-step synthetic sequences.
For researchers in drug development, N-tosyl-3-pyrroline offers a direct route to rigid molecular frameworks that can serve as excellent scaffolds for exploring chemical space. Future research may focus on developing more highly activated versions of N-sulfonyl-pyrrolines or discovering more efficient catalytic systems to broaden their applicability.
References
- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. ajrt.dz [ajrt.dz]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3-Pyrroline Synthesis: A Comparative Analysis of Efficiency and Yield
For the modern researcher in medicinal and process chemistry, the 3-pyrroline scaffold is a cornerstone. Its prevalence in biologically active natural products and its utility as a versatile synthetic intermediate make its efficient construction a critical task. The introduction of a C3-C4 double bond into the pyrrolidine ring provides a crucial handle for further functionalization, opening avenues for novel drug discovery and development.[1]
This guide offers an in-depth comparison of the most prominent synthetic strategies for accessing 3-pyrrolines. Moving beyond a simple recitation of methods, we will dissect the underlying principles of each route, providing field-proven insights into the causal relationships between reaction design, efficiency, and yield. This analysis is designed to empower researchers to select the optimal synthetic pathway for their specific target, scale, and stereochemical requirements.
Ring-Closing Metathesis (RCM): The Powerhouse of Modern Synthesis
Ring-closing metathesis has become a dominant strategy for the formation of cyclic olefins, and its application to 3-pyrroline synthesis is a testament to its power and versatility.[1] The reaction is prized for its high functional group tolerance, reliability, and typically high yields.
Causality Behind the Method: The Mechanistic Cycle
The efficacy of RCM stems from its catalytic cycle, typically driven by well-defined Ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs series. The reaction involves the intramolecular cyclization of a diallylamine derivative. The catalyst first engages one of the terminal alkenes to form a ruthenacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases the catalyst-bound alkylidene, which then engages the second intramolecular alkene. The final, irreversible step is the release of a volatile alkene, usually ethylene, which thermodynamically drives the reaction to completion, yielding the stable five-membered 3-pyrroline ring.[1] The choice of catalyst is critical; second-generation catalysts (e.g., Grubbs II) often exhibit higher activity and broader substrate scope compared to first-generation systems.[2]
Performance & Data
The primary variables influencing RCM are catalyst choice, solvent, temperature, and substrate concentration.[1] Dichloromethane and toluene are common solvents, and reactions are often run at reflux to drive off ethylene.
| Catalyst | N-Protecting Group | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Grubbs I (0.5 mol%) | Boc | CH₂Cl₂ | 40 | 2.5 | 90-94 | [1][3] |
| Grubbs II | Tosyl | Benzene | RT | 1.5-2 | 97 | [4] |
| Hoveyda-Grubbs II | Cbz | Toluene | 80 | 12 | >95 | [2] |
Experimental Protocol: RCM Synthesis of N-Boc-3-pyrroline[1][3]
-
Substrate Preparation: Synthesize N-Boc-diallylamine from diallylamine and Boc-anhydride using standard procedures.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve N-Boc-diallylamine in anhydrous dichloromethane to a concentration of 0.4 M.
-
Catalyst Addition: Add Grubbs Catalyst, 1st Generation (0.5 mol%) to the solution.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C). Stir for 2.5 hours, monitoring progress by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: To remove ruthenium byproducts, the crude product can be treated with an aqueous solution of tris(hydroxymethyl)phosphine or filtered through a short plug of silica gel with activated carbon. The final product is purified by Kugelrohr distillation or column chromatography to yield N-Boc-3-pyrroline as a crystalline solid (90-94% yield).[3]
Aza-Cope Rearrangement-Mannich Cyclization: A Cascade for Complexity
For constructing highly substituted and stereochemically complex pyrrolidines, which can then be converted to 3-pyrrolines, the aza-Cope rearrangement followed by a Mannich cyclization is an exceptionally powerful tool.[5][6] This tandem reaction builds significant molecular complexity in a single, often stereocontrolled, operation.[6]
Causality Behind the Method: A Thermodynamically Driven Cascade
The process begins with the formation of a γ-unsaturated iminium ion. This ion undergoes a charge-accelerated cationic 2-aza-Cope rearrangement, a[2][2]-sigmatropic rearrangement, to form a new enol or enolate equivalent and a rearranged iminium ion.[2][6] The key to the reaction's success is the irreversible nature of the subsequent intramolecular Mannich cyclization. This final cyclization step provides a strong thermodynamic driving force, pulling the reversible aza-Cope equilibrium toward the desired pyrrolidine product.[5] This strategy is particularly effective for creating intricate alkaloid natural product cores.[5][7]
Performance & Data
This method's yield and stereoselectivity are highly dependent on the substrate and reaction conditions. Iron(III) salts are effective catalysts for this transformation.[2]
| Precursors | Conditions | Solvent | Yield (%) | Diastereoselectivity (dr) | Reference |
| 2-hydroxy homoallyl tosylamine + Aldehydes | Fe(ClO₄)₃ | CH₃NO₂ | 65-85 | High | [2] |
| Amino alcohol + Aldehyde | H⁺ (cat.), heat | Toluene | 70-90 | Varies | [8] |
Classical Routes: The Delépine Reaction Pathway
While modern catalytic methods often provide higher yields and broader scope, classical syntheses remain relevant, particularly for large-scale production of the parent 3-pyrroline where cost of goods is a primary driver. A notable example is the three-step synthesis from (Z)-1,4-dichloro-2-butene.[2][9]
Causality Behind the Method: A Stepwise Functional Group Interconversion
This route relies on a sequence of classical organic reactions. The first step utilizes the Delépine reaction, where (Z)-1,4-dichloro-2-butene reacts with hexamethylenetetramine to form a quaternary ammonium salt, achieving a selective monoamination in nearly quantitative yield.[9] The second step involves acidic hydrolysis of this salt to yield (Z)-4-chloro-2-butenylammonium chloride. The final, and often lowest-yielding, step is the base-mediated ring closure to form the 3-pyrroline ring.[2][9] The efficiency of this last step is crucial for the overall yield.
Performance & Data
This method is notable for its high overall yield for the unsubstituted parent compound, although the ring-closing step has been noted as less efficient than the initial monoamination.[9]
| Starting Material | Reagents | Overall Yield (%) | Purity (%) | Reference |
| (Z)-1,4-dichloro-2-butene | 1. Hexamethylenetetramine2. HCl/EtOH3. K₂CO₃/Pentaethylenehexamine | 74 | 99 | [9] |
Experimental Protocol: Synthesis of 3-Pyrroline via Delépine Reaction[9]
-
Step 1: Monoamination: React (Z)-1,4-dichloro-2-butene with hexamethylenetetramine in refluxing chloroform. The resulting quaternary salt precipitates and is isolated by filtration in near-quantitative yield.
-
Step 2: Hydrolysis: Treat the salt from Step 1 with concentrated hydrochloric acid in ethanol. This converts the complex to (Z)-4-chloro-2-butenylammonium chloride.
-
Step 3: Ring-Closing: The ammonium chloride intermediate is treated with potassium carbonate in ethanol, followed by a strong base like pentaethylenehexamine, to effect cyclization and deprotonation. The final 3-pyrroline product is isolated by distillation, affording a purity of 99% and an overall yield of 74%.
Other Notable Synthetic Strategies
The field of 3-pyrroline synthesis is diverse, with several other valuable methods available to the synthetic chemist.
-
Pauson-Khand Reaction: This is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by cobalt complexes.[10][11] The intramolecular version is particularly useful for creating fused ring systems. While primarily used for cyclopentenones, hetero-Pauson-Khand variants can be used to synthesize nitrogen heterocycles.[12]
-
Ring-Expansion of Vinyl Aziridines: Copper(I) salts can catalyze the mild ring-expansion of vinyl aziridines to furnish 3-pyrrolines.[2] This method provides an alternative disconnection for accessing the pyrroline core.
-
Photochemical and Electrochemical Methods: These modern approaches offer sustainable alternatives. Photochemical routes can utilize light to trigger cyclizations, often via radical intermediates.[13] Electrochemical synthesis can replace chemical oxidants or reductants, offering a greener profile for reactions like intramolecular alcohol aminations to form pyrrolidines, which are precursors to pyrrolines.[14][15]
Comparative Summary and Recommendations
The choice of a synthetic route is a multifactorial decision balancing yield, cost, scalability, and the specific structural requirements of the target molecule.
| Method | General Yield Range | Substrate Scope | Stereocontrol | Catalyst Cost / Toxicity | Scalability | Key Advantage |
| Ring-Closing Metathesis (RCM) | 85-98% | Broad, high functional group tolerance | Not inherently stereoselective; relies on substrate control | High (Ru); Metal contamination concerns | Excellent | High yields and reliability |
| Aza-Cope/Mannich | 65-90% | More specific; requires γ,δ-unsaturation | Excellent, often highly diastereoselective | Low (Fe, H⁺) | Moderate | Rapid construction of complex, stereodefined cores |
| Classical (Delépine) | ~75% (parent) | Limited to simple, often unsubstituted, pyrrolines | Not applicable | Low | Excellent | Low cost of goods for parent 3-pyrroline |
| Pauson-Khand | 50-80% | Requires alkene and alkyne moieties | Good diastereoselectivity in intramolecular cases | Moderate to High (Co, Rh) | Moderate | Access to complex fused-ring systems |
Senior Scientist's Recommendation:
-
For rapid access to diverse, functionalized 3-pyrrolines in a research or drug discovery setting, Ring-Closing Metathesis (RCM) is the undisputed method of choice. Its reliability, high yields, and broad substrate scope justify the cost of the ruthenium catalyst.
-
When the synthetic goal is a complex, stereochemically-rich target such as a natural product, the Aza-Cope Rearrangement-Mannich Cyclization offers an elegant and powerful cascade strategy to build the core structure efficiently.
-
For the large-scale, cost-effective production of the parent 3-pyrroline or simple N-alkylated derivatives, the Classical Delépine-based route from (Z)-1,4-dichloro-2-butene remains a highly viable and economical option.[9]
Ultimately, a thorough understanding of the mechanistic underpinnings of each route is paramount. This knowledge allows the discerning researcher to not only select the best available method but also to troubleshoot and optimize it, ensuring the efficient and successful synthesis of these vital heterocyclic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Pyrroline synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 6. Development of a 2-Aza-Cope-[3+2] Dipolar Cycloaddition Strategy for the Synthesis of Quaternary Proline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commons.emich.edu [commons.emich.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction [organic-chemistry.org]
- 10. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 11. Pauson-Khand Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Protecting Groups for 3-Pyrroline in Organic Synthesis
Introduction
3-Pyrroline is a valuable heterocyclic building block in organic synthesis, serving as a precursor for a wide array of biologically significant molecules, including alkaloids, medicinal compounds, and functionalized pyrrolidines.[1][2] The secondary amine within the 3-pyrroline scaffold is both nucleophilic and basic, often necessitating protection to prevent unwanted side reactions during subsequent synthetic transformations.[3] The choice of a nitrogen protecting group is a critical strategic decision, profoundly impacting reaction compatibility, yield, and the ease of final deprotection.
This guide provides an in-depth comparison of common and alternative protecting groups for the 3-pyrroline nitrogen. We will move beyond a simple catalog of options to explore the causality behind experimental choices, offering detailed protocols, comparative data, and insights into orthogonal strategies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
The Workhorses: Common Carbamate Protecting Groups
Carbamates are the most prevalent class of protecting groups for amines. By converting the amine into a carbamate, its nucleophilicity is significantly diminished, rendering it inert to a wide range of electrophilic reagents and non-basic reaction conditions.[3][4][5]
The tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most frequently used protecting group for amines due to its ease of installation, general stability, and straightforward, orthogonal removal.[5][6]
Causality of Protection: The reaction of 3-pyrroline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base leads to the formation of a carbamate. The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity and basicity.
Stability Profile: The Boc group is highly stable to most nucleophiles, bases, and catalytic hydrogenation conditions.[7] Its lability under acidic conditions is its defining feature, allowing for selective removal in the presence of acid-stable groups like Cbz or Benzyl.[4][7]
Experimental Protocols:
Protocol 1: N-Boc Protection of 3-Pyrroline (Large Scale) [1] This robust, one-pot procedure is adapted from a reported large-scale synthesis.
-
To a solution of 3-pyrroline (1.0 equiv) in methanol, add potassium carbonate (K₂CO₃, 1.5 equiv).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in methanol dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring for completion by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-3-pyrroline, which is often a low-melting solid or oil.[8]
Protocol 2: Acid-Catalyzed N-Boc Deprotection [5]
-
Dissolve the N-Boc-3-pyrroline substrate (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the free amine into an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected 3-pyrroline. Note: During deprotection, the acid generates an electrophilic tert-butyl cation, which can alkylate sensitive residues. The addition of a scavenger like anisole or thiophenol is recommended in complex substrates.[5]
Protocol 3: Mild N-Boc Deprotection with Oxalyl Chloride [9][10][11] This method offers a milder alternative to strong acids.
-
Dissolve the N-Boc-3-pyrroline substrate (1.0 equiv) in methanol.
-
Add oxalyl chloride (2-3 equiv) dropwise at room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress.
-
Upon completion, concentrate the solvent to yield the hydrochloride salt of the amine.
The Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in the 1930s, the Cbz group is a cornerstone of peptide synthesis and a highly reliable protecting group for amines.[5][12]
Causality of Protection: Similar to the Boc group, the Cbz group forms a carbamate. Protection is typically achieved using benzyl chloroformate (Cbz-Cl), a highly reactive acyl chloride, which readily reacts with the amine nucleophile.[12]
Stability Profile: The Cbz group is stable to the acidic conditions used for Boc removal, making it an excellent orthogonal partner.[12] It is also generally stable to basic conditions. Its key vulnerability is to catalytic hydrogenation.
Experimental Protocols:
Protocol 4: N-Cbz Protection of 3-Pyrroline
-
Dissolve 3-pyrroline (1.0 equiv) in a suitable solvent such as DCM or a biphasic mixture of an organic solvent and water.
-
Add a base, such as sodium carbonate (Na₂CO₃) or triethylamine (TEA) (1.5-2.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv). Caution: Cbz-Cl is a lachrymator.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Perform an aqueous workup, washing with water and brine.
-
Dry the organic phase, filter, and concentrate. Purify by column chromatography if necessary.
Protocol 5: N-Cbz Deprotection by Catalytic Hydrogenolysis [12][13]
-
Dissolve the N-Cbz-3-pyrroline substrate in a solvent like methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 5-10 mol% of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under an atmosphere of hydrogen gas (H₂), using either a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature. The reaction progress can be monitored by the consumption of H₂ or by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C is pyrophoric and the filter cake should not be allowed to dry completely in air.
-
Concentrate the filtrate to yield the deprotected amine. The byproducts are toluene and carbon dioxide, which are volatile and easily removed.
The N-Benzyl (Bn) Group: A Non-Carbamate Alternative
The benzyl group is a simple yet robust alkyl-type protecting group. Unlike carbamates, the resulting tertiary amine remains basic and can be nucleophilic, a factor that must be considered in the synthetic design.
Causality of Protection: The benzyl group is installed via nucleophilic substitution, where the 3-pyrroline nitrogen attacks benzyl bromide or chloride.[14]
Stability Profile: The N-benzyl group is stable to a wide range of non-reductive conditions, including strongly acidic and basic media, making it orthogonal to the Boc group.
Experimental Protocols:
Protocol 6: N-Benzylation of 3-Pyrroline [14]
-
Dissolve 3-pyrroline (1.0 equiv) in a solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv).
-
Add benzyl bromide (BnBr, 1.1 equiv) and stir the mixture, potentially with heating (e.g., 60-80 °C), until the reaction is complete.
-
Cool the reaction, filter off the salts, and concentrate the solvent.
-
Purify the resulting N-benzyl-3-pyrroline by distillation or column chromatography.
Protocol 7: N-Benzyl Deprotection via Hydrogenolysis [14][15]
-
The procedure is similar to Protocol 5 for Cbz deprotection. Dissolve the N-benzyl-3-pyrroline in a protic solvent (e.g., methanol).
-
Add the Pd/C catalyst. The addition of an acid (e.g., acetic acid) can facilitate the cleavage by protonating the amine, preventing catalyst poisoning.[16][17]
-
Conduct the hydrogenation under an H₂ atmosphere until the reaction is complete.
-
Filter through Celite® and concentrate. If an acid was used, a basic workup is required to isolate the free amine.
Performance Comparison of Common Protecting Groups
| Protecting Group | Protection Reagent(s) | Deprotection Conditions | Stability | Advantages | Disadvantages/Considerations |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Base | Strong Acid (TFA, HCl)[5][18]; Mild (Oxalyl Chloride)[10] | Base-stable, Hydrogenation-stable | Excellent orthogonality with Cbz/Bn; High yields; Clean deprotection | Acid-labile; Generates t-butyl cation which may cause side reactions |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, Base | H₂, Pd/C[5][12]; Strong Acid (HBr/AcOH)[13]; AlCl₃/HFIP[19] | Acid-stable, Base-stable | Orthogonal to Boc; Volatile byproducts (toluene, CO₂) | Not stable to hydrogenation; Cbz-Cl is a lachrymator |
| Bn (Benzyl) | BnBr or BnCl, Base | H₂, Pd/C (often with acid)[14][15]; Strong Oxidants (DDQ)[15] | Acid-stable, Base-stable | Very stable; Orthogonal to Boc | Protected amine remains basic/nucleophilic; Hydrogenolysis can be slow |
Alternative and Specialty Protecting Groups
While Boc, Cbz, and Bn cover many synthetic needs, certain scenarios demand alternative strategies.
Sulfonyl Groups (e.g., Tosyl, Ts)
Sulfonyl groups, such as p-toluenesulfonyl (Tosyl), are strongly electron-withdrawing. This property not only protects the nitrogen but also significantly reduces the electron density of the pyrroline double bond, which can be exploited for specific transformations.[20]
-
Advantages: Extremely stable to acidic and many oxidative/reductive conditions.
-
Disadvantages: Deprotection is often harsh, requiring conditions like sodium in liquid ammonia or other potent reducing agents, which limits functional group compatibility.
The 5-Chloro-8-nitro-1-naphthoyl (NNap) Group
Recently developed, the NNap group offers a novel deprotection strategy based on sterics.[21]
-
Mechanism: It is installed as an amide. The significant steric strain between the peri-substituents on the naphthalene ring allows for cleavage under unusually mild reductive conditions (e.g., SnCl₂·2H₂O).[21]
-
Advantages: Provides a unique orthogonal deprotection pathway that is not reliant on acid, base, or standard hydrogenolysis. The protection and deprotection steps proceed in high yield under mild conditions.[21]
Orthogonal Protection: A Strategy for Complex Syntheses
Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in a molecule while others remain intact.[3][4][22] This is indispensable in multi-step syntheses requiring sequential manipulations of different functional groups.
Example Scenario: Consider a synthetic intermediate where one nitrogen atom is protected with a Boc group and another with a Cbz group.
-
Step A (Boc Removal): Treatment with trifluoroacetic acid (TFA) will selectively cleave the Boc group, leaving the Cbz group untouched. The newly freed amine can then undergo further reaction.[5]
-
Step B (Cbz Removal): Subsequently, the Cbz group can be removed via catalytic hydrogenolysis, which will not affect other functional groups that are stable to reduction.
Conclusion
The selection of a nitrogen protecting group for 3-pyrroline is a critical decision that should be guided by the overall synthetic plan.
-
The Boc group is ideal when subsequent steps involve basic, nucleophilic, or reductive conditions, with a planned acidic deprotection.
-
The Cbz group is the protecting group of choice when acid-lability is a concern and a final hydrogenolysis step is feasible.
-
The Benzyl group offers robustness to both acid and base but requires consideration of the protected amine's residual basicity.
-
Alternative groups like NNap provide innovative solutions for complex molecules where common deprotection methods are incompatible.
Ultimately, a successful synthesis relies on the strategic interplay of protecting groups, allowing for the precise and efficient construction of the target molecule.[23]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A convenient method for 3-pyrroline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. N-Boc-pyrroline | 73286-70-1 [chemicalbook.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cbz-Protected Amino Groups [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
A Comparative Guide to the Reactivity of N-Tosyl-3-Pyrroline and N-Boc-3-Pyrroline
For Researchers, Scientists, and Drug Development Professionals
The selection of a nitrogen-protecting group is a pivotal decision in organic synthesis, profoundly influencing the reactivity and stability of heterocyclic scaffolds. This guide offers an in-depth comparison of two commonly used protected forms of 3-pyrroline: N-tosyl-3-pyrroline and N-tert-butoxycarbonyl (N-Boc)-3-pyrroline. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes toward complex nitrogen-containing molecules, a cornerstone of pharmaceutical and materials science.
The Decisive Role of the N-Protecting Group: Electronic and Steric Profiles
The chemical behavior of the C2-C3 double bond in the 3-pyrroline ring is fundamentally dictated by the nature of the substituent on the nitrogen atom. The tosyl (Ts) and Boc groups exert disparate electronic and steric effects, which in turn govern the molecule's susceptibility to various chemical transformations.
-
N-Tosyl-3-Pyrroline: The tosyl group is a strong electron-withdrawing group (EWG). The sulfonyl moiety inductively pulls electron density away from the nitrogen atom and, consequently, from the π-system of the double bond. This deactivation makes the alkene less nucleophilic and therefore less reactive toward electrophiles. The tosyl group is also sterically demanding, which can influence the stereochemical outcome of reactions.
-
N-Boc-3-Pyrroline: In contrast, the tert-butoxycarbonyl (Boc) group is generally considered to be electronically neutral or slightly electron-donating through resonance, though it can exhibit mild electron-withdrawing character via induction. The lone pair on the nitrogen can participate in resonance with the carbonyl group, which reduces its availability to the pyrroline ring. This results in a double bond that is significantly more electron-rich and nucleophilic compared to its N-tosyl counterpart. While also bulky, the Boc group's influence is primarily electronic in activating the double bond for electrophilic attack.
Caption: Electronic influence of Boc vs. Tosyl groups on 3-pyrroline reactivity.
Comparative Reactivity in Key Transformations
The divergent electronic properties of N-tosyl- and N-Boc-3-pyrrolines manifest clearly in their performance in common synthetic transformations.
Epoxidation involves the addition of an oxygen atom across the double bond, a reaction typically initiated by an electrophilic oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA).
-
N-Boc-3-Pyrroline: The electron-rich nature of the double bond in N-Boc-3-pyrroline makes it highly susceptible to epoxidation. The reaction proceeds readily under standard conditions, often at room temperature or below, to give high yields of the corresponding epoxide.
-
N-Tosyl-3-Pyrroline: The electron-withdrawing tosyl group deactivates the double bond, making epoxidation significantly more challenging.[1] More forcing conditions, such as higher temperatures, longer reaction times, or the use of more potent oxidizing systems, are often required to achieve comparable yields.[1][2]
| Substrate | Oxidant | Conditions | Yield | Reference |
| N-Boc-3-pyrroline | mCPBA | CH₂Cl₂, 0 °C to rt | High (Typical >90%) | General Knowledge |
| N-Tosyl-3-pyrroline | mCPBA | CH₂Cl₂, reflux | Moderate to Good | [1] |
Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed under various conditions (e.g., using OsO₄ or KMnO₄). The reactivity trend mirrors that of epoxidation.
-
N-Boc-3-Pyrroline: Readily undergoes both syn- and anti-dihydroxylation. The electron-rich alkene reacts efficiently with reagents like osmium tetroxide (for syn-diols) or through epoxidation followed by hydrolysis (for anti-diols).
-
N-Tosyl-3-Pyrroline: The deactivated system requires more stringent conditions for dihydroxylation. For instance, achieving anti-dihydroxylation via an epoxide intermediate is hampered by the initial difficulty of the epoxidation step itself.[3]
Cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides or Diels-Alder reactions, are sensitive to the electronic nature of the alkene.[4][5]
-
N-Boc-3-Pyrroline: The more electron-rich double bond of N-Boc-3-pyrroline generally makes it a better reaction partner for electron-poor dipoles or dienes in cycloaddition reactions.
-
N-Tosyl-3-Pyrroline: While less reactive as a nucleophile, the electron-poor nature of the double bond can be advantageous in reactions with electron-rich partners. For example, it can participate effectively in phosphine-catalyzed [3+2] cycloadditions with certain imines.[6] It is also a viable substrate in various metal-catalyzed cyclization and annulation reactions.[7][8]
Experimental Protocols: A Practical Comparison
To provide a tangible illustration of these reactivity differences, the following section details a representative protocol for a common transformation: epoxidation.
Caption: Comparative workflow for the epoxidation of N-Boc and N-Tosyl-3-pyrrolines.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-pyrroline (1.0 equiv). Dissolve the substrate in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (mCPBA, ~77% purity, 1.1 equiv) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench & Workup: Upon completion, cool the mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure N-Boc-2,3-epoxypyrrolidine.
Self-Validating System Note: The protocol for N-tosyl-3-pyrroline would require modification, typically involving a higher equivalence of mCPBA (e.g., 1.5 equiv) and heating the reaction to reflux for an extended period (12-24 hours) to achieve a satisfactory conversion rate. The sluggishness of this reaction directly validates the deactivating effect of the tosyl group.
Senior Application Scientist Insights: Strategic Selection
The choice between N-Boc and N-Tosyl protection is not merely a matter of reactivity but a strategic decision based on the overall synthetic plan.
-
Choose N-Boc-3-pyrroline when:
-
The synthetic route requires high reactivity of the double bond, particularly in electrophilic additions like epoxidation, halogenation, or dihydroxylation.
-
Mild deprotection conditions are paramount. The Boc group is readily cleaved under acidic conditions (e.g., TFA in CH₂Cl₂) that are orthogonal to many other functional groups.[9]
-
The nitrogen's basicity needs to be temporarily masked, but its electron-donating character is beneficial for subsequent steps.
-
-
Choose N-Tosyl-3-pyrroline when:
-
The double bond needs to be preserved while other functional groups in the molecule undergo reaction. Its lower reactivity acts as a form of "built-in" protection.
-
The synthesis involves reactions where an electron-poor alkene is advantageous.[6]
-
The high crystallinity often associated with tosyl-protected intermediates can aid in purification.
-
The tosyl group's stability to a wide range of conditions (including strongly acidic and some reductive conditions) is required. Deprotection is typically harsher, often requiring reducing agents like sodium in liquid ammonia or magnesium in methanol.[10]
-
Conclusion
N-Boc-3-pyrroline and N-tosyl-3-pyrroline, while structurally similar, exhibit dramatically different chemical personalities. The N-Boc derivative is characterized by an electron-rich, reactive double bond, making it the substrate of choice for rapid electrophilic additions. Conversely, the N-tosyl derivative features a deactivated, more robust double bond, suitable for synthetic sequences that demand stability and orthogonality. A thorough understanding of these electronic effects is essential for the rational design of synthetic strategies in modern drug discovery and chemical research, enabling chemists to select the optimal protecting group to achieve their synthetic goals with precision and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Pyrroline synthesis [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. p-Toluenesulfonamides [organic-chemistry.org]
A Comparative Guide to the Synthesis of Pyrrolizidine Alkaloids: Evaluating the Efficacy of N-tosyl-3-pyrroline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrrolizidine alkaloids, a class of natural products with a wide spectrum of biological activities, remains a significant challenge in organic chemistry.[1] The stereochemical complexity of their bicyclic core necessitates elegant and efficient synthetic strategies. This guide provides an in-depth comparison of synthetic methodologies for constructing the pyrrolizidine skeleton, with a particular focus on the efficacy of using N-tosyl-3-pyrroline as a key building block. We will objectively compare its performance against established alternative precursors, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic route for their specific target.
The Strategic Advantage of 1,3-Dipolar Cycloaddition with N-tosyl-3-pyrroline
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and convergent method for the construction of the pyrrolidine ring, the core of the pyrrolizidine system. N-tosyl-3-pyrroline emerges as an attractive dipolarophile in this context due to several key factors:
-
Activation of the Double Bond: The electron-withdrawing tosyl group activates the double bond of the pyrroline ring, facilitating the cycloaddition reaction.
-
Stereochemical Control: The rigid nature of the bicyclic transition state in the cycloaddition often leads to high levels of stereocontrol, which is crucial for the synthesis of stereochemically defined pyrrolizidine alkaloids.
-
Versatility: The resulting cycloadduct provides a versatile scaffold that can be further elaborated to a variety of pyrrolizidine alkaloid targets.
The general approach involves the in situ generation of an azomethine ylide, typically from the condensation of an α-amino acid or its ester with an aldehyde, which then undergoes a 1,3-dipolar cycloaddition with N-tosyl-3-pyrroline.
Figure 1: General workflow for pyrrolizidine alkaloid synthesis using N-tosyl-3-pyrroline.
Comparative Analysis: N-tosyl-3-pyrroline vs. Alternative Precursors
To provide a clear comparison, we will evaluate the N-tosyl-3-pyrroline approach against two other widely used strategies: a synthesis starting from L-proline and a route involving an intramolecular Michael addition.
| Feature | N-tosyl-3-pyrroline Approach | L-proline Based Synthesis | Intramolecular Michael Addition |
| Key Strategy | [3+2] Cycloaddition | Chiral Pool Synthesis | Cyclization via Conjugate Addition |
| Convergence | High | Linear | Moderate to High |
| Stereocontrol | Generally high, dependent on facial selectivity of cycloaddition. | Chirality derived from starting material. | Can be highly stereoselective depending on substrate control.[2] |
| Versatility | The resulting adduct can be a versatile intermediate for various alkaloids. | Primarily for alkaloids with a specific stereochemistry related to proline. | Applicable to a range of substituted pyrrolizidine systems. |
| Reagent Availability | N-tosyl-3-pyrroline may require synthesis. | L-proline is readily available and inexpensive. | Precursors for Michael addition may require multi-step synthesis. |
| Overall Yield | Can be high, but dependent on the efficiency of the cycloaddition step. | Often involves multiple steps which can lower the overall yield. | Yields can be very good for the cyclization step. |
Experimental Protocols
To illustrate the practical application of these methodologies, detailed experimental protocols for the synthesis of key intermediates or the core pyrrolizidine structure are provided below.
Protocol 1: Synthesis of a Pyrrolizidine Core via 1,3-Dipolar Cycloaddition from L-proline
This protocol details the generation of an azomethine ylide from L-proline and its subsequent cycloaddition with a dipolarophile to form a pyrrolizidine derivative.[3][4]
Materials:
-
L-proline
-
Benzaldehyde
-
Dimethyl Acetylenedicarboxylate (DMAD)
-
Toluene, anhydrous
Procedure:
-
A mixture of L-proline (1.15 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of anhydrous toluene is heated at reflux with a Dean-Stark trap to remove water.
-
After 2 hours, the reaction mixture is cooled to room temperature.
-
Dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol) is added dropwise to the solution.
-
The reaction mixture is then stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pyrrolizidine cycloadduct.
Expected Outcome: This reaction is expected to produce the corresponding poly-substituted pyrrolizidine derivative. The yield and stereoselectivity will depend on the specific reaction conditions and the nature of the dipolarophile.
Figure 2: Workflow for the synthesis of a pyrrolizidine core from L-proline.
Protocol 2: Synthesis of a Pyrrolizidine Lactone via Intramolecular Michael Addition
This protocol describes the synthesis of the Geissman lactone, a key intermediate for pyrrolizidine alkaloids such as retronecine, via an intramolecular Michael reaction.[5]
Materials:
-
Pyrrolidino ester precursor (11) (as described in the reference)
-
Sodium hydride
-
Dimethoxyethane (DME), anhydrous
Procedure:
-
To a solution of the pyrrolidino ester precursor (11) in anhydrous DME, add sodium hydride (2.3 equivalents) at room temperature.
-
Stir the reaction mixture for 39 hours at room temperature.
-
The reaction progress is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pyrrolizidino ester.
-
Subsequent cleavage of the MOM ether and lactonization (as detailed in the reference) affords the Geissman lactone (4).[5]
Expected Outcome: This intramolecular Michael reaction leads to the formation of the bicyclic pyrrolizidine system with the potential for high stereoselectivity, leading to the Geissman lactone in a good overall yield from the hemiacetal precursor.[5]
Figure 3: Synthetic pathway to Geissman lactone via intramolecular Michael addition.
Conclusion and Future Outlook
The synthesis of pyrrolizidine alkaloids remains an active and challenging area of research. While traditional methods starting from chiral pool precursors like L-proline offer reliability, modern strategies such as the 1,3-dipolar cycloaddition with activated dipolarophiles like N-tosyl-3-pyrroline provide a highly convergent and potentially more versatile approach. The intramolecular Michael addition also stands out as a powerful tool for stereoselective cyclization.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials. The use of N-tosyl-3-pyrroline in [3+2] cycloadditions holds significant promise for the efficient and stereocontrolled synthesis of a diverse range of pyrrolizidine alkaloids. Further research into the development of catalytic and enantioselective variants of this reaction will undoubtedly expand its utility and contribute to the advancement of alkaloid synthesis and drug discovery.
References
- 1. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to Catalysts for Ring-Closing Metathesis in Pyrroline Synthesis
Introduction: The Strategic Importance of Pyrrolines and the Power of RCM
Pyrrolines, unsaturated five-membered nitrogen heterocycles, are privileged scaffolds in medicinal chemistry and natural product synthesis. Their prevalence in biologically active molecules underscores the continuous need for efficient and robust synthetic methodologies for their construction. Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of pyrrolines, offering a direct and atom-economical route from acyclic diene precursors.[1] The success of this transformation is critically dependent on the choice of catalyst, with a diverse array of ruthenium and molybdenum-based complexes now available to the synthetic chemist.
This guide provides a comprehensive comparative analysis of the most prominent catalysts employed for the RCM synthesis of pyrrolines. We will delve into the performance of Grubbs, Hoveyda-Grubbs, and Schrock catalysts, offering a side-by-side comparison of their efficiency, functional group tolerance, and operational considerations. Supported by experimental data from the peer-reviewed literature, this guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific synthetic challenges.
The Catalysts: A Field Guide for the Synthetic Chemist
The landscape of olefin metathesis is dominated by three major families of catalysts, each with its unique characteristics:
-
Grubbs Catalysts: These ruthenium-based catalysts are renowned for their exceptional functional group tolerance and stability to air and moisture, making them highly user-friendly.[2][3] The first-generation Grubbs catalyst (G-I) paved the way for this class, while the second-generation (G-II), featuring an N-heterocyclic carbene (NHC) ligand, offers significantly higher activity.[3][4] Third-generation catalysts have been developed for even greater activity and stability.[5]
-
Hoveyda-Grubbs Catalysts: This subclass of ruthenium catalysts incorporates a chelating isopropoxybenzylidene ligand, which imparts increased stability and allows for catalyst recovery and reuse in some cases.[2][6] The second-generation Hoveyda-Grubbs catalyst (HG-II) is particularly popular due to its high activity and stability.[6]
-
Schrock Catalysts: These molybdenum- or tungsten-based catalysts are characterized by their very high activity and ability to metathesize sterically demanding and electron-deficient olefins.[3][7] However, they are generally more sensitive to air and moisture and have a lower tolerance for certain functional groups compared to their ruthenium counterparts.[3]
Comparative Performance Analysis: A Data-Driven Approach
To facilitate a direct comparison of catalyst performance in pyrroline synthesis, the following table summarizes key experimental data extracted from the literature. The focus is on the RCM of N-protected diallylamines, a common strategy for accessing the pyrroline core.
Table 1: Comparative Performance of Catalysts in the RCM Synthesis of N-Protected 3-Pyrrolines
| Entry | Substrate (Protecting Group) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-diallylamine | Grubbs I (0.5) | CH₂Cl₂ | Reflux | 2.5 | 90-94 | [1][8] |
| 2 | N-Boc-diallylamine | Grubbs II (0.1) | CH₂Cl₂ | RT | 15 | 98 | [1][8] |
| 3 | N-Boc-diallylamine | Hoveyda-Grubbs II (0.05) | Neat | 50 | - | 87 | [1][8] |
| 4 | N-Tosyl-diallylamine | Grubbs II (5) | CH₂Cl₂ | 40 | 4 | 97 | [1] |
| 5 | N-Tosyl-diallylamine | Grubbs II (2) | Benzene | RT | 1.5-2 | 97 | [9] |
| 6 | N,N-diallyl-4-methylbenzenesulfonamide | Hoveyda-Grubbs type (0.5) | CH₂Cl₂ | 25 | 0.17 | >99 | [10] |
| 7 | Diethyl diallylmalonate derivative | Unsaturated NHC-Ru catalyst (0.025) | Toluene | 80 | 0.17 | >95 |
Analysis of Performance Data:
The data in Table 1 clearly illustrates the evolution and relative efficiencies of the different catalyst generations. For the RCM of N-Boc-diallylamine, the second-generation Grubbs catalyst (Entry 2) achieves a higher yield at room temperature with a lower catalyst loading compared to the first-generation catalyst (Entry 1), which requires reflux conditions.[1][8] The Hoveyda-Grubbs II catalyst (Entry 3) demonstrates the possibility of performing the reaction under neat conditions with very low catalyst loading, highlighting its high activity.[1][8]
For the more electron-deficient N-Tosyl-diallylamine, the robust Grubbs II catalyst provides excellent yields.[1][9] Notably, recently developed Hoveyda-Grubbs type catalysts show remarkable efficiency, achieving near-quantitative conversion in a very short time with low catalyst loading (Entry 6).[10] Furthermore, advanced catalyst design allows for highly efficient cyclizations with catalyst loadings as low as 250 ppm (0.025 mol%) for certain substrates (Entry 7).
Causality Behind Experimental Choices: Expertise from the Field
The choice of catalyst is not merely a matter of picking the one with the highest reported yield. Several factors must be considered to ensure a successful and reproducible reaction:
-
Substrate Steric Hindrance and Electronic Properties: Schrock catalysts often excel with sterically demanding substrates where Grubbs-type catalysts may be less effective.[3] For electron-deficient substrates, such as those with N-sulfonyl protecting groups, the more active second-generation Grubbs and Hoveyda-Grubbs catalysts are generally preferred.[1][9]
-
Functional Group Compatibility: Grubbs and Hoveyda-Grubbs catalysts are celebrated for their broad functional group tolerance, accommodating alcohols, aldehydes, and acids.[3] Schrock catalysts, while highly active, can be less tolerant of certain functionalities.[3]
-
Reaction Conditions (Solvent, Temperature, and Concentration): The choice of solvent can significantly impact catalyst activity and stability. Dichloromethane and toluene are commonly used.[1] Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[7] For RCM, reactions are often run at high dilution to favor the intramolecular cyclization over intermolecular oligomerization.[8]
-
Catalyst Loading and Cost: While higher catalyst loadings can drive sluggish reactions to completion, minimizing the amount of catalyst is crucial for process efficiency and cost-effectiveness, especially in large-scale synthesis. The cost of the catalyst itself is also a significant consideration in process development.
Experimental Protocols: A Self-Validating System
The following are detailed, step-by-step protocols for the RCM synthesis of N-protected 3-pyrrolines using first and second-generation Grubbs catalysts.
Protocol 1: Synthesis of N-Boc-3-pyrroline using Grubbs I Catalyst[1]
-
Substrate Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve N-Boc-diallylamine in anhydrous dichloromethane to a concentration of 0.4 M.
-
Catalyst Addition: Add Grubbs Catalyst, 1st Generation (0.5 mol%) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2.5 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by Kugelrohr distillation to yield N-Boc-3-pyrroline.[1]
Protocol 2: Synthesis of N-Tosyl-3-pyrroline using Grubbs II Catalyst[1]
-
Substrate Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-Tosyl-diallylamine in anhydrous dichloromethane to a concentration of 0.1 M.
-
Catalyst Addition: Add Grubbs Catalyst, 2nd Generation (5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at 40 °C for 4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to yield the pure N-Tosyl-3-pyrroline.[1]
Visualizing the Process: Diagrams for Clarity
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow for Pyrroline Synthesis via RCM
Caption: General experimental workflow for the synthesis of pyrrolines via RCM.
Catalytic Cycle of Olefin Metathesis (Chauvin Mechanism)
Caption: Simplified Chauvin mechanism for olefin metathesis.
Conclusion: Making an Informed Catalyst Choice
The selection of a catalyst for the ring-closing metathesis synthesis of pyrrolines is a critical decision that directly impacts the efficiency, scalability, and cost-effectiveness of the synthetic route. While first-generation Grubbs catalysts remain useful for simple substrates, the enhanced activity of second-generation Grubbs and Hoveyda-Grubbs catalysts has made them the workhorses for this transformation. For particularly challenging substrates, the highly active Schrock catalysts may provide a solution, albeit with stricter handling requirements.
This guide has provided a comparative overview based on published experimental data to aid in this selection process. By understanding the interplay between the catalyst, substrate, and reaction conditions, researchers can confidently navigate the catalyst landscape and successfully implement RCM for the synthesis of valuable pyrroline building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Schrock molybdenum alkylidene catalyst enables selective formation of macrocyclic unsaturated lactones by ring-closing metathesis at high-concentration - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.ucr.edu [profiles.ucr.edu]
- 5. rcr.colab.ws [rcr.colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-(p-Toluenesulfonyl)-3-pyrroline
This document provides a comprehensive, step-by-step guide for the proper disposal of N-(p-Toluenesulfonyl)-3-pyrroline (CAS No. 16851-72-2). Adherence to these procedures is critical for maintaining laboratory safety, protecting environmental health, and ensuring full compliance with regulatory standards. This guide moves beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Core Principles: Hazard Identification and Risk Mitigation
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance with the following key characteristics:
-
Physical State: Solid, typically a white to off-white powder or crystal.
-
Primary Hazards: It is known to cause skin irritation and serious eye irritation.[1][2][3]
The entire disposal workflow is predicated on mitigating these risks. The primary objective is to prevent contact with personnel and to preclude environmental release. Therefore, this compound must be managed as regulated hazardous chemical waste and must not be disposed of in standard trash or via sanitary sewer systems.
Mandatory Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The causality is direct: the irritant nature of the compound necessitates a physical barrier.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents contact with airborne particulates and protects against accidental splashes, which can cause serious eye damage.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Protects against direct skin contact, which is known to cause irritation.[3] |
| Body Protection | A fully buttoned laboratory coat. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of fine particulates of the compound. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal process is a systematic workflow designed to ensure safety and compliance from the point of generation to the point of collection. The following diagram illustrates the decision-making process for handling waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is a foundational principle of chemical waste management, mandated to prevent dangerous reactions and to facilitate compliant disposal.
-
Solid Waste: Collect all non-sharp solid materials contaminated with this compound into a dedicated hazardous waste container. This includes unused or surplus compound, contaminated weighing paper, gloves, and bench protectors.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix this waste stream with other incompatible wastes, such as strong acids or bases.[5]
-
Sharps Waste: Contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-proof sharps container.
| Waste Stream | Examples | Container Type |
| Solid | Surplus chemical, contaminated gloves, paper towels | Lined, rigid container with a secure lid. |
| Liquid | Solutions in organic solvents, reaction mixtures | Compatible glass or polyethylene solvent carboy.[5] |
Step 2: Container Selection and Labeling
Regulatory bodies like the Environmental Protection Agency (EPA) have stringent rules for waste containment and communication.[6][7]
-
Select a Compatible Container: The container must be in good condition and compatible with the chemical waste.[8] For solid this compound waste, a polyethylene drum or a rigid container with a polyethylene liner is appropriate. For liquid waste, use the original container or a designated solvent waste carboy.[8]
-
Affix a Hazardous Waste Label: From the moment the first drop of waste enters the container, it must be labeled.[8] The label must, at a minimum, include:
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of the lab personnel.[6][9]
-
Secure Storage: Keep the waste container tightly capped at all times, except when adding waste.[8] This prevents the release of vapors and protects against spills.
-
Segregated Storage: Store the waste container in a secondary containment bin to contain potential leaks. Ensure it is segregated from incompatible materials.
-
Follow Institutional Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons of hazardous waste) and the time limits for storage, which depend on your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator).[6][7]
Step 4: Final Disposal via Authorized Personnel
Laboratory personnel are responsible for the proper collection and temporary storage of hazardous waste. The final treatment and disposal must be handled by a licensed hazardous waste vendor, typically coordinated through your institution's Environmental Health & Safety (EHS) department.
-
Request Pickup: When the waste container is full or when the project concludes, submit a hazardous material pickup request to your EHS office.
-
Do Not Treat Independently: Do not attempt to neutralize or treat the chemical waste in the lab unless you are following a formally approved and documented procedure.[10]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to minimize harm.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Small Spill (Solid): In a well-ventilated area and while wearing full PPE, carefully sweep the solid material into a container for hazardous waste disposal.[11] Avoid generating dust.[11] Clean the spill area thoroughly with soap and water.
-
Large Spill: Evacuate the immediate area and alert your laboratory supervisor and EHS department. Prevent entry to the area and await response from trained emergency personnel.
By integrating these scientifically grounded and regulation-compliant procedures into your laboratory workflow, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to the broader community.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C11H13NO2S | CID 11138747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16851-72-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. epa.gov [epa.gov]
- 10. acs.org [acs.org]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
